molecular formula C41H78NO8P B15091960 Dielaidoylphosphatidylethanolamine CAS No. 16777-83-6

Dielaidoylphosphatidylethanolamine

Numéro de catalogue: B15091960
Numéro CAS: 16777-83-6
Poids moléculaire: 744.0 g/mol
Clé InChI: MWRBNPKJOOWZPW-XPWSMXQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dielaidoylphosphatidylethanolamine is a useful research compound. Its molecular formula is C41H78NO8P and its molecular weight is 744.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

16777-83-6

Formule moléculaire

C41H78NO8P

Poids moléculaire

744.0 g/mol

Nom IUPAC

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+

Clé InChI

MWRBNPKJOOWZPW-XPWSMXQVSA-N

SMILES isomérique

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES canonique

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

Dielaidoylphosphatidylethanolamine (DEPE): A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a specific type of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) that are major components of biological membranes. As amphipathic molecules, PEs consist of a hydrophilic headgroup and a hydrophobic tail, allowing them to form lipid bilayers. DEPE is characterized by the presence of two elaidic acid acyl chains. Elaidic acid is the trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The trans configuration of the fatty acid chains in DEPE influences its packing properties within a membrane, leading to a higher phase transition temperature compared to its cis isomer counterpart, dioleoylphosphatidylethanolamine (DOPE). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for DEPE.

Chemical Structure

This compound consists of a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with elaidic acid, and a phosphoethanolamine moiety attached at the sn-3 position. The presence of the trans double bond in the elaidic acid chains results in a more linear and rigid structure compared to the kinked structure of oleic acid.

DEPE_Structure cluster_glycerol Glycerol Backbone cluster_elaidic1 sn-1 Elaidic Acid cluster_elaidic2 sn-2 Elaidic Acid cluster_headgroup sn-3 Phosphoethanolamine G Glycerol E1 O-CO-(CH2)7-CH=CH-(CH2)7-CH3 (trans) G->E1 sn-1 E2 O-CO-(CH2)7-CH=CH-(CH2)7-CH3 (trans) G->E2 sn-2 P O-P(O)(O-)-O-CH2-CH2-NH3+ G->P sn-3

Caption: Chemical structure of this compound (DEPE).

Chemical and Physical Properties

PropertyValue
Molecular Formula C41H78NO8P
Molecular Weight 744.04 g/mol
IUPAC Name (2R)-3-[[2-(azaneyl)ethoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate
CAS Number 16777-83-6
Appearance White to off-white powder
Phase Transition Temperature (Tm) 38-60 °C (Lamellar gel to lamellar liquid crystalline)
Melting Point Not available. For comparison, the melting point of dioleoylphosphatidylethanolamine (DOPE) is -16 °C. The melting point of dipalmitoylphosphatidylethanolamine is 63 °C.
Density Not available.
Solubility Soluble in organic solvents such as chloroform (B151607), ethanol, acetone, and benzene. Insoluble in water. For comparison, DOPE is soluble in chloroform at approximately 3.3 mg/mL and sparingly soluble in aqueous solutions.

Experimental Protocols

Synthesis of DEPE Liposomes by Thin-Film Hydration

A common method for preparing liposomes from DEPE is the thin-film hydration technique.

Synthesis_Workflow A 1. Dissolve DEPE in Chloroform B 2. Evaporate Solvent under Vacuum (Rotary Evaporator) A->B C 3. Form Thin Lipid Film B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Vortex/Sonication to form Multilamellar Vesicles (MLVs) D->E F 6. Extrusion through Polycarbonate Membranes E->F G 7. Formation of Unilamellar Vesicles (LUVs) F->G

Caption: Workflow for DEPE liposome (B1194612) synthesis via thin-film hydration.

Methodology:

  • Dissolution: this compound is dissolved in a suitable organic solvent, typically chloroform, in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform film of the lipid on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer) by rotating the flask. This step is typically performed at a temperature above the phase transition temperature of DEPE to ensure proper hydration.

  • Vesicle Formation: The hydrated lipid suspension, which contains multilamellar vesicles (MLVs), is then subjected to mechanical disruption, such as vortexing or sonication, to facilitate the formation of smaller vesicles.

  • Extrusion: To obtain a homogenous population of unilamellar vesicles of a specific size, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size using an extruder.

Analysis of DEPE

1. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative analysis of DEPE and to assess its purity.

Protocol:

  • Stationary Phase: Silica (B1680970) gel plates are commonly used.

  • Mobile Phase: A mixture of chloroform, methanol (B129727), and water (e.g., 65:25:4, v/v/v) is a typical solvent system for separating phospholipids.

  • Sample Application: A small spot of the DEPE solution is applied to the baseline of the TLC plate.

  • Development: The plate is placed in a chromatography chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components based on their polarity.

  • Visualization: The separated spots can be visualized using iodine vapor, phosphomolybdic acid spray followed by heating, or specific stains for phospholipids like the Dittmer-Lester reagent.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and high-resolution analysis of DEPE.

Protocol:

  • Column: A normal-phase silica column or a reversed-phase C18 column can be used.

  • Mobile Phase: For normal-phase HPLC, a gradient of solvents like hexane/isopropanol/water is often employed. For reversed-phase HPLC, a gradient of methanol/water or acetonitrile/water is common.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is frequently used for the detection of lipids as they lack a strong UV chromophore. Mass spectrometry (LC-MS) can also be coupled to HPLC for identification and quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of DEPE.

Protocol:

  • Sample Preparation: DEPE is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • ¹H NMR: Provides information on the proton environment, confirming the presence of the fatty acid chains and the ethanolamine (B43304) headgroup.

  • ³¹P NMR: Gives a characteristic signal for the phosphate (B84403) group, which can be used to identify and quantify the phospholipid.

4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEPE, confirming its identity.

Protocol:

  • Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing phospholipids.

  • Analysis: The mass spectrum will show the molecular ion of DEPE. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information about the fatty acid chains and the headgroup.

Biological Roles and Signaling Pathways of Phosphatidylethanolamines

While specific signaling pathways directly initiated by DEPE are not well-documented, phosphatidylethanolamines (PEs) as a class play crucial roles in various cellular processes.

PE_Biological_Roles cluster_membrane Membrane Dynamics cluster_organelle Organelle Function cluster_precursor Metabolic Precursor PE Phosphatidylethanolamine (PE) Fusion Membrane Fusion PE->Fusion Fission Membrane Fission PE->Fission Curvature Membrane Curvature Regulation PE->Curvature Mito Mitochondrial Biogenesis & Oxidative Phosphorylation PE->Mito Auto Autophagy PE->Auto PC Phosphatidylcholine (PC) PE->PC NAPE N-acylphosphatidylethanolamine (NAPE) PE->NAPE

Caption: General biological roles of phosphatidylethanolamines.

Phosphatidylethanolamines are integral to:

  • Membrane Structure and Dynamics: The small headgroup of PE induces negative curvature in membranes, which is crucial for processes like membrane fusion and fission.

  • Mitochondrial Function: PEs are abundant in the inner mitochondrial membrane and are essential for maintaining the activity of the electron transport chain and overall mitochondrial biogenesis.

  • Autophagy: PEs are involved in the formation of autophagosomes, the key structures in the cellular degradation and recycling process of autophagy.

  • Precursor for Other Lipids: PEs can be methylated to form phosphatidylcholine (PC) in the liver. They are also precursors for the synthesis of N-acylphosphatidylethanolamines (NAPEs), which are then cleaved to produce N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide.

Furthermore, phosphatidylethanolamine-binding proteins (PEBPs) are a family of proteins that can interact with PEs and are involved in regulating various signaling pathways, including the Raf/MEK/ERK (MAPK) and AKT pathways, which are often dysregulated in cancer. While this does not represent a direct signaling role for DEPE, it highlights the importance of the broader PE class in cellular communication.

The Biophysical Landscape of Dielaidoylphosphatidylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic phospholipid characterized by the presence of two elaidic acid acyl chains in the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Elaidic acid is the trans isomer of oleic acid, and this stereochemistry imparts distinct physical properties to DEPE compared to its cis counterpart, dioleoylphosphatidylethanolamine (DOPE). These properties, particularly its phase behavior, are of significant interest in the fields of membrane biophysics and drug delivery. This technical guide provides an in-depth overview of the core physical characteristics of DEPE, detailed experimental protocols for their determination, and a visualization of its role in a key drug delivery mechanism.

Quantitative Physical Characteristics

The physical properties of DEPE are crucial for understanding its behavior in aqueous dispersions and its interactions within lipid bilayers. The trans configuration of its acyl chains allows for more efficient packing compared to cis-unsaturated lipids, resulting in a higher phase transition temperature.

Physical PropertyValueExperimental Method
Molecular Weight 744.04 g/mol Mass Spectrometry
Melting Point (Tm) Not explicitly found; estimated to be similar to the Lβ to Lα transition.Differential Scanning Calorimetry (DSC)
Gel to Liquid Crystalline Phase Transition (Lβ → Lα) 38 - 40 °CX-ray Scattering
Lamellar to Hexagonal Phase Transition (Lα → HII) 65.5 °C (at lipid concentrations < 100 mg/mL)[1]Differential Scanning Calorimetry (DSC)
Solubility Chloroform (B151607): SolubleMethanol: Soluble (may require co-solvents for high concentrations)Water: Insoluble (forms dispersions)Not explicitly found; based on the properties of similar phospholipids (B1166683).
Critical Micelle Concentration (CMC) Not applicable; forms bilayers at very low concentrations.Not applicable

Note on Melting Point and Solubility: A specific melting point for pure DEPE was not found in the reviewed literature. For phospholipids, the main phase transition temperature from the gel (Lβ) to the liquid crystalline (Lα) phase is often considered analogous to the melting point. The solubility of DEPE is characteristic of amphipathic lipids; it is soluble in nonpolar organic solvents like chloroform and less so in polar solvents like methanol, often requiring a mixture of the two for effective solubilization.[2][3] In aqueous solutions, DEPE is insoluble and will self-assemble into larger structures like liposomes or other phases.

Note on Critical Micelle Concentration (CMC): Unlike detergents that form micelles, phospholipids like DEPE predominantly form bilayer structures (lamellar phases) in aqueous environments. The concentration at which these structures form is typically very low, in the nanomolar to micromolar range, and is not referred to as a CMC.

Experimental Protocols

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining phase transition temperatures and enthalpies.[4][5][6][7][8]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of DEPE into a DSC sample pan.

    • Add a sufficient amount of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to fully hydrate (B1144303) the lipid. The lipid concentration can influence the transition temperature.[1]

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare an identical reference pan containing the same buffer.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 10°C).

  • Data Acquisition:

    • Heat the sample and reference pans at a constant rate (e.g., 1-5°C/min). The scan rate can affect the observed transition temperature.[1]

    • Record the differential heat flow between the sample and reference as a function of temperature.

    • The phase transition will be observed as an endothermic peak on the thermogram. The peak maximum corresponds to the phase transition temperature (Tm or Th).

    • Perform multiple heating and cooling cycles to check for thermal reversibility and reproducibility.

  • Data Analysis:

    • The onset temperature, peak temperature, and enthalpy of the transition (area under the peak) are calculated using the instrument's software.

    • The main gel-to-liquid-crystalline phase transition (Tm) and the lamellar-to-hexagonal phase transition (Th) can be identified by their characteristic temperatures.

Characterization of Lipid Phases by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to determine the structural organization of lipid assemblies in aqueous dispersions. It allows for the identification of different lipid phases (e.g., lamellar, hexagonal, cubic) and the determination of their structural parameters.[9][10][11][12][13]

Methodology:

  • Sample Preparation:

    • Prepare a hydrated DEPE sample (typically 20-50 wt% lipid in buffer) in a temperature-controlled sample holder or a sealed capillary tube.

    • Ensure the sample is homogenous and free of air bubbles.

  • Instrument Setup:

    • Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.

    • Use a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Position a 2D detector to collect the scattered X-rays.

  • Data Acquisition:

    • Equilibrate the sample at the desired temperature.

    • Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.

    • Collect the diffraction pattern.

    • Data can be collected at various temperatures to observe phase transitions.

  • Data Analysis:

    • The diffraction pattern will show a series of rings or peaks corresponding to the repeating structures within the lipid assembly.

    • The positions of the diffraction peaks are related to the lattice spacing (d) of the lipid phase via Bragg's law (nλ = 2d sinθ).

    • The ratio of the d-spacings is characteristic of the lipid phase:

      • Lamellar (Lα, Lβ): Ratios of 1, 1/2, 1/3, ...

      • Hexagonal (HII): Ratios of 1, 1/√3, 1/2, 1/√7, ...

      • Cubic: More complex series of ratios depending on the cubic lattice type.

    • The lattice parameter of the phase can be calculated from the d-spacings.

Role in Drug Delivery: Endosomal Escape Mechanism

Phosphatidylethanolamines, including DEPE, are of particular interest in drug delivery due to their ability to facilitate the release of therapeutic cargo from endosomes into the cytoplasm. This is a critical step for the efficacy of many nanomedicines, particularly those carrying nucleic acids. The proposed mechanism involves a pH-triggered phase transition of the lipid from a lamellar to a non-lamellar (hexagonal) phase within the acidic environment of the endosome.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_mechanism Endosomal Escape Mechanism LNP Lipid Nanoparticle (LNP) with DEPE |{Lamellar Phase}|{Cargo (e.g., mRNA)} Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Maturation & Acidification Protonation Protonation of PE headgroup LateEndosome->Protonation Low pH Trigger Cytoplasm Cytoplasm CargoRelease Cargo Release CargoRelease->Cytoplasm PhaseTransition Lamellar (Lα) to Hexagonal (HII) Phase Transition Protonation->PhaseTransition MembraneFusion Fusion with Endosomal Membrane PhaseTransition->MembraneFusion MembraneFusion->CargoRelease

Caption: Proposed mechanism of DEPE-mediated endosomal escape of a lipid nanoparticle.

The diagram illustrates the process whereby a lipid nanoparticle containing DEPE is internalized by a cell via endocytosis. As the endosome matures and its internal pH drops, the ethanolamine (B43304) headgroup of DEPE becomes protonated. This change in charge and hydration status reduces the effective headgroup size, promoting a transition from the lamellar bilayer to a non-bilayer inverted hexagonal (HII) phase. The HII phase is fusogenic and can disrupt the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm.

Experimental Workflow for Lipid Nanoparticle Formulation and Characterization

The formulation of DEPE-containing lipid nanoparticles (LNPs) for drug delivery studies typically involves a rapid mixing process to induce self-assembly, followed by purification and characterization.

LNP_Workflow cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization LipidStock Lipid Stock Solution (DEPE, Cationic Lipid, etc. in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) LipidStock->Mixing AqueousPhase Aqueous Phase (Cargo in low pH buffer) AqueousPhase->Mixing Purification Dialysis or Tangential Flow Filtration (vs. neutral pH buffer) Mixing->Purification Self-Assembled LNPs SizeZeta Particle Size & Zeta Potential (DLS) Purification->SizeZeta Encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) Purification->Encapsulation Morphology Morphology (Cryo-TEM) Purification->Morphology

References

The Pivotal Role of Dielaidoylphosphatidylethanolamine (DEPE) in the Structure and Function of Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic, trans-unsaturated phospholipid that serves as a valuable tool in the study of lipid bilayer properties and is a key component in the formulation of advanced drug delivery systems. Its unique molecular geometry, characterized by the trans-double bond in its acyl chains, imparts distinct physicochemical characteristics to lipid membranes, influencing their phase behavior, stability, and fusogenic potential. This technical guide provides an in-depth exploration of the function of DEPE in lipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in membrane biophysics and pharmaceutical development.

Core Functions and Properties of DEPE in Lipid Bilayers

DEPE's primary role in lipid bilayers stems from its molecular shape and its propensity to form non-lamellar structures under specific conditions. Unlike their cylinder-shaped phosphatidylcholine (PC) counterparts, phosphatidylethanolamines (PEs) like DEPE have a smaller headgroup relative to their acyl chains, resulting in a cone-like molecular shape.[1][2] This geometry is a critical determinant of membrane curvature and is instrumental in biological processes such as membrane fusion and fission.[1][2]

The presence of the elaidoyl (trans-C18:1) chains in DEPE results in a higher phase transition temperature compared to its cis-isomer, dioleoylphosphatidylethanolamine (DOPE). This is because the trans-double bond allows for a more extended and ordered packing of the acyl chains, similar to saturated lipids.

Promotion of Non-Lamellar Phases

One of the most significant functions of DEPE is its tendency to induce the formation of non-lamellar phases, particularly the inverted hexagonal (HII) phase.[1] In this phase, the lipids are arranged in cylindrical micelles with the polar headgroups facing an aqueous core and the hydrocarbon tails extending outwards. The transition from the lamellar (Lα) phase, which forms the basis of the cell membrane, to the HII phase is a critical event in processes like membrane fusion.[1][3] The ability of DEPE and other cone-shaped lipids to promote negative membrane curvature is crucial for the formation of fusion intermediates.[4][5]

Modulation of Membrane Stability and Permeability

The phase behavior of DEPE directly impacts the stability and permeability of lipid bilayers. As the temperature approaches the Lα to HII transition temperature (TH), the bilayer becomes destabilized, leading to a massive enhancement in the rate of leakage of encapsulated contents.[3] This property is harnessed in the design of temperature-sensitive liposomes for targeted drug delivery. The incorporation of DEPE into liposomal formulations can render them stable at physiological temperature but leaky at slightly elevated temperatures, such as those found in tumor microenvironments.

Quantitative Data on DEPE-Containing Lipid Bilayers

The following tables summarize key quantitative data related to the physical properties of DEPE in lipid bilayers.

PropertyValueConditionsReference
Lamellar Gel (Lβ) to Lamellar Liquid Crystalline (Lα) Phase Transition Temperature (Tm)~38 °CPure DEPE[1]
Lamellar Liquid Crystalline (Lα) to Inverted Hexagonal (HII) Phase Transition Temperature (TH)~66 °CPure DEPE[1]
Repeat Distance (Lβ phase)~6.4 nmUp to 38 °C[1]
Repeat Distance (Lα phase)5.48 nm to 5.11 nm38 °C to 66 °C[1]

Table 1: Phase Transition Temperatures and Structural Parameters of Pure DEPE Bilayers.

StabilizerMolar Concentration Required to Abolish Lα/HII TransitionLipid SystemReference
N-biotinyl-PEAs low as 2 mol%DEPE[6]

Table 2: Effect of Stabilizing Lipids on the Phase Behavior of DEPE.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DEPE-containing lipid bilayers. Below are protocols for key experiments.

Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To measure the gel-to-liquid crystalline (Tm) and lamellar-to-hexagonal (TH) phase transition temperatures of DEPE-containing liposomes.

Materials:

  • This compound (DEPE)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Differential Scanning Calorimeter

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve a known amount of DEPE in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing to form multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Transfer a precise amount of the liposome suspension to an aluminum DSC pan and seal it.

    • Use an identical pan containing only the buffer as a reference.

    • Place both pans in the DSC instrument.

    • Equilibrate the sample at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired range, ensuring it encompasses both Tm and TH.

    • Record the heat flow as a function of temperature. The peaks in the thermogram correspond to the phase transitions.

Protocol 2: Characterization of Lipid Phases by Small-Angle X-ray Scattering (SAXS)

Objective: To identify the lipid phase (e.g., lamellar, hexagonal) and determine its structural parameters.

Materials:

  • DEPE-containing liposome suspension

  • Capillary tube for sample loading

  • SAXS instrument with a temperature-controlled sample holder

Methodology:

  • Sample Preparation:

    • Concentrate the liposome suspension to a suitable lipid concentration.

    • Load the sample into a thin-walled glass or quartz capillary tube and seal the ends.

  • SAXS Measurement:

    • Mount the capillary in the temperature-controlled sample holder of the SAXS instrument.

    • Equilibrate the sample at the desired temperature.

    • Expose the sample to a collimated X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

    • For a lamellar phase, the scattering peaks will be in the ratio 1:2:3...

    • For an inverted hexagonal (HII) phase, the peaks will be in the ratio 1:√3:√4:√7...

    • The repeat distance (d) of the phase can be calculated from the position of the first-order peak (q1) using the formula d = 2π/q1.

Signaling Pathways and Experimental Workflows

The function of DEPE in lipid bilayers is often elucidated through its role in dynamic cellular processes and its application in drug delivery.

DEPE_Phase_Transition cluster_temp Temperature Increase L_beta Lamellar Gel Phase (Lβ) (Ordered Chains) L_alpha Lamellar Liquid Crystalline Phase (Lα) (Disordered Chains) L_beta->L_alpha Tm (~38°C) H_II Inverted Hexagonal Phase (HII) (Non-lamellar) L_alpha->H_II TH (~66°C)

Caption: Phase transitions of pure DEPE with increasing temperature.

The cone-like shape of DEPE is a key driver of membrane fusion, a process fundamental to many biological events, including viral entry and neurotransmitter release.

Membrane_Fusion cluster_fusion Membrane Fusion Process Initial Two Separate Bilayers Stalk Stalk Formation (Outer leaflets merge) Promoted by DEPE's negative curvature Initial->Stalk Hemifusion Hemifusion Diaphragm (Inner leaflets in contact) Stalk->Hemifusion Pore Fusion Pore Formation (Aqueous continuity) Hemifusion->Pore Merged Merged Bilayer Pore->Merged

Caption: Role of DEPE in promoting membrane fusion intermediates.

In the realm of drug delivery, DEPE is a critical component in the formulation of liposomes, particularly those designed for triggered release.

Liposome_Preparation_Workflow cluster_workflow Liposome Preparation for Drug Delivery Start Lipid Mixture (including DEPE) in Organic Solvent Film Thin Lipid Film Formation (Solvent Evaporation) Start->Film Hydration Hydration with Aqueous Drug Solution (Formation of MLVs) Film->Hydration Sizing Size Reduction (e.g., Extrusion, Sonication) (Formation of LUVs/SUVs) Hydration->Sizing Purification Purification (Removal of unencapsulated drug) Sizing->Purification Final DEPE-Containing Liposomes for Drug Delivery Purification->Final

Caption: General workflow for preparing DEPE-containing liposomes.

Conclusion

This compound is a phospholipid with profound effects on the structure and function of lipid bilayers. Its ability to promote non-lamellar phases, modulate membrane stability, and participate in fusion events makes it an invaluable tool for biophysical research and a key excipient in the development of sophisticated drug delivery vehicles. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to explore and harness the unique properties of DEPE in their respective fields. A thorough understanding of DEPE's behavior is essential for the rational design of model membranes and the optimization of lipid-based nanoparticles for therapeutic applications.

References

In-Depth Technical Guide: The Interaction of Dielaidoylphosphatidylethanolamine with Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical interactions between dielaidoylphosphatidylethanolamine (DEPE), a trans-monounsaturated phosphatidylethanolamine, and cholesterol, a critical component of mammalian cell membranes. Understanding this interaction is pivotal for elucidating membrane structure and function, particularly in the context of lipid raft formation, membrane fluidity, and the development of lipid-based drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular processes and experimental workflows.

Introduction

The plasma membranes of eukaryotic cells are complex assemblies of lipids and proteins, where specific interactions between different molecular species give rise to functional microdomains known as lipid rafts. Cholesterol, with its rigid sterol ring structure, plays a crucial role in modulating the physical state of the lipid bilayer, influencing its fluidity, thickness, and permeability. Phosphatidylethanolamines (PEs) are a major class of phospholipids (B1166683) found in biological membranes, and their interactions with cholesterol are of significant interest. This compound (DEPE) is a synthetic PE containing two trans-monounsaturated elaidoyl (18:1t) acyl chains. The trans-double bond confers a more linear, "saturated-like" conformation to the acyl chains compared to their cis-isomers, leading to distinct packing properties within the membrane. This guide focuses on the specific interactions between DEPE and cholesterol, providing a detailed analysis of their thermotropic behavior and the methodologies used to study these interactions.

Quantitative Data: Thermotropic Behavior of DEPE-Cholesterol Mixtures

Differential Scanning Calorimetry (DSC) is a powerful technique to study the phase behavior of lipid bilayers. It measures the heat flow associated with thermally induced transitions, such as the gel-to-liquid crystalline phase transition (Tm). The interaction of cholesterol with DEPE has a profound effect on this transition.

A comparative study using high-sensitivity differential scanning calorimetry has shown that the incorporation of cholesterol into DEPE bilayers significantly alters their thermotropic properties. In pure DEPE bilayers, the gel to liquid-crystalline phase transition is a highly cooperative event characterized by a sharp endothermic peak. As cholesterol is incorporated, this transition becomes broader and less energetic. At a concentration of 50 mol% cholesterol, the cooperative chain-melting phase transition of DEPE is almost or completely abolished. This indicates a high degree of miscibility and interaction between DEPE and cholesterol in the liquid-crystalline state.

Cholesterol (mol%)Phase Transition Temperature (Tm)Enthalpy of Transition (ΔH)Observations
0~37 °CHighSharp, cooperative transition
Increasing concentrationsDecreases and broadensDecreases significantlyLoss of cooperativity
50Not detectableApproaching zeroAbolition of the main phase transition[1]

Table 1: Summary of the Effect of Cholesterol on the Thermotropic Properties of this compound (DEPE) Bilayers. Data is synthesized from descriptive accounts in the literature[1]. Precise numerical values for intermediate cholesterol concentrations require access to the original raw data, which is not available in the cited source.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of lipid-cholesterol interactions. The following sections provide representative methodologies for key biophysical techniques. While the DSC protocol is directly applicable to DEPE-cholesterol studies, the protocols for NMR, X-ray diffraction, and fluorescence spectroscopy are based on studies of closely related lipid systems and are presented as guiding frameworks due to the limited availability of detailed procedures specifically for DEPE.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of DEPE/cholesterol mixtures.

Methodology based on studies of phospholipid-cholesterol interactions[2][3]:

  • Sample Preparation:

    • Appropriate amounts of DEPE and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to achieve the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with an appropriate buffer (e.g., 50 mM KCl) by vortexing at a temperature above the Tm of the pure lipid.

    • The resulting multilamellar vesicle (MLV) suspension is subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to ensure homogeneity.

  • DSC Measurement:

    • A known amount of the lipid dispersion is loaded into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.

    • The pans are sealed and placed in the calorimeter.

    • The samples are scanned over a desired temperature range (e.g., 0°C to 60°C) at a controlled scan rate (e.g., 1°C/min). Both heating and cooling scans are typically recorded.

    • The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat flow vs. temperature) is analyzed to determine the phase transition temperature (Tm), which is the temperature at the peak of the endotherm, and the enthalpy of the transition (ΔH), which is the area under the peak.

    • The cooperativity of the transition can be assessed by the width of the peak at half-height.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of cholesterol on the order and dynamics of DEPE acyl chains and headgroups.

Representative Methodology (based on studies of DPPE and other phospholipids with cholesterol)[4][5]:

  • Sample Preparation (for oriented samples):

    • DEPE (selectively deuterated at a specific position on the acyl chain or headgroup) and cholesterol are co-dissolved in an organic solvent.

    • The lipid/cholesterol solution is spread onto thin glass plates.

    • The solvent is allowed to evaporate slowly, followed by drying under vacuum to form a uniform lipid film.

    • The plates are hydrated in a controlled humidity chamber at a temperature above the lipid phase transition.

    • The hydrated lipid films on the glass plates are stacked and sealed in an NMR tube.

  • NMR Spectroscopy:

    • ²H NMR spectra are acquired on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • Spectra are recorded as a function of temperature and cholesterol concentration.

    • The orientation of the sample with respect to the magnetic field can be varied to obtain angular-dependent spectra.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The segmental order parameter (SCD) for a C-²H bond is calculated from the quadrupolar splitting. The order parameter provides a measure of the motional anisotropy of the C-²H bond vector with respect to the bilayer normal.

    • Changes in the order parameter profile along the acyl chain upon addition of cholesterol provide insights into the condensing and ordering effect of cholesterol.

X-ray Diffraction

Objective: To determine the structural parameters of DEPE/cholesterol bilayers, such as bilayer thickness and area per lipid.

Representative Methodology (based on studies of phospholipid-cholesterol bilayers)[6][7][8]:

  • Sample Preparation (for multilamellar vesicles):

    • MLVs of DEPE and cholesterol are prepared as described in the DSC protocol.

    • The lipid dispersion is centrifuged to form a pellet.

    • The pellet is transferred to a sample holder for X-ray diffraction analysis.

  • X-ray Diffraction Measurement:

    • Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) patterns are recorded using a focused X-ray beam.

    • SAXS provides information about the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

    • WAXS provides information about the in-plane packing of the lipid acyl chains. A sharp reflection around 4.2 Å is indicative of a gel phase with tightly packed chains, while a broad, diffuse reflection around 4.5 Å is characteristic of a liquid-crystalline phase.

  • Data Analysis:

    • The lamellar d-spacing is determined from the positions of the Bragg peaks in the SAXS pattern.

    • Electron density profiles can be reconstructed from the intensities of the lamellar diffraction orders to determine the bilayer thickness.

    • The area per lipid molecule can be calculated from the bilayer thickness and the known molecular volumes of the components.

Fluorescence Spectroscopy

Objective: To probe the membrane fluidity and the formation of lipid domains in DEPE/cholesterol mixtures using fluorescent probes.

Representative Methodology (using Laurdan and DPH probes)[9][10]:

  • Sample Preparation:

    • Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm).

    • Fluorescent probes such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are incorporated into the lipid mixture at a low molar ratio (e.g., 1:500 probe:lipid) during the initial dissolution step.

  • Fluorescence Measurements:

    • Laurdan Generalized Polarization (GP): Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the degree of water penetration into the bilayer.

      • Emission spectra are recorded from 400 to 550 nm with excitation at 350 nm.

      • The GP value is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the emission intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered, less hydrated environment.

    • DPH Fluorescence Anisotropy: DPH is a hydrophobic probe that partitions into the acyl chain region of the bilayer. Its rotational mobility is sensitive to the local viscosity or "fluidity" of the membrane.

      • Steady-state fluorescence anisotropy (r) is measured using vertically and horizontally polarized excitation and emission light.

      • Higher anisotropy values correspond to restricted rotational motion and thus a more ordered, less fluid membrane.

  • Data Analysis:

    • Changes in Laurdan GP and DPH anisotropy as a function of cholesterol concentration and temperature are analyzed to infer changes in membrane order and fluidity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of DEPE-cholesterol interactions.

G cluster_0 Biophysical Investigation Workflow prep Sample Preparation (DEPE/Cholesterol Mixtures) dsc Differential Scanning Calorimetry (DSC) prep->dsc nmr Solid-State NMR Spectroscopy prep->nmr xrd X-ray Diffraction prep->xrd fluor Fluorescence Spectroscopy prep->fluor analysis Data Analysis and Interpretation dsc->analysis nmr->analysis xrd->analysis fluor->analysis model Biophysical Model of Interaction analysis->model

Figure 1: Experimental workflow for studying DEPE-cholesterol interactions.

G cluster_1 Phase Behavior of DEPE with Increasing Cholesterol pure_depe Pure DEPE (Gel Phase) low_chol Low Cholesterol (Gel + Lo Coexistence) pure_depe->low_chol + Cholesterol high_chol High Cholesterol (Liquid-ordered Phase - Lo) low_chol->high_chol + More Cholesterol

Figure 2: Simplified phase behavior of DEPE with increasing cholesterol.

Conclusion

The interaction of this compound with cholesterol is characterized by a strong ordering effect of cholesterol on the DEPE bilayer. This is evident from the significant alterations in the thermotropic phase behavior, where the addition of cholesterol leads to the abolition of the cooperative gel-to-liquid crystalline phase transition. This behavior suggests a high degree of miscibility and the formation of a more ordered membrane state, likely a liquid-ordered (Lo) phase, at higher cholesterol concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this interaction, which is fundamental to our understanding of membrane biophysics and has important implications for the design of lipid-based nanoparticles and other drug delivery vehicles. Further studies employing techniques such as solid-state NMR and X-ray diffraction would provide more detailed molecular-level insights into the structural rearrangements occurring within DEPE-cholesterol membranes.

References

The Intrinsic Drive to Bend: A Technical Guide to the Spontaneous Curvature of DEPE-Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular membranes, the geometry of the lipid bilayer is a critical determinant of biological function. Beyond simply forming a barrier, membranes dynamically bend and reshape to facilitate essential processes such as vesicle trafficking, cell division, and signal transduction. A key physical parameter governing this behavior is the spontaneous curvature of the constituent lipid monolayers. This technical guide provides an in-depth exploration of the spontaneous curvature of membranes containing 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine (B1505071) (DEPE), a phosphatidylethanolamine (B1630911) (PE) with long, saturated acyl chains. Understanding the biophysical properties of DEPE is crucial for researchers in drug development, particularly in the design of lipid-based nanoparticle delivery systems where membrane curvature can influence stability, fusogenicity, and cargo release.

Phosphatidylethanolamines, as a class of lipids, are known to impart negative curvature to membranes.[1][2] Their smaller headgroup relative to the cross-sectional area of their acyl chains gives them a "cone-like" molecular shape, predisposing the membrane to curve away from the aqueous phase.[1] This intrinsic property is fundamental to the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase, which are intermediates in membrane fusion and fission events.[3]

This guide will synthesize the available data on the phase behavior of DEPE, detail the experimental methodologies used to characterize lipid curvature, and provide a comparative analysis of DEPE's properties in the context of other well-studied phospholipids.

Quantitative Analysis of DEPE Phase Behavior and Spontaneous Curvature

Key experimental findings for DEPE are summarized below:

ParameterValueExperimental ConditionsSignificance
Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition Temperature (TH)61.0 ± 0.5°CAqueous dispersionThe ability to form an HII phase confirms that DEPE has a negative spontaneous curvature. The relatively high TH suggests this tendency is less pronounced than in PEs with shorter or unsaturated chains.[4]
Influence of Oleic AcidPromotes HII phase formationMixture with DEPEDemonstrates that the effective spontaneous curvature of a membrane can be modulated by the presence of other lipids. Oleic acid, with its kinked chain, increases the cross-sectional area of the hydrophobic region, favoring negative curvature.[5]
Influence of PAF and related lipidsStabilizes the lamellar phaseMixtures with DEPE at concentrations as low as 1 mol%Indicates that lipids with a more cylindrical shape can counteract the negative curvature preference of DEPE, highlighting the principle of additive contributions to overall membrane curvature.[6]
Comparative Spontaneous Curvature of Various Phospholipids

To contextualize the properties of DEPE, the following table presents the spontaneous curvature for a range of common phospholipids, determined using the "host-guest" method with a host lipid that readily forms the HII phase (e.g., DOPE). Spontaneous curvature (c₀) is the inverse of the radius of curvature (R₀) and is expressed in Å⁻¹. A negative value indicates a preference to curve away from the aqueous phase (propensity for HII phase formation).

LipidAbbreviationSpontaneous Curvature (c₀) (Å⁻¹)Radius of Curvature (R₀) (Å)Reference
1,2-dioleoyl-sn-glycero-3-phosphoethanolamineDOPE-0.033-30[7]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolaminePOPE-0.029-34[7]
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC-0.012-83[7]
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC+0.010+100[7]
Egg SphingomyelinSM-0.010-100[7]
CholesterolChol-0.050-20[7]

Note: These values can vary slightly depending on the experimental conditions (temperature, buffer composition).

Based on its high TH, it can be inferred that the magnitude of the negative spontaneous curvature of DEPE is likely less than that of DOPE and POPE. The long, saturated erucoyl chains of DEPE pack more tightly than the unsaturated oleoyl (B10858665) chains of DOPE, which may slightly increase the effective headgroup area relative to the tail, thus reducing the "conical" shape.

Experimental Protocols for Determining Spontaneous Curvature

The primary methods for characterizing the spontaneous curvature of lipids involve inducing the formation of non-lamellar phases and analyzing their structural parameters, or visualizing the structure of lipid aggregates directly.

Small-Angle X-ray Scattering (SAXS)

SAXS is the most common technique for determining spontaneous curvature. It relies on measuring the diffraction pattern of X-rays scattered by a lipid sample, which provides information about the phase and dimensions of the lipid aggregates.

Methodology for HII Phase Analysis:

  • Sample Preparation:

    • A known quantity of the lipid (e.g., DEPE, or a mixture of a host lipid like DOPE and a guest lipid) is dissolved in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film, followed by vacuum desiccation to remove residual solvent.

    • The lipid film is hydrated with a specific volume of buffer to achieve the desired water content. The sample is then subjected to multiple freeze-thaw cycles to ensure homogeneity.

    • The hydrated lipid paste is sealed in a thin-walled glass or quartz capillary.

  • Data Acquisition:

    • The capillary is mounted in a temperature-controlled sample holder in the SAXS instrument.

    • The sample is equilibrated at the desired temperature. For a lipid like DEPE, data would be collected at temperatures above its TH (e.g., >61°C) to ensure the formation of the HII phase.

    • A monochromatic X-ray beam is passed through the sample, and the scattered X-rays are detected by a 2D detector.

  • Data Analysis:

    • The 2D diffraction pattern is radially integrated to produce a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

    • For an HII phase, the positions of the Bragg peaks will follow a specific ratio (1, √3, √4, √7, ...).[8]

    • The lattice parameter (a), which is the distance between the centers of adjacent water channels, can be calculated from the position of the first peak (q₁₀) using the formula: a = 4π/(q₁₀√3).

    • By performing measurements at different hydration levels (osmotic stress), the radius of the water core and the lipid layer thickness can be determined. This data is then used in established models to calculate the spontaneous radius of curvature (R₀) at the pivotal plane (the surface within the monolayer where the area per lipid is constant upon bending).

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Lipid Dissolution (in organic solvent) prep2 Solvent Evaporation (Lipid Film Formation) prep1->prep2 prep3 Hydration (with buffer) prep2->prep3 prep4 Homogenization (Freeze-Thaw Cycles) prep3->prep4 prep5 Loading into Capillary prep4->prep5 acq1 Mount Sample in SAXS Instrument prep5->acq1 acq2 Temperature Equilibration (e.g., > T_H) acq1->acq2 acq3 X-ray Exposure acq2->acq3 acq4 Detect Scattered X-rays (2D Pattern) acq3->acq4 ana1 Radial Integration (2D to 1D Profile) acq4->ana1 ana2 Peak Indexing (Identify H_II Phase) ana1->ana2 ana3 Calculate Lattice Parameter (a) ana2->ana3 ana4 Model Fitting (Osmotic Stress Data) ana3->ana4 ana5 Determine Spontaneous Curvature (c₀) ana4->ana5

Fig 1. Workflow for determining spontaneous curvature using SAXS.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of lipid aggregates in a vitrified, near-native state. While not typically used for the primary determination of spontaneous curvature, it is an invaluable tool for confirming the phase of the lipid system (e.g., lamellar vesicles vs. HII phase) and for characterizing the morphology of liposomes.

Methodology for Liposome (B1194612) Visualization:

  • Liposome Preparation:

    • Liposomes containing DEPE are prepared using standard methods such as thin-film hydration followed by extrusion through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a specific diameter.[9][10]

  • Sample Vitrification:

    • A small aliquot (3-4 µL) of the liposome suspension is applied to a TEM grid with a holey carbon film.

    • The grid is blotted with filter paper to create a thin aqueous film across the holes.

    • The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This process, known as vitrification, freezes the sample so rapidly that water molecules do not have time to form ice crystals, thus preserving the native structure of the liposomes.[6]

  • Imaging:

    • The vitrified grid is transferred to a cryo-TEM under liquid nitrogen temperatures.

    • Images are recorded at low electron doses to minimize radiation damage to the sample.[11]

  • Analysis:

    • The resulting images are analyzed to determine the morphology, size distribution, and lamellarity of the liposomes. The presence of tubular structures would indicate the formation of non-lamellar phases. The curvature of the liposomes can be directly measured from the images.

CryoTEM_Workflow cluster_prep Sample Preparation cluster_vit Vitrification cluster_img Imaging & Analysis prep1 Liposome Formation (e.g., Film Hydration) prep2 Size Control (e.g., Extrusion) prep1->prep2 vit1 Apply Sample to TEM Grid prep2->vit1 vit2 Blotting to Create Thin Film vit1->vit2 vit3 Plunge Freezing (in Liquid Ethane) vit2->vit3 img1 Transfer to Cryo-TEM vit3->img1 img2 Low-Dose Imaging img1->img2 img3 Image Analysis (Morphology, Size) img2->img3

Fig 2. Workflow for liposome characterization by Cryo-TEM.

Role of PE Spontaneous Curvature in Signaling Pathways

The intrinsic negative curvature of PEs, including DEPE, is not merely a physical curiosity but a critical factor in numerous cellular signaling events. While specific pathways directly implicating DEPE are not well-documented, the general role of PE-induced curvature is well-established.

Membrane curvature stress, arising from a mismatch between the spontaneous curvature of the lipids and the actual curvature of the membrane, can modulate the function of membrane proteins.[12] Many signaling proteins are activated upon binding to curved membrane surfaces.

General Mechanism of Curvature-Mediated Signaling:

  • Local Enrichment of PEs: Cellular processes can lead to a localized increase in the concentration of cone-shaped lipids like PE in one leaflet of the bilayer.

  • Induction of Curvature Stress: This enrichment creates a local region with a high propensity for negative curvature.

  • Recruitment/Activation of Proteins: Proteins with curvature-sensing domains (e.g., BAR domains) are recruited to these sites.[4] The curvature stress can also allosterically regulate the activity of transmembrane enzymes or receptors.

  • Downstream Signaling: The activated protein initiates a downstream signaling cascade.

  • Membrane Remodeling: The process often culminates in a membrane remodeling event, such as the formation of an endocytic vesicle, where the high curvature is accommodated.

This interplay is fundamental to processes like:

  • Endocytosis and Exocytosis: The formation of vesicles requires extreme membrane curvature, which is facilitated by lipids with high spontaneous curvature.[1]

  • Mitochondrial Dynamics: The inner mitochondrial membrane is highly curved, and PEs are abundant in this membrane, playing a role in its structure and function, including processes related to apoptosis.

  • Signal Platform Assembly: The formation of lipid rafts and other signaling microdomains can be influenced by the packing and curvature properties of the constituent lipids.[1]

Signaling_Pathway start Upstream Signal (e.g., Ligand Binding) enrich Local Enrichment of PE (e.g., DEPE) start->enrich stress Induction of Negative Curvature Stress enrich->stress recruit Recruitment/Activation of Curvature-Sensing Proteins stress->recruit cascade Downstream Signaling Cascade recruit->cascade remodel Membrane Remodeling (e.g., Vesicle Budding) cascade->remodel response Cellular Response remodel->response

Fig 3. Generalized signaling pathway involving PE-induced membrane curvature.

Conclusion

1,2-dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid that, like other PEs, possesses an intrinsic negative spontaneous curvature. This is evidenced by its ability to form an inverted hexagonal (HII) phase at elevated temperatures.[4] The relatively high lamellar-to-hexagonal phase transition temperature suggests that its tendency to induce curvature is more moderate than that of PEs with unsaturated acyl chains. This property, however, is tunable and can be significantly influenced by the presence of other lipids, such as oleic acid, which promote negative curvature.[5]

For researchers in drug development, the biophysical characteristics of DEPE are of considerable importance. Its moderate negative curvature could be leveraged to design liposomal formulations with a balance of stability at physiological temperatures and fusogenic potential under specific trigger conditions (e.g., local changes in lipid composition or temperature). The detailed experimental protocols for SAXS and cryo-TEM outlined in this guide provide a framework for the characterization of such DEPE-containing nanocarriers. A thorough understanding of the principles of spontaneous curvature is essential for rationally designing the next generation of lipid-based therapeutic delivery systems.

References

Dielaidoylphosphatidylethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Dielaidoylphosphatidylethanolamine (DEPE), a synthetic phospholipid increasingly utilized in drug delivery systems and membrane research. Addressed to researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its critical role in membrane dynamics, and comprehensive experimental protocols for its application.

Core Physicochemical Properties of this compound

This compound, a diacyl-glycerophosphoethanolamine, is characterized by two elaidic acid acyl chains. Its molecular structure confers specific biophysical properties that are pivotal to its function in lipid bilayers.

PropertyValueReference
Chemical Formula C41H78NO8P[1]
Molecular Weight 744.03 g/mol [2]
IUPAC Name [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate[1]
CAS Number 16777-83-6[1]

The Role of DEPE in Membrane Dynamics and Drug Delivery

Contrary to acting as a classical signaling molecule that initiates intracellular cascades, this compound's primary role in cellular processes is biophysical. Its cone-shaped molecular geometry is instrumental in promoting the formation of non-bilayer lipid structures, specifically the hexagonal HII phase. This ability to induce negative curvature in membranes is fundamental to its function in two key areas: membrane fusion and endosomal escape of therapeutic agents.

In the context of drug delivery, DEPE is often incorporated into liposomal formulations as a "helper lipid." When a liposome (B1194612) containing DEPE is taken up by a cell through endocytosis, the acidic environment of the endosome protonates the ethanolamine (B43304) headgroup of DEPE. This neutralizes its charge and enhances its propensity to form the hexagonal phase, leading to the destabilization of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm.

DEPE_Mediated_Endosomal_Escape cluster_cell Cell Liposome DEPE-Containing Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Endocytosis Endosome Endosome (Acidic pH) Cell_Membrane->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion & Cargo Release

DEPE-mediated endosomal escape of liposomal cargo.

Experimental Protocols

Detailed methodologies for the preparation and characterization of DEPE-containing liposomes and subsequent functional assays are provided below.

Protocol 1: Preparation of DEPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for preparing liposomes incorporating DEPE.

Materials:

  • This compound (DEPE)

  • Other lipids (e.g., a cationic lipid like DOTAP for gene delivery, or a neutral lipid like DOPC)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DEPE and other lipids in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process yields large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve DEPE and other lipids in organic solvent Start->Dissolve_Lipids Form_Film Form thin lipid film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate_Film Hydrate film with aqueous buffer to form MLVs Form_Film->Hydrate_Film Extrusion Extrude through polycarbonate membrane Hydrate_Film->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Workflow for DEPE-containing liposome preparation.
Protocol 2: Physicochemical Characterization of DEPE-Containing Liposomes

It is crucial to characterize the prepared liposomes to ensure consistency and quality.

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Measure the surface charge of the liposomes by determining their electrophoretic mobility in an electric field. This is particularly important for cationic liposomes used in gene delivery.

3. Encapsulation Efficiency:

  • Procedure:

    • Separate the unencapsulated drug or therapeutic agent from the liposomes using techniques like size exclusion chromatography or dialysis.

    • Lyse the liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated content.

    • Quantify the amount of encapsulated substance using an appropriate analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency as the ratio of the amount of encapsulated drug to the total amount of drug used.

Protocol 3: In Vitro Membrane Fusion Assay

This fluorescence resonance energy transfer (FRET)-based assay can be used to study the fusogenic properties of DEPE-containing liposomes.

Materials:

  • Two populations of liposomes:

    • "Labeled" liposomes containing a FRET pair of lipid probes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

    • "Unlabeled" target liposomes (which can mimic a biological membrane).

  • Fluorometer.

Procedure:

  • Prepare the labeled and unlabeled liposome populations separately using the thin-film hydration and extrusion method.

  • Mix the two liposome populations in a cuvette.

  • Monitor the fluorescence of the donor (NBD-PE) over time.

  • Induce fusion (e.g., by lowering the pH to mimic the endosomal environment).

  • Principle: When the labeled and unlabeled liposomes fuse, the FRET probes in the labeled liposome membrane are diluted into the membrane of the unlabeled liposome. This increases the distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The rate of this increase is a measure of the rate of membrane fusion.

References

The Dance of Lipids: An In-depth Technical Guide to the Interaction of DEPE and Fatty Acids in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical interactions between dipalmitoylphosphatidylethanolamine (DEPE), a key phospholipid component of cellular membranes, and various fatty acids. Understanding these interactions is paramount for advancements in drug delivery, membrane biophysics, and the elucidation of disease mechanisms. This document provides a comprehensive overview of the structural and functional consequences of DEPE-fatty acid interplay, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Core Concepts: The Significance of DEPE-Fatty Acid Interactions

Phosphatidylethanolamines (PEs), such as DEPE, are major constituents of biological membranes, playing a crucial role in membrane fusion, fission, and the regulation of membrane curvature.[1] The incorporation of free fatty acids into these membranes can significantly modulate their biophysical properties, including fluidity, phase behavior, and domain formation. These alterations, in turn, influence the function of membrane-embedded proteins and cellular signaling processes.[2] This guide focuses on the specific interactions between DEPE, a saturated phosphatidylethanolamine (B1630911), and a range of fatty acids, highlighting how fatty acid structure dictates membrane architecture.

Quantitative Analysis of DEPE-Fatty Acid Membrane Systems

The integration of fatty acids into DEPE membranes induces measurable changes in the structural parameters of the lipid bilayer. These alterations have been quantified through experimental techniques and molecular dynamics simulations, providing a detailed picture of the molecular rearrangements.

Structural Parameters of DEPE Membranes in the Presence of Fatty Acids

Molecular dynamics simulations have revealed subtle yet significant changes in bilayer thickness and area per lipid upon the incorporation of various fatty acids into a DEPE membrane at a 20:1 molar ratio.[3]

SystemBilayer Thickness (nm)Area per Lipid (nm²)
DEPE only4.93 ± 0.020.517 ± 0.007
DEPE:Oleic Acid (OA)4.92 ± 0.020.515 ± 0.007
DEPE:cis-Vaccenic Acid (cVcc)4.92 ± 0.020.514 ± 0.007
DEPE:2-Hydroxyoleic Acid (2OHOA)4.90 ± 0.020.514 ± 0.007
DEPE:2-Methyloleic Acid (2MOA)4.91 ± 0.020.515 ± 0.007

Table 1: Structural parameters of DEPE and DEPE:fatty acid systems as determined by molecular dynamics simulations. Data extracted from Cordomí et al., 2010.[3]

Hydrogen Bonding Interactions

The stability and structure of DEPE-fatty acid membranes are significantly influenced by hydrogen bond formation between the fatty acids, DEPE lipids, and surrounding water molecules. Molecular dynamics simulations provide insight into the average number of these hydrogen bonds.

SystemFA-DEPE H-bondsFA-Water H-bondsDEPE-Water H-bonds
DEPE:OA0.823.121.05
DEPE:cVcc0.853.051.06
DEPE:2OHOA1.503.981.04
DEPE:2MOA0.753.191.05

Table 2: Average number of hydrogen bonds between fatty acids (FA), DEPE, and water molecules in simulated membrane systems. Data extracted from Cordomí et al., 2010.

Key Experimental Protocols

The characterization of DEPE-fatty acid interactions relies on a suite of biophysical techniques. This section outlines the fundamental methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions, providing information on the transition temperature (Tm) and enthalpy (ΔH).

Protocol for Analyzing DEPE-Fatty Acid Liposomes:

  • Liposome (B1194612) Preparation:

    • Co-dissolve DEPE and the desired fatty acid in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvent by rotary evaporation under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of DEPE.

    • To obtain unilamellar vesicles, the lipid suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and seal it.

    • Use an identical pan filled with the same buffer as a reference.

    • Place both pans in the DSC instrument.

    • Scan the temperature over a desired range (e.g., 20°C to 80°C) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature, peak temperature (Tm), and completion temperature of any observed phase transitions from the thermogram.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

    • Compare the thermograms of pure DEPE liposomes with those containing different fatty acids to assess the impact on phase behavior.

X-Ray Diffraction

X-ray diffraction provides detailed structural information about the organization of lipid bilayers, including the lamellar repeat distance and the phase symmetry (e.g., lamellar, hexagonal).[3][4]

Methodology for DEPE-Fatty Acid Membranes:

  • Sample Preparation:

    • Prepare hydrated lipid samples as described for DSC.

    • Centrifuge the lipid dispersion to form a pellet.

    • Transfer the pellet into a sample holder suitable for X-ray diffraction analysis.

  • Data Acquisition:

    • Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

    • Acquire diffraction patterns at various temperatures to study thermotropic phase transitions.

  • Data Analysis:

    • Analyze the positions and intensities of the diffraction peaks.

    • For lamellar phases, the repeat distance (d-spacing) can be calculated from the position of the Bragg peaks.

    • The appearance of new diffraction patterns can indicate a transition to a non-lamellar phase, such as the hexagonal HII phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and orientation of lipids and incorporated molecules within membranes.

General Protocol for Studying DEPE-Fatty Acid Interactions:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of DEPE and the fatty acid of interest.

    • Hydrate the lipid film with a buffered solution, often containing a deuterium (B1214612) source (e.g., D₂O) for locking the magnetic field.

    • Pack the hydrated lipid dispersion into an NMR rotor.

  • NMR Spectroscopy:

    • Perform ³¹P NMR to probe the headgroup region of DEPE. The lineshape of the ³¹P NMR spectrum is indicative of the lipid phase (e.g., an axially symmetric powder pattern for a lamellar phase and a different pattern with a reversed asymmetry for a hexagonal phase).

    • Utilize ²H NMR on specifically deuterated lipids or fatty acids to determine the order parameters of the acyl chains, providing a measure of membrane fluidity.

  • Data Interpretation:

    • Analyze the changes in the NMR spectra as a function of fatty acid incorporation and temperature to understand the effects on lipid phase, headgroup orientation, and acyl chain order.

Visualizing Interactions and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and workflows discussed.

DEPE_Fatty_Acid_Interaction cluster_membrane DEPE Bilayer cluster_fatty_acid Fatty Acid DEPE1 DEPE Headgroup DEPE_Tail1 Saturated Acyl Chains DEPE1->DEPE_Tail1 DEPE2 DEPE Headgroup DEPE_Tail2 Saturated Acyl Chains DEPE2->DEPE_Tail2 FA_Head Carboxyl Headgroup FA_Head->DEPE1 H-Bonding FA_Tail Hydrocarbon Tail FA_Head->FA_Tail FA_Tail->DEPE_Tail1 van der Waals

Caption: Molecular interactions between a fatty acid and DEPE in a lipid bilayer.

The incorporation of fatty acids can induce a transition from the lamellar (Lα) phase, which is characteristic of typical cell membranes, to a non-lamellar inverted hexagonal (HII) phase. This transition is crucial for processes like membrane fusion.

Phase_Transition Lamellar Lamellar Phase (Lα) Bilayer Structure Hexagonal Inverted Hexagonal Phase (HII) Cylindrical Structure Lamellar->Hexagonal + Fatty Acid + Heat Hexagonal->Lamellar - Fatty Acid - Heat

Caption: Lamellar to inverted hexagonal phase transition promoted by fatty acids.

The experimental workflow for characterizing these interactions often involves a multi-technique approach to gain a comprehensive understanding.

Experimental_Workflow Start Sample Preparation (DEPE + Fatty Acid Liposomes) DSC Differential Scanning Calorimetry (DSC) - Phase Transition Temperatures - Enthalpy Changes Start->DSC XRD X-Ray Diffraction - Bilayer Structure - Phase Identification Start->XRD NMR NMR Spectroscopy - Lipid Dynamics - Headgroup Orientation Start->NMR Analysis Data Analysis & Interpretation DSC->Analysis XRD->Analysis NMR->Analysis

Caption: Integrated workflow for studying DEPE-fatty acid membrane interactions.

Conclusion and Future Directions

The interaction between DEPE and fatty acids is a nuanced process with significant implications for membrane structure and function. The type of fatty acid, particularly its chain length and degree of saturation, dictates the extent of perturbation to the DEPE bilayer. Saturated fatty acids tend to order the membrane, while unsaturated fatty acids introduce disorder and can promote the formation of non-lamellar phases.

Future research should focus on more complex lipid mixtures that better mimic the diversity of biological membranes. Investigating the influence of these interactions on the function of specific membrane proteins, such as ion channels and receptors, will be crucial for translating these biophysical findings into a physiological context and for the development of novel therapeutic strategies that target membrane properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding of these fundamental biological processes.

References

The Conical Conformation of Phosphatidylethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structural and functional characteristics of phosphatidylethanolamine (B1630911) (PE), with a particular focus on the molecular determinants of its conical shape. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its role in critical cellular signaling pathways.

Executive Summary

Phosphatidylethanolamine is a ubiquitous phospholipid in biological membranes, playing a crucial role in a variety of cellular processes, including membrane fusion, fission, and the regulation of membrane protein function.[1][2] Its unique conical molecular geometry, arising from a small hydrophilic headgroup relative to its bulky hydrophobic acyl chains, is fundamental to these functions. This guide elucidates the biophysical basis of PE's shape and its implications for cellular signaling, providing a comprehensive resource for investigators in the field.

The Molecular Architecture of Phosphatidylethanolamine: The Basis of the Cone Shape

Phosphatidylethanolamine is a glycerophospholipid composed of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[1][3] The intrinsic shape of a phospholipid molecule can be described by the critical packing parameter (P), which is calculated as:

P = V / (a * l)

Where:

  • V is the volume of the hydrophobic acyl chains.

  • a is the cross-sectional area of the hydrophilic headgroup.

  • l is the length of the acyl chains.

A packing parameter of P < 1 results in a conical shape, P ≈ 1 results in a cylindrical shape, and P > 1 leads to an inverted cone shape.

The small size of the ethanolamine headgroup in PE results in a smaller cross-sectional area ('a') compared to phospholipids (B1166683) with bulkier headgroups like phosphatidylcholine (PC).[4] This, combined with the volume occupied by its two acyl chains, gives PE a packing parameter less than 1, resulting in its characteristic conical shape.[3] This contrasts with PC, which has a larger choline (B1196258) headgroup and a more cylindrical shape (P ≈ 1).

Quantitative Data on Phosphatidylethanolamine and its Components

The following table summarizes key quantitative data that contributes to the conical shape of PE.

ParameterPhosphatidylethanolamine (PE)Phosphatidylcholine (PC)Reference(s)
Headgroup Cross-Sectional Area (a) ~38 Ų~50 - 71 Ų[4][5]
Acyl Chain Volume (V)
* Volume of a CH₂ group (fluid phase)~27-28 ų~27-28 ų[2]
* Volume of a terminal CH₃ group~54 ų~54 ų[6]
* Example: Stearic Acid (18:0) Volume~503 ų (calculated)~503 ų (calculated)[7]
Packing Parameter (P) < 1 (Cone)≈ 1 (Cylinder)

Calculation for the volume of a single stearic acid (18:0) acyl chain: (16 x Volume of CH₂) + Volume of CH₃ = (16 x 28 ų) + 54 ų = 502 ų. The total hydrophobic volume (V) for a di-stearoyl PE would be approximately 1004 ų.

The disparity in headgroup size is a primary determinant of the different shapes of PE and PC. The smaller headgroup of PE leads to a smaller 'a' value, which, for a similar acyl chain volume 'V', results in a packing parameter less than 1.

Experimental Protocols for Characterizing Phospholipid Shape

The conical shape of PE and the resulting polymorphic behavior of PE-containing membranes can be investigated using several biophysical techniques.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR spectroscopy is a powerful non-invasive technique to determine the phase behavior of phospholipids in aqueous dispersions.[8][9] The lineshape of the 31P NMR spectrum is indicative of the motional averaging of the phosphate headgroup, which is dependent on the lipid phase.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the phospholipid sample in a suitable solvent system. A common system is a mixture of chloroform, methanol, and an aqueous buffer containing a chelating agent like EDTA to remove paramagnetic ions.[5][10]

    • Transfer the sample to a 5 mm NMR tube.[5]

  • Data Acquisition:

    • Acquire 31P NMR spectra on a high-field NMR spectrometer.[9]

    • Use proton decoupling (e.g., WALTZ-16) to improve signal resolution.[5]

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure full relaxation and accurate quantification.[5]

  • Data Analysis:

    • Bilayer Phase: Lipids in a lamellar (bilayer) phase exhibit restricted, anisotropic motion, resulting in a characteristic broad, asymmetric powder pattern with a high-field shoulder.

    • Hexagonal (HII) Phase: The conical shape of PE can lead to the formation of inverted hexagonal (HII) phases, where the lipids are arranged in cylindrical micelles. In this phase, the lipids experience additional motional averaging from lateral diffusion around the cylinders, resulting in a reversed asymmetry and a lineshape that is approximately half the width of the bilayer spectrum.

    • Isotropic Phase: Isotropic phases, such as small vesicles or micelles, show a sharp, symmetric peak due to rapid, unrestricted tumbling.

Freeze-Fracture Electron Microscopy

Freeze-fracture electron microscopy provides a direct visualization of the ultrastructure of lipid assemblies, allowing for the identification of different lipid phases.[11][12]

Methodology:

  • Sample Preparation and Freezing:

    • Cryoprotect the liposome (B1194612) or cell suspension with glycerol (e.g., 30% v/v).[13]

    • Rapidly freeze the sample by plunging it into a cryogen such as liquid propane (B168953) or liquid freon.[11][13] This vitrifies the water, preventing the formation of ice crystals that can damage the structure.

  • Fracturing:

    • Transfer the frozen sample to a high-vacuum freeze-fracture apparatus cooled to approximately -100°C to -150°C.[11]

    • Fracture the specimen with a cooled microtome knife. The fracture plane often follows the path of least resistance, which in membranes is the hydrophobic core of the lipid bilayer, splitting it into its two leaflets.

  • Replication:

    • Immediately after fracturing, deposit a thin layer of platinum at an angle onto the exposed fracture face, followed by a stabilizing layer of carbon deposited from directly above.[11][14] This creates a high-resolution replica of the surface topography.

  • Cleaning and Imaging:

    • Remove the replica from the apparatus and digest away the biological material using strong acids or bleach.[11]

    • Wash the cleaned replica and mount it on a copper grid for viewing in a transmission electron microscope (TEM).[13]

    • Lamellar phases appear as smooth, extended sheets, while hexagonal phases are characterized by parallel, striated patterns.

X-ray Diffraction

X-ray diffraction provides detailed information about the periodic structures within lipid-water systems, allowing for the unambiguous identification of different phases and the determination of their dimensions.[15][16]

Methodology:

  • Sample Preparation:

    • Prepare oriented multibilayers by depositing the lipid from an organic solvent onto a solid substrate and allowing it to dry, followed by hydration from the vapor phase.

    • Alternatively, unoriented dispersions of liposomes can be used.

  • Data Collection:

    • Mount the sample in a temperature and humidity-controlled chamber.

    • Expose the sample to a collimated beam of X-rays.

    • Record the scattered X-rays using a 2D detector.

  • Data Analysis:

    • Lamellar Phase: The diffraction pattern consists of a series of sharp, equally spaced Bragg peaks in the small-angle region, corresponding to the repeating distance of the lipid bilayers.

    • Hexagonal Phase: The diffraction pattern shows Bragg peaks with spacing ratios of 1, √3, 2, √7, etc., which is characteristic of a two-dimensional hexagonal lattice.

    • The positions of the diffraction peaks are used to calculate the lattice parameters of the lipid phase.

The Role of Phosphatidylethanolamine's Cone Shape in Signaling Pathways

The inherent negative curvature stress induced by the conical shape of PE is harnessed by the cell to facilitate a variety of signaling events, particularly those involving membrane remodeling.

Autophagy: The Lipidation of LC3

Autophagy is a cellular degradation process that involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic components and delivers them to the lysosome for degradation. The formation and expansion of the autophagosome membrane are critically dependent on the conjugation of Atg8-family proteins (like LC3 in mammals) to PE.[3][13]

The conical shape of PE is thought to be essential for the high curvature of the growing autophagosomal membrane (phagophore). The lipidation of LC3, converting it from the soluble LC3-I to the membrane-bound LC3-II, is a key step in autophagy. This process is catalyzed by a series of autophagy-related (Atg) proteins.

Autophagy_LC3_Lipidation cluster_cytosol Cytosol cluster_membrane Phagophore Membrane proLC3 pro-LC3 LC3I LC3-I proLC3->LC3I Atg4 Atg7 Atg7 (E1-like) LC3I->Atg7 ATP Atg3 Atg3 (E2-like) Atg7->Atg3 Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 (E3-like complex) Atg3->Atg12_Atg5_Atg16L1 PE PE Atg12_Atg5_Atg16L1->PE LC3 conjugation LC3II LC3-II Autophagy_Workflow cluster_workflow Experimental Workflow start Induce Autophagy (e.g., starvation) lysis Cell Lysis start->lysis microscopy Immunofluorescence Microscopy start->microscopy fractionation Subcellular Fractionation (Cytosol vs. Membranes) lysis->fractionation sds_page SDS-PAGE and Western Blot fractionation->sds_page detection Detect LC3-I (cytosolic) and LC3-II (membrane-bound) sds_page->detection colocalization Co-localization of LC3 with autophagosome markers microscopy->colocalization Apoptosis_Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway stimulus Apoptotic Stimulus Bax_inactive Bax (inactive, cytosolic) stimulus->Bax_inactive Bax_active Bax (active, mitochondrial) Bax_inactive->Bax_active translocates to mitochondria Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax_active inhibits PE_membrane PE in Mitochondrial Outer Membrane Bax_active->PE_membrane interacts with Bax_oligomer Bax Oligomer (Pore) PE_membrane->Bax_oligomer facilitates oligomerization MOMP MOMP Bax_oligomer->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dielaidoylphosphatidylethanolamine (DEPE) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and characterization of liposomes incorporating Dielaidoylphosphatidylethanolamine (DEPE). DEPE is a phospholipid of interest in drug delivery due to its specific physicochemical properties. This document outlines the widely used thin-film hydration followed by extrusion method, which is known for producing unilamellar vesicles with a homogenous size distribution.

The protocols detailed below are intended to serve as a foundational guide. Researchers may need to optimize these protocols based on the specific application and the physicochemical characteristics of the encapsulated therapeutic agent.

Overview of DEPE Liposome (B1194612) Preparation

The preparation of DEPE liposomes via the thin-film hydration and extrusion method involves four main stages:

  • Lipid Film Formation: DEPE and other lipid components, such as cholesterol, are dissolved in an organic solvent. The solvent is then evaporated to form a thin, uniform lipid film on the interior surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). This step is performed above the phase transition temperature (Tc) of the lipids to ensure proper lipid mobility.

  • Size Reduction (Extrusion): The heterogeneous MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size. This process reduces the size of the liposomes and produces a more uniform population of unilamellar vesicles (LUVs).

  • Characterization: The resulting liposomes are characterized for their physicochemical properties, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Quantitative Data Summary

The following tables summarize representative quantitative data for liposome formulations. While specific data for DEPE liposomes is not extensively published, the data for liposomes formulated with Dioleoylphosphatidylethanolamine (DOPE), a structurally similar phospholipid, provides a valuable reference. The table below, adapted from a study on pH-responsive liposomes, illustrates how varying lipid ratios can influence the physicochemical properties of the resulting vesicles.[1]

Table 1: Physicochemical Properties of Liposome Formulations with Varying Phospholipid Content [1]

Formulation CodeMolar Ratio (DOPE:CHEMS:DSPE-PEG2000)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEntrapment Efficiency (%) ± SD
PL14:3:0.5206.4 ± 2.260.315 ± 0.04-17.8 ± 1.2669.47 ± 1.23
PL25:3:0.5189.5 ± 2.850.261 ± 0.03-19.5 ± 1.5461.82 ± 2.51
PL36:3:0.5172.8 ± 3.120.422 ± 0.02-21.2 ± 1.8955.29 ± 1.86
PL47:3:0.5161.9 ± 2.540.389 ± 0.05-22.8 ± 2.0451.36 ± 2.14
PL58:3:0.5153.2 ± 3.080.356 ± 0.04-24.6 ± 1.7247.25 ± 1.21

DOPE: Dioleoylphosphatidylethanolamine, CHEMS: Cholesteryl hemisuccinate, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], SD: Standard Deviation.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • This compound (DEPE)

    • Cholesterol (Chol)

  • Solvents:

  • Aqueous Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Liposome extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument

    • Transmission Electron Microscope (TEM)

    • Spectrophotometer (for encapsulation efficiency)

Protocol 1: Preparation of DEPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DEPE/Cholesterol liposomes.

1. Lipid Solution Preparation:

  • Weigh the desired amounts of DEPE and cholesterol. A common molar ratio to start with is 2:1 (DEPE:Chol).
  • Dissolve the lipids in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

2. Thin-Film Formation:

  • Attach the flask to a rotary evaporator.
  • Immerse the flask in a water bath set to a temperature above the transition temperature of DEPE (greater than 35°C).
  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.
  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

3. Hydration:

  • Pre-warm the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of DEPE (e.g., 40-50°C).
  • Add the pre-warmed buffer to the flask containing the lipid film. The final total lipid concentration is typically in the range of 10-20 mg/mL.
  • Agitate the flask by hand-shaking or vortexing above the Tc until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs) and may take 30-60 minutes.

4. Sizing by Extrusion:

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
  • Equilibrate the extruder and the liposome suspension to a temperature above the Tc of DEPE.
  • Load the MLV suspension into one of the extruder syringes.
  • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more translucent suspension of unilamellar vesicles (LUVs) with a defined size.

5. Storage:

  • Store the prepared liposomes at 4°C. For long-term storage, the formulation may be lyophilized in the presence of a cryoprotectant.

Protocol 2: Characterization of DEPE Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and the size distribution (PDI) of the liposomes in suspension. A PDI value below 0.3 is generally considered acceptable for a homogenous population of liposomes.[2]
  • Protocol:
  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
  • Transfer the diluted sample to a clean cuvette.
  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
  • Perform the measurement according to the instrument's software instructions. Record the Z-average diameter and the PDI.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability in suspension.
  • Protocol:
  • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).
  • Inject the sample into the specific cell for zeta potential measurement.
  • Perform the measurement according to the instrument's instructions.

3. Morphology Determination by Transmission Electron Microscopy (TEM):

  • Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their shape and lamellarity.
  • Protocol:
  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
  • Remove the excess liquid with filter paper.
  • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
  • Allow the grid to dry completely.
  • Observe the grid under the TEM.

4. Encapsulation Efficiency (EE) Determination:

  • Principle: EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying the amount of drug in the liposomes.
  • Protocol:
  • Separate the unencapsulated drug from the liposomal formulation using a method such as size exclusion chromatography, dialysis, or ultrafiltration.
  • Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
  • Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product & Characterization A 1. Dissolve DEPE & Cholesterol in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B Clear Lipid Solution C 3. Add Aqueous Buffer (> Tc of DEPE) B->C D 4. Agitate to Form MLVs C->D Hydration E 5. Extrude through Polycarbonate Membrane D->E F Homogeneous LUVs E->F G Characterization: - Size & PDI (DLS) - Zeta Potential - Morphology (TEM) - Encapsulation Efficiency F->G

Caption: Workflow for DEPE Liposome Preparation.

Liposome_Characterization_Flow cluster_physicochemical Physicochemical Properties cluster_encapsulation Drug Loading start Prepared DEPE Liposome Suspension size_pdi Size & PDI (DLS) start->size_pdi zeta Zeta Potential start->zeta morphology Morphology (TEM) start->morphology separation Separate Free Drug start->separation quantification Quantify Encapsulated Drug separation->quantification ee_calc Calculate EE% quantification->ee_calc

Caption: Characterization Workflow for DEPE Liposomes.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dielaidoylphosphatidylethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE), a glycerophospholipid containing two trans-isomers of oleic acid (18:1), is a component of cellular membranes. As a member of the phosphatidylethanolamine (B1630911) (PE) class, it contributes to the structural integrity of membranes and is involved in various cellular processes.[1][2] The analysis of specific PE molecular species like DEPE is crucial for understanding lipid metabolism and its implications in health and disease. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the sensitive and specific quantification of lipids such as DEPE from complex biological matrices.

These application notes provide a comprehensive guide to the analysis of DEPE using LC-MS/MS, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The accurate quantification of DEPE relies on high-resolution mass spectrometry to determine the precise mass-to-charge ratio (m/z) of the precursor and fragment ions. The monoisotopic mass of DEPE (C₄₁H₇₈NO₈P) is 743.5465 g/mol .[3][4][5] The expected m/z values for common adducts and characteristic fragment ions are summarized below.

Table 1: Theoretical m/z Values for DEPE Precursor Ions

Ion SpeciesAdductTheoretical m/z
[M+H]⁺Proton744.5538
[M+Na]⁺Sodium766.5357
[M-H]⁻Proton Loss742.5392

Table 2: Characteristic Fragment Ions of DEPE from MS/MS Analysis

Precursor IonFragmentation ModeFragment Ion DescriptionTheoretical m/z
[M+H]⁺PositiveNeutral Loss of Phosphoethanolamine Head Group603.5350
[M-H]⁻NegativeElaidic Acid Anion ([C₁₈H₃₃O₂]⁻)281.2486

Experimental Protocols

The following protocols are adapted from established methods for the analysis of phosphatidylethanolamines.[6][7]

Sample Preparation (Lipid Extraction)

A simple and efficient protein precipitation method is recommended for the extraction of lipids from plasma or cell culture samples.

Materials:

  • Biological sample (e.g., 100 µL plasma or cell pellet)

  • Ice-cold Isopropanol (IPA)

  • Internal Standard (IS): PE(17:0/17:0) solution in a suitable solvent (e.g., ethanol)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • LC-MS vials with inserts

Procedure:

  • To 100 µL of the sample, add a known amount of the internal standard, PE(17:0/17:0). The amount of IS should be optimized based on the expected concentration of DEPE in the samples.

  • Add 500 µL of ice-cold IPA to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 10 minutes, followed by another 1-minute vortex.

  • To ensure complete protein precipitation, incubate the samples at 4°C for 2 hours.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a clean LC-MS vial.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC)

Reverse-phase chromatography is commonly used for the separation of PE species.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry (MS)

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for the detection and quantification of DEPE. The instrument should be operated in both positive and negative ion modes to confirm the identity of the lipid.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Ion Source Temperature: 500°C[6]

  • IonSpray Voltage: +5500 V (Positive), -4500 V (Negative)[6]

  • Curtain Gas: 30 psi[6]

  • Ion Source Gas 1: 40 psi[6]

  • Ion Source Gas 2: 60 psi[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for identification.

MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Mode
DEPE744.6603.5Positive
PE(17:0/17:0) (IS)716.5575.5Positive
DEPE742.5281.2Negative
PE(17:0/17:0) (IS)714.5269.2Negative

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of DEPE from biological samples is depicted below.

DEPE Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) IS_Addition Addition of Internal Standard (PE(17:0/17:0)) Sample->IS_Addition Extraction Protein Precipitation & Lipid Extraction IS_Addition->Extraction LC Reverse-Phase UPLC/HPLC Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification using MRM Transitions MS->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Workflow for the quantitative analysis of DEPE.

General Role of Phosphatidylethanolamine in Cellular Processes

While a specific signaling pathway for DEPE has not been elucidated, PEs in general are integral to several key cellular functions.

PE_Cellular_Roles cluster_membrane Cellular Membranes cluster_functions Cellular Functions PE Phosphatidylethanolamine (PE) Membrane_Structure Membrane Curvature & Fusion/Fission PE->Membrane_Structure Signaling Modulation of Signaling Proteins PE->Signaling Autophagy Autophagy Initiation PE->Autophagy Mitochondria Mitochondrial Function PE->Mitochondria Signaling->Autophagy Mitochondria->Autophagy

Caption: General roles of Phosphatidylethanolamine in cells.

References

Application Note: Characterization of DEPE Phase Transitions by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic phospholipid of significant interest in the fields of biophysics and drug delivery. Its unique phase behavior, particularly its propensity to form non-lamellar structures, makes it a valuable component in the design of lipid-based nanoparticles and other delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipids and other macromolecules.[1] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the temperature (Tm) and enthalpy (ΔH) of phase transitions, providing critical insights into the physical state and stability of lipid assemblies.[1]

This application note provides a detailed protocol for the analysis of DEPE phase transitions using DSC, including sample preparation, experimental parameters, and data interpretation. Understanding the thermotropic behavior of DEPE is essential for optimizing the formulation and performance of lipid-based drug delivery vehicles.

Phase Transitions of DEPE

DEPE, like other phosphatidylethanolamines, exhibits a rich thermotropic phase behavior. The primary phase transitions of interest include:

  • Gel-to-Liquid Crystalline Phase Transition (Lβ → Lα): This is the main transition where the hydrocarbon chains of the lipid molecules transform from a tightly packed, ordered gel state (Lβ) to a more disordered, fluid liquid-crystalline state (Lα). This transition is characterized by a significant absorption of heat.

  • Lamellar-to-Inverted Hexagonal Phase Transition (Lα → HII): Phosphatidylethanolamines with unsaturated acyl chains, such as DEPE, are known to undergo a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal phase (HII).[1] This transition is of particular importance in membrane fusion events and for the release of encapsulated contents from lipid carriers.

Quantitative Data

Phase TransitionTransition Temperature (Tm)Enthalpy of Transition (ΔH)Method
Gel to Liquid-Crystalline (Lβ → Lα)Data not availableData not availableDSC
Lamellar to Inverted Hexagonal (Lα → HII)61.0 ± 0.5°CData not availableLight Scattering

Note: The lamellar to inverted hexagonal phase transition temperature was determined by light scattering measurement and not by DSC. The enthalpy for this transition is not reported.

Experimental Protocols

This section outlines a detailed protocol for the preparation and DSC analysis of DEPE vesicles.

Materials
  • 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) powder

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas

  • High-vacuum pump

  • Differential Scanning Calorimeter (DSC) with appropriate sample pans (e.g., aluminum)

Sample Preparation: Multilamellar Vesicles (MLVs)
  • Lipid Film Formation:

    • Dissolve a known amount of DEPE in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer (to a temperature above the highest expected phase transition of DEPE) to the lipid film.

    • Hydrate the lipid film by gentle vortexing or swirling for an extended period (e.g., 1-2 hours) at a temperature above the main phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

    • For optimal results, the MLV suspension should be allowed to anneal at 4°C overnight.[2]

DSC Instrumentation and Measurement
  • Instrument Preparation:

    • Ensure the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Perform a buffer-buffer baseline scan using the same hydration buffer as the sample to ensure a stable and reproducible baseline. It is recommended to run at least three baseline scans.

  • Sample Loading:

    • Accurately transfer a known volume and concentration of the DEPE MLV suspension into a DSC sample pan.

    • Load an equal volume of the hydration buffer into a reference pan.

    • Hermetically seal both pans to prevent solvent evaporation during the experiment.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the first expected transition.

    • Heat the sample at a controlled scan rate (e.g., 1°C/min). Slower scan rates generally provide better resolution of transitions.

    • Record the differential heat flow as a function of temperature over the desired temperature range (e.g., 20°C to 80°C for DEPE).

    • Perform at least two heating and cooling scans to check for the reversibility of the transitions. The data from the second heating scan is typically used for analysis to ensure the sample has reached a thermal equilibrium.

Data Analysis
  • Thermogram Interpretation: The output from the DSC experiment is a thermogram, which plots heat flow versus temperature. Endothermic events, such as phase transitions, appear as peaks.

  • Determination of Tm: The transition temperature (Tm) is determined as the temperature at the peak maximum of the endothermic transition.

  • Determination of ΔH: The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value is typically normalized to the molar amount of the lipid in the sample.

Mandatory Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Dissolve DEPE in Chloroform/Methanol B Create Thin Lipid Film (Nitrogen Evaporation) A->B C High Vacuum Drying B->C D Hydrate with Buffer to form MLVs C->D E Load Sample and Reference Pans D->E F Equilibrate at Start Temperature E->F G Heat at Controlled Scan Rate F->G H Record Heat Flow vs. Temperature G->H I Generate Thermogram H->I J Determine Transition Temperature (Tm) I->J K Calculate Enthalpy of Transition (ΔH) I->K

Caption: Experimental workflow for DSC analysis of DEPE phase transitions.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the characterization of the thermotropic phase behavior of DEPE. The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists working with this important phospholipid. A thorough understanding of the gel-to-liquid crystalline and lamellar-to-hexagonal phase transitions is crucial for the rational design and development of effective lipid-based drug delivery systems. While comprehensive quantitative DSC data for DEPE remains to be fully elucidated in the literature, the methods described herein provide a robust framework for obtaining such critical information.

References

Incorporating Dielaidoylphosphatidylethanolamine (DEPE) into Nanodiscs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of Dielaidoylphosphatidylethanolamine (DEPE), a synthetic phospholipid with a trans-unsaturated acyl chain, into nanodiscs. Nanodiscs are valuable tools for stabilizing membrane proteins in a native-like lipid bilayer environment, facilitating a wide range of biophysical, structural, and functional studies.[1][2][3] This document outlines the general principles, a detailed experimental protocol, and key considerations for optimizing the assembly of DEPE-containing nanodiscs.

Introduction to DEPE and Nanodiscs

This compound (DEPE) is a phospholipid of interest due to its unique biophysical properties conferred by the trans-double bond in its acyl chains. These properties can influence membrane fluidity, thickness, and protein-lipid interactions in distinct ways compared to more commonly used saturated or cis-unsaturated lipids.

Nanodiscs are self-assembled, soluble, discoidal particles composed of a lipid bilayer encircled by two copies of a Membrane Scaffold Protein (MSP), an engineered version of apolipoprotein A-I.[4] They provide a controlled and detergent-free environment for studying membrane proteins, making them amenable to a variety of downstream applications such as NMR spectroscopy, cryo-electron microscopy, and surface plasmon resonance.[5][6][7] The incorporation of DEPE into nanodiscs allows for the investigation of its specific effects on the structure and function of reconstituted membrane proteins.

Key Experimental Considerations

The successful assembly of DEPE-containing nanodiscs hinges on the optimization of several key parameters. The general principle involves mixing detergent-solubilized DEPE with a specific Membrane Scaffold Protein (MSP) and a target membrane protein (if applicable). The subsequent removal of the detergent initiates the self-assembly of the nanodisc.[8][9]

Critical parameters that require empirical optimization include:

  • Lipid to MSP Ratio: This is a crucial factor that dictates the size and homogeneity of the resulting nanodiscs.[1] The optimal ratio is dependent on the specific MSP variant used.

  • Temperature: The assembly temperature should be appropriate for the phase transition of DEPE.

  • Choice of Detergent: The detergent must efficiently solubilize DEPE and be readily removable. Sodium cholate (B1235396) is a commonly used detergent for nanodisc assembly.[5]

  • Detergent Removal Method: Slow removal of the detergent, typically using adsorbent beads (e.g., Bio-Beads), is critical for proper self-assembly.[8][9]

Experimental Protocol: Assembly of DEPE-Containing Nanodiscs

This protocol is a general guideline adapted from established methods for other phospholipids (B1166683) and should be optimized for DEPE.[5][8][10]

Materials:

  • This compound (DEPE)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Target membrane protein (optional)

  • Sodium cholate

  • Bio-Beads SM-2

  • Assembly Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)

  • Chloroform (B151607)

  • Nitrogen gas source

  • Sonicator

  • Size-Exclusion Chromatography (SEC) system

Workflow Diagram:

Nanodisc_Assembly_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization prep_lipid 1. Prepare DEPE Film prep_cholate 4. Solubilize DEPE in Cholate Buffer prep_lipid->prep_cholate prep_msp 2. Prepare MSP Solution mix 5. Mix Components: DEPE/Cholate, MSP, Membrane Protein prep_msp->mix prep_mp 3. Prepare Membrane Protein (optional) prep_mp->mix prep_cholate->mix incubate 6. Incubate Mixture mix->incubate detergent_removal 7. Detergent Removal with Bio-Beads incubate->detergent_removal sec 8. Size-Exclusion Chromatography (SEC) detergent_removal->sec characterization 9. Characterization (e.g., DLS, EM) sec->characterization

Caption: Workflow for DEPE-Nanodisc Assembly.

Procedure:

  • Preparation of DEPE Lipid Film:

    • Dispense the desired amount of DEPE (dissolved in chloroform) into a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.[8]

  • Solubilization of DEPE:

    • Resuspend the dried DEPE film in Assembly Buffer containing a concentration of sodium cholate that is at least twice the molar concentration of the lipid.

    • Vortex and sonicate the mixture until the solution is clear, indicating complete solubilization of the lipid into micelles.[8]

  • Assembly Reaction Mixture:

    • In a microcentrifuge tube, combine the solubilized DEPE, the appropriate MSP variant, and the detergent-solubilized membrane protein (if applicable) at the desired molar ratios.

    • Refer to Table 1 for suggested starting ratios.

    • Incubate the mixture on ice or at a temperature conducive to the stability of the target protein for 1-2 hours.[5]

  • Detergent Removal and Nanodisc Formation:

    • Prepare Bio-Beads by washing them extensively with methanol (B129727) and then water.[8]

    • Add the washed Bio-Beads to the assembly mixture at a ratio of approximately 0.5-1.0 g of wet beads per mL of the mixture.[8]

    • Incubate the mixture with gentle shaking for 4-18 hours at a temperature that facilitates detergent removal and nanodisc assembly.[8]

  • Purification:

    • Separate the assembled nanodiscs from the Bio-Beads by centrifugation.

    • Purify the nanodiscs from empty nanodiscs (if a membrane protein is incorporated) and other aggregates using size-exclusion chromatography (SEC).[1][5]

  • Characterization:

    • Analyze the purified nanodiscs for size, homogeneity, and incorporation of the membrane protein using techniques such as Dynamic Light Scattering (DLS), Native-PAGE, and cryo-electron microscopy.

Quantitative Data and Optimization

The optimal molar ratios of components are critical for successful nanodisc formation and must be determined empirically for DEPE. The following table provides a starting point for optimization based on commonly used MSP variants.

Table 1: Suggested Molar Ratios for DEPE Nanodisc Assembly Optimization

MSP VariantSuggested DEPE:MSP Molar Ratio (Empty Nanodiscs)Suggested MSP:Membrane Protein Molar RatioReference for General Ratios
MSP1D150:1 to 80:110:1 to 20:1[5][10]
MSP1E3D1100:1 to 150:110:1 to 20:1[11]

Table 2: Typical Experimental Parameters for Nanodisc Assembly

ParameterRecommended Range/ValueNotesReference
Final DEPE Concentration5 - 20 mMEnsure this is above the critical micelle concentration of the lipid-detergent mixture.
Final Cholate Concentration> 14 mMMust be sufficient to maintain lipid and protein solubility before removal.[8]
Incubation Time (with Bio-Beads)4 - 18 hoursLonger incubation times may be necessary for complete detergent removal.[8]
Assembly Temperature4°C to 37°CDependent on the stability of the target membrane protein and the phase behavior of DEPE.[5]

Logical Relationship Diagram for Optimization

Optimization_Logic cluster_input Input Variables cluster_process Process cluster_output Output & Characterization cluster_decision Decision ratio DEPE:MSP Ratio assembly Nanodisc Self-Assembly ratio->assembly temp Temperature temp->assembly detergent Detergent Concentration detergent->assembly sec SEC Profile assembly->sec dls DLS Analysis assembly->dls yield Yield & Purity assembly->yield decision Optimal? sec->decision dls->decision yield->decision decision->ratio Adjust decision->temp Adjust decision->detergent Adjust

Caption: Optimization Strategy for DEPE-Nanodiscs.

Applications of DEPE-Containing Nanodiscs

The unique properties of DEPE make its incorporation into nanodiscs a valuable strategy for several research applications:

  • Structural Biology: DEPE nanodiscs provide a stable, native-like environment for high-resolution structure determination of membrane proteins by cryo-EM and NMR.

  • Functional Assays: The well-defined lipid composition allows for the investigation of how the trans-unsaturated acyl chains of DEPE affect the function of reconstituted ion channels, transporters, and receptors.[6]

  • Drug Discovery: DEPE nanodiscs can be used to present membrane protein targets in a functional conformation for drug screening and antibody development.[12]

  • Biophysical Studies: The controlled environment of the nanodisc is ideal for studying protein-lipid interactions, membrane protein stability, and the influence of lipid composition on protein dynamics.

By following the protocols and considering the optimization strategies outlined in these application notes, researchers can successfully incorporate DEPE into nanodiscs, opening up new avenues for the study of membrane proteins in a defined and native-like lipid environment.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using Di-Eruoyl-Phosphatidylethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and lipids at the cell membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing targeted therapeutics. Di-Eruoyl-Phosphatidylethanolamine (DEPE), a phospholipid characterized by its long monounsaturated acyl chains (22:1), presents unique biophysical properties that can be harnessed to probe specific aspects of protein-lipid recognition and membrane dynamics.

These application notes provide a comprehensive guide for utilizing DEPE in protein-lipid interaction studies. While specific quantitative data for DEPE-protein interactions are not extensively documented in publicly available literature, this document offers detailed protocols for established methods, which can be readily adapted for DEPE. Furthermore, it presents quantitative data from studies on other phosphatidylethanolamines (PE) and long-chain lipids to serve as a valuable reference.

Biophysical Properties and Applications of DEPE

DEPE's defining feature is its two 22-carbon monounsaturated erucoyl chains. These long chains significantly influence the biophysical properties of the lipid bilayer:

  • Increased Bilayer Thickness: The extended acyl chains of DEPE contribute to a thicker lipid bilayer compared to membranes composed of more common shorter-chain phospholipids. This can be instrumental in studying transmembrane proteins with long transmembrane domains or investigating the effects of hydrophobic mismatch on protein conformation and function.

  • Membrane Curvature: Like other phosphatidylethanolamines, DEPE has a smaller headgroup relative to its acyl chains, favoring the formation of non-lamellar structures and inducing negative membrane curvature. This property is crucial for studying proteins involved in processes like membrane budding, fusion, and fission.

  • Lipid Packing and Fluidity: The monounsaturated nature of the erucoyl chains introduces a kink, which influences lipid packing and membrane fluidity. Studying how proteins interact with DEPE-containing membranes can provide insights into their sensitivity to the packing defects and fluidity of the lipid environment.

Potential Applications of DEPE in Research:

  • Investigating the lipid selectivity of peripheral and integral membrane proteins.

  • Studying the role of bilayer thickness in modulating the activity of membrane proteins.

  • Elucidating the mechanisms of proteins that sense or induce membrane curvature.

  • Reconstituting membrane proteins in a lipid environment that mimics specific physiological or pathological conditions characterized by the presence of very-long-chain fatty acids.

Experimental Protocols

The following are detailed protocols for common techniques used to study protein-lipid interactions. These are generalized protocols that can be adapted for use with DEPE, with specific considerations highlighted.

Protocol 1: Preparation of DEPE-Containing Liposomes and Protein Binding Assay

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing DEPE and a subsequent co-sedimentation assay to assess protein binding.

Materials:

  • Di-Eruoyl-Phosphatidylethanolamine (DEPE)

  • Other desired lipids (e.g., POPC, cholesterol)

  • Chloroform (B151607)

  • Glass vials

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Protein of interest in a suitable buffer

  • Ultracentrifuge

  • SDS-PAGE analysis reagents and equipment

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids, including DEPE, in chloroform to achieve the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing vigorously. Note: Due to the long acyl chains of DEPE, hydration may require incubation at a temperature above its phase transition temperature. This may need to be determined empirically but is likely to be above room temperature.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Subject the MLV suspension to at least 11 passes through the extruder to form LUVs. This process should also be performed at a temperature above the phase transition temperature of the lipid mixture.

  • Protein-Liposome Incubation:

    • In a microcentrifuge tube, mix the protein of interest with the DEPE-containing liposomes at various concentrations.

    • Include a control with liposomes but no protein, and a control with protein but no liposomes.

    • Incubate the mixture at the desired temperature for 30-60 minutes.

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes.

    • Carefully collect the supernatant (unbound protein).

    • Wash the pellet gently with buffer and resuspend it in an equal volume of buffer as the supernatant.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

    • Quantify the amount of protein in each fraction to determine the percentage of bound protein.

Protocol 2: Reconstitution of a Membrane Protein into DEPE-Containing Nanodiscs

This protocol outlines the reconstitution of a detergent-solubilized membrane protein into nanodiscs composed of DEPE and a membrane scaffold protein (MSP).

Materials:

  • Purified, detergent-solubilized membrane protein of interest

  • Di-Eruoyl-Phosphatidylethanolamine (DEPE)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Sodium cholate (B1235396)

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.5)

  • Size-exclusion chromatography (SEC) column and system

Procedure:

  • Lipid Preparation:

    • Dissolve DEPE in chloroform and dry it to a thin film as described in Protocol 1.

    • Resuspend the DEPE film in reconstitution buffer containing sodium cholate to a final concentration of ~50 mM lipid and 100 mM cholate. Sonicate briefly if necessary to obtain a clear solution.

  • Reconstitution Mixture Assembly:

    • In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the DEPE/cholate mixture, and the MSP at a specific molar ratio. A common starting ratio is Protein:MSP:DEPE of 1:10:600. This will need to be optimized for your specific protein.

    • Incubate the mixture on ice for 1 hour.

  • Detergent Removal:

    • Add prepared Bio-Beads to the reconstitution mixture (approximately 0.5 g of wet beads per 1 ml of mixture).

    • Incubate with gentle rocking at 4°C for at least 4 hours, or overnight.

  • Purification:

    • Carefully remove the supernatant from the Bio-Beads.

    • Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The column should be equilibrated with a detergent-free buffer.

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the membrane protein incorporated into nanodiscs.

Quantitative Data Summary (Reference from Related Lipids)

As specific quantitative data for DEPE-protein interactions are limited, the following table summarizes binding affinities and other quantitative parameters for proteins interacting with other phosphatidylethanolamines (PE) or long-chain lipids. This information provides a valuable reference for the expected range of interaction strengths.

ProteinLipid(s)TechniqueQuantitative Parameter (e.g., Kd)Reference Study
Annexin VPhosphatidylserine (PS), Phosphatidylethanolamine (PE)Surface Plasmon Resonance (SPR)Kd ~ 10 nM (in the presence of Ca2+)Fictional Example based on known Annexin V function
Cytochrome cCardiolipin (CL), Phosphatidylethanolamine (PE)Isothermal Titration Calorimetry (ITC)Kd in the low micromolar rangeFictional Example based on known Cytochrome c interactions
α-SynucleinVesicles with varying PE contentFluorescence Correlation Spectroscopy (FCS)Increased binding with higher PE concentrationFictional Example based on α-synuclein literature
Atg8Phosphatidylethanolamine (PE)Liposome Co-sedimentation AssayCovalent modification, not a simple KdFictional Example illustrating a different interaction type

Note: The data in this table are illustrative examples based on the known functions of these proteins and are intended to provide a framework for the types of quantitative data that can be obtained. Researchers should consult specific literature for their protein of interest.

Visualizations

Experimental Workflow for Liposome-Based Protein Interaction Studies

experimental_workflow Experimental Workflow: Liposome-Protein Interaction Assay cluster_prep Liposome Preparation cluster_assay Binding Assay cluster_analysis Analysis lipid_mix Lipid Mixture (including DEPE) film Dry Lipid Film lipid_mix->film Solvent Evaporation mlv Hydration (MLVs) film->mlv Add Buffer luv Extrusion (LUVs) mlv->luv Extruder incubation Incubate Protein with LUVs luv->incubation centrifugation Ultracentrifugation incubation->centrifugation separation Separate Supernatant and Pellet centrifugation->separation sds_page SDS-PAGE separation->sds_page quantification Quantify Bound and Unbound Protein sds_page->quantification result Determine Binding Affinity quantification->result

Caption: Workflow for studying protein-lipid interactions using DEPE-containing liposomes.

Hypothetical Signaling Pathway Involving a PE-Binding Protein

signaling_pathway Hypothetical Signaling Pathway with a PE-Binding Protein ligand Extracellular Signal receptor Transmembrane Receptor ligand->receptor enzyme Membrane-Associated Enzyme receptor->enzyme activates depe DEPE in Inner Leaflet enzyme->depe modifies local DEPE concentration or accessibility pe_binding_protein_active PE-Binding Protein (Active at Membrane) depe->pe_binding_protein_active pe_binding_protein PE-Binding Protein (Inactive) pe_binding_protein->pe_binding_protein_active recruited by DEPE downstream_effector Downstream Effector pe_binding_protein_active->downstream_effector activates cellular_response Cellular Response downstream_effector->cellular_response logical_relationship Impact of DEPE on Membrane Properties and Protein Function cluster_properties Membrane Physical Properties cluster_function Membrane Protein Function depe Inclusion of DEPE in Bilayer thickness Increased Bilayer Thickness depe->thickness curvature Negative Curvature Strain depe->curvature packing Altered Lipid Packing depe->packing conformation Altered Protein Conformation/Dynamics thickness->conformation localization Changes in Protein Localization/Sorting curvature->localization activity Modulated Protein Activity packing->activity conformation->activity

Application Notes and Protocols for Artificial Bilayer Construction Using DEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the construction of artificial lipid bilayers using 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE). This document covers the formation of giant unilamellar vesicles (GUVs), small unilamellar vesicles (SUVs), supported lipid bilayers (SLBs), and black lipid membranes (BLMs). Quantitative data on the physicochemical properties of DEPE and related phosphatidylethanolamine (B1630911) (PE) bilayers are summarized for comparative analysis.

Introduction to DEPE in Artificial Bilayers

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic phospholipid featuring two 18-carbon monounsaturated fatty acid chains in the trans configuration (elaidic acid). The ethanolamine (B43304) headgroup and the specific nature of its acyl chains impart distinct physicochemical properties to DEPE, influencing the structure, stability, and phase behavior of artificial lipid bilayers. Phosphatidylethanolamines, in general, have a smaller headgroup compared to phosphatidylcholines (PCs), which can lead to a cone-like molecular shape, inducing negative curvature stress in membranes and a propensity to form non-lamellar phases, such as the inverted hexagonal (HII) phase, under certain conditions.[] This characteristic can be harnessed for applications requiring membrane fusion or destabilization.

Quantitative Data Summary

The following tables summarize key quantitative data for DEPE and related phosphatidylethanolamine-containing lipid bilayers to facilitate experimental design and data interpretation.

Table 1: Physicochemical Properties of DEPE and Related Lipids

PropertyDEPEDPPE (di16:0 PE)DPhPE (diphytanoyl PE)Reference
Molecular Weight744.04 g/mol 691.96 g/mol 748.13 g/mol N/A
HeadgroupPhosphoethanolaminePhosphoethanolaminePhosphoethanolamineN/A
Acyl Chains2x 18:1 (trans)2x 16:02x 20:0 (branched)N/A
Gel to Liquid-Crystalline Phase Transition Temperature (Tm)~38 °C~63 °CN/A (fluid at RT)[2]
Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition Temperature (TH)~66 °C~123 °C>50% DPhPE forms non-lamellar structures[2]
Bilayer Thickness (Lβ phase)~6.4 nm (repeat distance)~5.1 nm (bilayer thickness)N/A[2][3]
Bilayer Thickness (Lα phase)5.48 nm (at 38°C) to 5.11 nm (at 66°C)~4.3 nmN/A[2]
Monolayer ThicknessN/A25.5 ± 0.6 ÅN/A[3]

Table 2: Stability and Permeability of PE-Containing Bilayers

ParameterConditionValue/ObservationLipid SystemReference
pH Stability pH < 5.5Increased leakage and destabilizationPE/Cholesteryl hemisuccinate[4]
pH 9.5 with Ca2+Aggregation and destabilizationPure PE[5]
Temperature Stability Approaching THMassive enhancement in leakage ratePE[6]
Ion Permeability Na+, K+Generally low for intact bilayers; defects and phase boundaries increase permeability.General Phospholipid Bilayers[7]
Water Permeability (Pf) N/ALeaflets offer independent and additive resistance.Asymmetric Planar Bilayers[8]

Experimental Protocols

Detailed methodologies for constructing various artificial bilayer systems using DEPE are provided below.

Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are excellent models for whole cells and are amenable to light microscopy techniques. Electroformation is a common and effective method for generating GUVs from neutral or zwitterionic lipids like DEPE.

Materials:

  • DEPE lipid

  • Chloroform (B151607)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring or Teflon spacer

  • Function generator

  • Observation chamber

  • Hydration solution (e.g., 200 mM sucrose (B13894) solution)[9]

  • Buffer solution (e.g., HEPES, PBS of low ionic strength)[9]

Procedure:

  • Lipid Film Preparation:

    • Dissolve DEPE in chloroform to a final concentration of 1-2 mg/mL.

    • Carefully deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of two ITO slides.

    • Spread the solution evenly to form a thin film.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.

  • Assembly of the Electroformation Chamber:

    • Place a Teflon spacer or a grease-sealed O-ring on one of the lipid-coated ITO slides.

    • Fill the chamber with the hydration solution (e.g., 200 mM sucrose).

    • Carefully place the second ITO slide on top, with the lipid-coated side facing inwards, avoiding the trapping of air bubbles.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. A typical protocol involves:[9][10]

      • Frequency: 10 Hz

      • Voltage: 1.0 - 1.5 V (peak-to-peak)

      • Duration: 2 - 4 hours

      • Temperature: Above the Tm of DEPE (e.g., 40-45 °C).

    • After the initial swelling period, it can be beneficial to reduce the frequency to ~4-5 Hz for about 30 minutes to promote vesicle detachment.[9]

  • Harvesting and Observation:

    • Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to minimize shear stress.

    • Transfer the GUVs to an observation chamber, which may contain a buffer of a different osmolarity (e.g., glucose or PBS) to enhance contrast for microscopy.

Diagram: GUV Formation by Electroformation Workflow

GUV_Electroformation cluster_prep Preparation cluster_formation Formation cluster_harvest Harvesting Lipid Dissolution Lipid Dissolution Film Deposition Film Deposition Lipid Dissolution->Film Deposition DEPE in Chloroform Solvent Evaporation Solvent Evaporation Film Deposition->Solvent Evaporation On ITO Slides Chamber Assembly Chamber Assembly Solvent Evaporation->Chamber Assembly Hydration Hydration Chamber Assembly->Hydration Add Sucrose Solution AC Field Application AC Field Application Hydration->AC Field Application Apply Voltage & Frequency Vesicle Detachment Vesicle Detachment AC Field Application->Vesicle Detachment Lower Frequency Collection Collection Vesicle Detachment->Collection Harvest GUVs

Caption: Workflow for GUV formation by the electroformation method.

Small Unilamellar Vesicles (SUVs)

SUVs are typically 20-100 nm in diameter and are useful for applications requiring a high surface-area-to-volume ratio and for the formation of supported lipid bilayers. Extrusion is a common method to produce SUVs with a defined size.

Materials:

  • DEPE lipid

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)[11]

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

Procedure:

  • Lipid Film Hydration:

    • Prepare a thin film of DEPE in a round-bottom flask or glass vial by dissolving the lipid in chloroform and evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

    • Add the hydration buffer to the dried lipid film to a final lipid concentration of 5-10 mg/mL.[11]

    • Hydrate the lipid film for at least 1 hour at a temperature above the Tm of DEPE (~40-45 °C). Vortexing intermittently can aid in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder and syringes to a temperature above the Tm of DEPE.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times).[11] This ensures that the final SUV suspension is in the desired syringe.

    • The solution should become translucent, indicating the formation of smaller, more uniform vesicles.

  • Storage:

    • Store the resulting SUV suspension at 4 °C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent or to store under an inert gas to prevent lipid oxidation.

SUV_Extrusion cluster_prep Preparation cluster_extrusion Extrusion cluster_final Final Product Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Add Buffer, Vortex Extruder Assembly Extruder Assembly Hydration->Extruder Assembly Load MLVs Extrusion Process Extrusion Process Extruder Assembly->Extrusion Process Pass through membrane SUV Suspension SUV Suspension Extrusion Process->SUV Suspension 11-21 passes

Caption: Workflow for SLB formation by vesicle fusion.

Black Lipid Membranes (BLMs)

BLMs, also known as bilayer lipid membranes, are freestanding lipid bilayers formed across a small aperture, typically in a Teflon or Delrin partition separating two aqueous compartments. They are widely used for single-channel electrical recordings.

Materials:

  • DEPE lipid

  • Organic solvent (e.g., n-decane or a mixture of n-decane and butanol) *[12] Teflon or Delrin cup with a small aperture (100-250 µm diameter)

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Ag/AgCl electrodes

  • A small paintbrush or glass rod

  • Vibration isolation table

  • BLM amplifier for electrical measurements

Procedure:

  • Preparation:

    • Dissolve DEPE in the chosen organic solvent to a concentration of 10-25 mg/mL.

    • Assemble the BLM chamber with the Teflon cup separating the two compartments. Fill both compartments with the aqueous buffer solution.

    • Insert the Ag/AgCl electrodes into each compartment.

  • Membrane Painting:

    • Pre-treat the aperture by painting a small amount of the lipid solution around it and allowing the solvent to evaporate.

    • Dip a small paintbrush or the tip of a glass rod into the lipid solution.

    • Gently "paint" the lipid solution across the aperture. Initially, a thick film of lipid solution will cover the hole.

  • Bilayer Thinning and Formation:

    • The lipid film will spontaneously thin as the solvent dissolves into the aqueous phase and drains into the Plateau-Gibbs border (the annulus of lipid solution around the aperture).

    • Monitor the thinning process by observing the reflected light from the film. As it thins, interference patterns (Newton's rings) will be visible, and the final bilayer will appear black.

    • Simultaneously, monitor the electrical capacitance of the membrane. A stable BLM will have a capacitance of approximately 0.3-0.8 µF/cm².

  • Electrical Measurements:

    • Once a stable BLM is formed, electrical measurements, such as single-channel recordings, can be performed. The membrane should have a high electrical resistance (in the GΩ range).

Diagram: BLM Formation by Painting Technique Logical Flow

BLM_Painting Prepare Lipid Solution Prepare Lipid Solution Paint Aperture Paint Aperture Prepare Lipid Solution->Paint Aperture Assemble Chamber Assemble Chamber Assemble Chamber->Paint Aperture Thick Film Formation Thick Film Formation Paint Aperture->Thick Film Formation Spontaneous Thinning Spontaneous Thinning Thick Film Formation->Spontaneous Thinning Solvent drainage Bilayer Formation (Black Film) Bilayer Formation (Black Film) Spontaneous Thinning->Bilayer Formation (Black Film) Electrical Characterization Electrical Characterization Bilayer Formation (Black Film)->Electrical Characterization High Resistance & Capacitance

Caption: Logical flow of BLM formation by the painting technique.

References

Application Notes and Protocols for Dielaidoylphosphatidylethanolamine (DEPE) in Sonosensitive Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of Dielaidoylphosphatidylethanolamine (DEPE) in sonosensitive liposomes is limited in the current scientific literature. The following application notes and protocols are primarily based on studies conducted with its cis-isomer, Dioleoylphosphatidylethanolamine (DOPE), which is widely used for this purpose.[1][2] DEPE, having trans-double bonds, is expected to form more ordered, rigid membrane structures compared to the kinked chains of DOPE. This may influence liposome (B1194612) stability, drug retention, and the ultrasound energy required for drug release. The provided information should, therefore, be considered a starting point for the development and optimization of DEPE-containing sonosensitive liposomes.

Introduction to DEPE in Sonosensitive Liposomes

Ultrasound-triggered drug delivery is a promising strategy for targeted therapy, aiming to release therapeutic agents at a specific site in the body, thereby increasing efficacy and reducing systemic toxicity. Sonosensitive liposomes are nanoparticles designed to release their payload in response to ultrasound waves. The inclusion of phospholipids (B1166683) like phosphatidylethanolamines (PE) can enhance the sonosensitivity of liposomes.[1]

This compound (DEPE) is a synthetic phospholipid with two 18-carbon acyl chains, each containing a trans-double bond. While its isomer, DOPE, is known to impart fusogenic properties and enhance ultrasound-mediated drug release, the use of DEPE is less explored.[1][3] The linear nature of the trans-double bonds in DEPE may lead to tighter lipid packing, potentially resulting in more stable liposomes with different release kinetics upon ultrasound exposure compared to DOPE-based formulations. These notes provide a framework for formulating and evaluating DEPE-containing sonosensitive liposomes for drug delivery applications.

Experimental Protocols

Protocol 1: Preparation of DEPE-Containing Sonosensitive Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DEPE)

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin (B1662922), Calcein)

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

  • Water bath sonicator

  • Glass vials and round-bottom flasks

Procedure:

  • Lipid Film Formation:

    • Dissolve DEPE, DSPC, Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio could be DEPE:DSPC:Cholesterol:DSPE-PEG2000 of 25:27:40:8, adapted from DOPE-based formulations.[4]

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug for passive loading) by rotating the flask in a water bath set above the lipid phase transition temperature.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes.

    • Pass the suspension 11-21 times through a 200 nm membrane followed by a 100 nm membrane using a mini-extruder.[5] This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[5]

Protocol 2: Drug Loading

Passive Loading:

For water-soluble drugs, they can be incorporated by dissolving them in the hydration buffer used in step 2 of Protocol 1. The encapsulation efficiency may be low for this method.

Active (Remote) Loading (for amphipathic weak bases like Doxorubicin):

  • Prepare liposomes as described in Protocol 1, using a buffer containing ammonium (B1175870) sulfate (B86663) (e.g., 250 mM) for hydration.

  • After extrusion, remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution. This creates an ammonium sulfate gradient across the liposome membrane.

  • Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to allow the drug to be actively loaded into the liposomes.[6]

  • Remove any unencapsulated doxorubicin by size exclusion chromatography.

Protocol 3: Characterization of Liposomes

Particle Size and Zeta Potential:

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

Encapsulation Efficiency:

  • Separate the unencapsulated drug from the liposomes using a suitable method (e.g., mini-spin column).

  • Disrupt the liposomes using a detergent (e.g., Triton X-100) or an organic solvent.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin or calcein).

  • Calculate the encapsulation efficiency (EE%) as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 4: In Vitro Ultrasound-Triggered Drug Release
  • Dilute the drug-loaded liposome suspension in a suitable buffer (e.g., PBS with 10% fetal bovine serum to mimic physiological conditions).

  • Place the suspension in a container (e.g., a microcentrifuge tube or a well plate) at 37°C.

  • Expose the sample to ultrasound using a calibrated ultrasound transducer. Key parameters to control are frequency (e.g., 1 MHz), intensity (e.g., 1-5 W/cm²), duty cycle, and exposure time.

  • At various time points, take aliquots of the suspension and separate the liposomes from the released drug (e.g., by centrifugation or filtration).

  • Quantify the amount of released drug in the supernatant.

  • Calculate the percentage of drug release relative to the total encapsulated drug (determined after disrupting the liposomes with a detergent).

Protocol 5: In Vitro Cytotoxicity Assay
  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[6]

  • Treat the cells with different concentrations of:

    • Free drug

    • Drug-loaded DEPE liposomes without ultrasound

    • Drug-loaded DEPE liposomes with ultrasound exposure

    • Empty liposomes with and without ultrasound

  • For the ultrasound treatment groups, expose the wells to ultrasound with optimized parameters.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a standard method like the MTT or MTS assay.[7]

Data Presentation

Table 1: Physicochemical Properties of DEPE-Containing Liposomes (Hypothetical Data)

FormulationDEPE (mol%)DSPC (mol%)Cholesterol (mol%)DSPE-PEG2000 (mol%)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DEPE-Lipo-12527408110 ± 50.15-15 ± 292 ± 4
DEPE-Lipo-23517408115 ± 60.18-18 ± 390 ± 5
Control (DOPE)2527408108 ± 40.13-14 ± 295 ± 3

Table 2: In Vitro Ultrasound-Triggered Doxorubicin Release (Hypothetical Data)

FormulationUltrasound Frequency (MHz)Ultrasound Intensity (W/cm²)Exposure Time (s)Drug Release (%)
DEPE-Lipo-1126045 ± 5
DEPE-Lipo-1146075 ± 7
DEPE-Lipo-2126055 ± 6
DEPE-Lipo-2146085 ± 8
Control (DOPE)126060 ± 5
Control (DOPE)146095 ± 4

Table 3: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations (Hypothetical Data)

FormulationTreatmentIC50 (µM)
Free Doxorubicin-0.5
DEPE-Lipo-1No Ultrasound5.2
DEPE-Lipo-1With Ultrasound0.8
Control (DOPE)No Ultrasound6.0
Control (DOPE)With Ultrasound0.6

Mandatory Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization cluster_exp In Vitro Experiments A Lipid Dissolution (DEPE, DSPC, Chol, DSPE-PEG) B Thin-Film Hydration A->B C Extrusion B->C D Passive or Active Loading C->D E Size, PDI, Zeta Potential (DLS) D->E F Encapsulation Efficiency D->F G Ultrasound-Triggered Drug Release D->G H Cytotoxicity Assay D->H

Caption: Workflow for the preparation and evaluation of DEPE-containing sonosensitive liposomes.

Sonoporation_Pathway US Ultrasound Application Lipo DEPE-Liposome with Drug US->Lipo triggers Cavitation Acoustic Cavitation (Stable & Inertial) US->Cavitation induces Release Drug Release Lipo->Release destabilizes Membrane Increased Membrane Permeability (Sonoporation) Cavitation->Membrane causes Uptake Cellular Uptake of Drug Release->Uptake Cell Target Cell Membrane->Uptake Effect Therapeutic Effect Uptake->Effect

Caption: Signaling pathway of ultrasound-mediated drug delivery using sonosensitive liposomes.

References

Troubleshooting & Optimization

Technical Support Center: Dielaidoylphosphatidylethanolamine (DEPE) Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aggregation of Dielaidoylphosphatidylethanolamine (DEPE) liposomes during experimental procedures.

Troubleshooting Guides

Issue: My DEPE liposomes are aggregating upon formulation or during storage.

This is a common issue stemming from the inherent physicochemical properties of DEPE. The primary cause is the conical shape of the DEPE molecule, which can lead to the formation of non-lamellar (inverted hexagonal) phases, promoting vesicle fusion and aggregation. Several factors can be optimized to mitigate this issue.

Troubleshooting Workflow

G start DEPE Liposome (B1194612) Aggregation Observed check_composition Review Liposome Composition start->check_composition check_process Evaluate Formulation Process start->check_process check_storage Assess Storage Conditions start->check_storage stabilizer Incorporate Stabilizing Agents check_composition->stabilizer ph_ionic Optimize pH and Ionic Strength check_process->ph_ionic extrusion Refine Sizing/Extrusion Step check_process->extrusion storage_temp Adjust Storage Temperature check_storage->storage_temp concentration Modify Liposome Concentration check_storage->concentration pegylation Add PEGylated Lipids stabilizer->pegylation cholesterol Include Cholesterol stabilizer->cholesterol characterize Characterize Liposomes (DLS, Zeta Potential, Cryo-TEM) pegylation->characterize cholesterol->characterize ph_ionic->characterize extrusion->characterize storage_temp->characterize concentration->characterize end_stable Stable Liposomes Achieved characterize->end_stable

Caption: Troubleshooting workflow for DEPE liposome aggregation.

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: What is the primary cause of DEPE liposome aggregation?

DEPE has a small headgroup and two unsaturated acyl chains, giving it a conical molecular shape. This geometry favors the formation of an inverted hexagonal (HII) phase rather than a stable, flat bilayer, which can lead to liposome fusion and aggregation.

Q2: How can I stabilize my DEPE liposomes by modifying their composition?

Incorporating "helper" lipids that promote bilayer stability is a key strategy. The two most effective are cholesterol and PEGylated lipids.

  • Cholesterol: This molecule inserts into the lipid bilayer, filling gaps between the DEPE molecules. This increases the packing density and mechanical rigidity of the membrane, reducing its fluidity and permeability, and thus preventing aggregation.[1]

  • PEGylated Lipids: Including lipids conjugated to polyethylene (B3416737) glycol (PEG), such as DSPE-PEG2000, creates a hydrophilic steric barrier on the surface of the liposomes. This "stealth" layer physically hinders close contact between vesicles, preventing aggregation.[2]

Q3: What are the optimal molar ratios of cholesterol and PEG-lipids to use with DEPE?

While optimal ratios can be formulation-dependent, the following tables provide general guidance based on studies with similar phosphatidylethanolamines (PEs).

Table 1: Effect of Cholesterol on Liposome Stability

Molar Ratio (PE:Cholesterol)ObservationReference
100:0Prone to aggregation, especially with changes in temperature or pH.[3]
70:30Often cited as an optimal ratio for achieving a balance of membrane rigidity and stability.[4]
1:1Can lead to highly stable liposomes with reduced permeability.[1]
> 35 mol% CholesterolIn some systems, high cholesterol content can paradoxically increase aggregation rates.[5][5]

Table 2: Effect of PEG-Lipid (DSPE-PEG2000) Molar Percentage on Liposome Stability

Mol% DSPE-PEG2000ObservationReference
0%High tendency for aggregation.[2]
2-5%Significantly reduces aggregation and can prolong circulation time in vivo.[6]
5-10%Generally provides excellent stability against aggregation.[2]
7 ± 2%Identified as the concentration for highest biological stability in some studies.[2][6][2][6]
> 10%May lead to the formation of micelles instead of liposomes.[7]
20%Shown to provide high stability, even in high ionic strength environments like seawater.[7][8][7][8]
> 30%Can inhibit liposome formation.[7][7]
Process Parameters

Q4: How do pH and ionic strength affect DEPE liposome stability?

Both pH and ionic strength can significantly impact the surface charge and hydration of liposomes, influencing their tendency to aggregate.

  • pH: The stability of PE-containing liposomes is pH-dependent. Generally, a neutral to slightly basic pH (7.0-9.0) is preferred for stability. Acidic conditions can protonate the phosphate (B84403) group, reducing the headgroup size and promoting the formation of the fusogenic HII phase.

  • Ionic Strength: High concentrations of ions in the buffer can shield the surface charge of the liposomes. This reduces the electrostatic repulsion between vesicles, leading to aggregation. This is known as the charge screening effect.

Table 3: Influence of pH and Ionic Strength on Liposome Stability

ParameterConditionEffect on AggregationReference
pH Acidic (e.g., < 6.0)Increased aggregation[9][10]
Neutral to slightly basic (7.0 - 9.0)Generally stable[11]
Ionic Strength Low (e.g., < 50 mM)Stable (electrostatic repulsion is effective)[12]
High (e.g., > 150 mM)Increased aggregation (charge screening)[9]

Q5: What is the recommended preparation method for DEPE liposomes to minimize aggregation?

The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing unilamellar liposomes with a controlled size distribution, which helps in reducing aggregation.[13][14][15]

Characterization and Storage

Q6: How can I monitor my DEPE liposomes for aggregation?

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the average particle size and polydispersity index (PDI). An increase in the average size and PDI over time is a clear indicator of aggregation.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stability and prevention of aggregation.[16][17][18][19]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique allows for direct visualization of the liposomes, providing information on their size, shape, lamellarity, and any aggregation that may have occurred.[20][21][22]

Q7: What are the best practices for storing DEPE liposomes?

  • Temperature: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the vesicles, leading to aggregation upon thawing.

  • Concentration: If aggregation is an issue, consider storing the liposomes at a more dilute concentration.

  • Buffer: Ensure the storage buffer has an appropriate pH and low ionic strength.

Experimental Protocols

Protocol 1: Preparation of DEPE Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DEPE, with the inclusion of cholesterol and a PEGylated lipid for enhanced stability.

Logical Flow of Liposome Preparation

G start Start: Lipid Mixture in Organic Solvent thin_film Thin-Film Formation (Rotary Evaporation) start->thin_film hydration Hydration with Aqueous Buffer thin_film->hydration extrusion Sizing by Extrusion hydration->extrusion characterization Characterization (DLS, Zeta Potential) extrusion->characterization storage Storage at 4°C characterization->storage

Caption: Workflow for DEPE liposome preparation.

Materials:

  • This compound (DEPE)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve DEPE, cholesterol, and DSPE-PEG2000 in chloroform at the desired molar ratio (e.g., DEPE:Cholesterol:DSPE-PEG2000 at 65:30:5).

    • Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.[23]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of all lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.[24]

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask. The final total lipid concentration is typically in the range of 1-10 mg/mL.[23]

    • Agitate the flask by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs) and may take 30-60 minutes.[23]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder and the liposome suspension to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes). The resulting liposome suspension should appear more translucent.[13]

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DEPE Liposomes

1. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the mean particle size, polydispersity index (PDI), and surface charge of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer (the same as the hydration buffer).

    • Transfer the diluted sample to a cuvette.

    • Measure the size and zeta potential using a DLS instrument.

    • Analyze the data to obtain the average hydrodynamic diameter, PDI, and zeta potential. A low PDI (< 0.2) indicates a monodisperse sample, and a zeta potential > |±30 mV| suggests good stability.[16][17]

2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Purpose: To visualize the morphology of the liposomes.

  • Procedure:

    • Apply a small volume (3-5 µL) of the liposome suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid in liquid ethane.

    • Transfer the frozen grid to a cryo-TEM holder and image at liquid nitrogen temperatures.

    • This method preserves the native structure of the liposomes for accurate visualization.[20][25]

References

Technical Support Center: Improving the Stability of DEPE Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) bilayers.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of DEPE?

A1: Pure DEPE in an aqueous environment exhibits a lamellar gel (Lβ) phase up to approximately 38°C. Between 38°C and 60°C, it transitions to a lamellar liquid-crystalline (Lα) phase. Notably, DEPE has a propensity to form a non-lamellar, inverted hexagonal (HII) phase at higher temperatures. Coexistence of the Lα and HII phases can be observed from 61°C to 66°C, with a complete transition to the HII phase occurring above 66°C. It is crucial to consider that the hydration level and the presence of other molecules, such as dimethyl sulfoxide (B87167) (DMSO), can influence these transition temperatures.

Q2: What are the primary drivers of instability in DEPE bilayers?

A2: The primary sources of instability in DEPE bilayers are:

  • Tendency to form the HII phase: The small headgroup and conical shape of the DEPE molecule favor the formation of the inverted hexagonal (HII) phase over the lamellar bilayer, particularly at elevated temperatures. This can lead to vesicle fusion and loss of encapsulated contents.

  • Aggregation: DEPE liposomes can aggregate due to insufficient electrostatic repulsion, especially at low pH or in the presence of divalent cations which can screen the surface charge.

  • Lipid Oxidation: The double bonds in the elaidoyl chains of DEPE are susceptible to oxidation, which can alter the physical properties of the bilayer and lead to degradation.

  • Hydrolysis: Like other phospholipids (B1166683), DEPE can undergo hydrolysis over time, leading to the formation of lysolipids that can destabilize the bilayer.

Q3: How does cholesterol affect the stability of DEPE bilayers?

A3: Cholesterol is a key modulator of bilayer properties. Its incorporation into a DEPE bilayer generally increases stability by:

  • Enhancing bilayer rigidity: Cholesterol fits into the gaps between phospholipid molecules, increasing the packing density of the acyl chains.

  • Inhibiting HII phase formation: By increasing the order and packing of the lipid tails, cholesterol can help to stabilize the lamellar phase and inhibit the transition to the hexagonal phase.

  • Reducing permeability: The increased packing density reduces the passive leakage of encapsulated molecules across the bilayer.

Q4: What is the role of pH in the stability of DEPE liposomes?

A4: The stability of DEPE liposomes is pH-dependent. Generally, a higher pH (above 8.0-9.0) can enhance stability. This is because the primary amine group in the phosphoethanolamine headgroup becomes deprotonated at alkaline pH, imparting a net negative charge to the liposome (B1194612) surface. This leads to electrostatic repulsion between vesicles, which can prevent aggregation. Conversely, at neutral or acidic pH, the headgroup is zwitterionic, leading to a lower surface charge and a higher propensity for aggregation.

Troubleshooting Guides

Issue 1: DEPE liposomes are aggregating or fusing during or after preparation.
  • Question: My DEPE liposome suspension appears cloudy and the particle size is increasing over time. What could be the cause and how can I fix it?

  • Answer: This is likely due to vesicle aggregation and/or fusion. The primary causes and solutions are outlined below:

Potential Cause Explanation Troubleshooting Solution
Low Surface Charge At neutral or acidic pH, DEPE liposomes have a low surface charge, leading to a lack of electrostatic repulsion and subsequent aggregation.Increase the pH of the hydration buffer to 8.5-9.5 to deprotonate the amine headgroup and induce a negative surface charge. Measure the zeta potential to confirm a value more negative than -30 mV for good stability.
Presence of Divalent Cations Cations like Ca²⁺ and Mg²⁺ can bind to the phosphate (B84403) groups of the lipids, neutralizing the surface charge and promoting aggregation.If possible, use a buffer with low concentrations of divalent cations. Consider using a chelating agent like EDTA if their presence is unavoidable.
High Temperature Temperatures approaching or exceeding the Lα to HII phase transition temperature will promote the formation of the non-lamellar phase, leading to vesicle fusion.Prepare and handle the liposomes at a temperature that is above the gel-to-liquid crystalline transition temperature but well below the onset of the HII phase transition. For pure DEPE, a temperature range of 40-50°C is generally recommended.
Inclusion of Helper Lipids The inherent conical shape of DEPE favors the HII phase.Incorporate a "helper" lipid with a cylindrical shape, such as a phosphatidylcholine (e.g., DOPC or POPC), at a molar ratio of up to 50%. This will help to stabilize the bilayer structure.
Steric Stabilization Vesicles can aggregate due to van der Waals forces even with some surface charge.Include 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation. The polyethylene (B3416737) glycol chains create a protective layer that sterically hinders vesicle-vesicle interactions.
Issue 2: The encapsulated drug is leaking from the DEPE liposomes.
  • Question: I am observing a high level of free drug in my DEPE liposome suspension shortly after preparation. What is causing this leakage?

  • Answer: Drug leakage is often a sign of a compromised or unstable bilayer. Here are the common causes and solutions:

Potential Cause Explanation Troubleshooting Solution
High Membrane Fluidity In the liquid-crystalline phase, the lipid chains are more disordered, which can increase the permeability of the bilayer to small molecules.Incorporate cholesterol into the formulation (10-40 mol%). Cholesterol increases the packing and ordering of the lipid acyl chains, thereby reducing membrane fluidity and permeability.
Phase Transitions Leakage is often maximal at the phase transition temperature where defects in the lipid packing can occur.Ensure that the storage and experimental temperatures are not at or very close to the main phase transition temperature of your lipid mixture.
Lipid Oxidation/Hydrolysis Degradation of the DEPE molecules can create defects in the bilayer, leading to increased permeability.Prepare liposomes using freshly opened lipid stocks. Use degassed buffers and consider blanketing the preparation with an inert gas like argon or nitrogen to minimize oxidation. Store liposomes at 4°C and for the shortest time possible.

Data Presentation

Table 1: Influence of pH on the Zeta Potential of Phospholipid Liposomes

pHZeta Potential (mV) of DOPE-containing liposomes
5.5~ -5 mV
7.4~ -15 mV
9.0~ -40 mV
(Data is illustrative and based on general trends for PE-containing liposomes)

Table 2: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of Phospholipid Bilayers

Cholesterol (mol%)Tm of DPPC Bilayers (°C)
041.4
541.2
1040.5
20Broadened Transition
30Transition Abolished
(Data for DPPC is shown to illustrate the general effect of cholesterol on abolishing the sharp phase transition)

Experimental Protocols

Protocol 1: Preparation of DEPE Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

  • Cholesterol (optional)

  • PEGylated lipid (e.g., DSPE-PEG2000, optional)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4 or higher)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Dissolve the desired amounts of DEPE and any other lipids (e.g., cholesterol, DSPE-PEG2000) in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipids are completely dissolved.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of the lipid mixture (e.g., 45-50°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the pre-warmed (to the same temperature as the water bath) hydration buffer to the flask. The final total lipid concentration is typically in the range of 5-20 mg/mL.

  • Vesicle Formation: Agitate the flask by hand-shaking or gentle vortexing above the Tm of the lipids until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the liposome suspension to a temperature above the Tm of the lipids. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain a more uniform size distribution of large unilamellar vesicles (LUVs). The resulting liposome suspension should appear more translucent.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, the stability should be monitored regularly.

Protocol 2: Characterization of DEPE Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles. This information is used to determine the hydrodynamic diameter and the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded. A PDI below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. It is measured by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry.

  • Procedure:

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

    • Transfer the sample to a specific zeta potential measurement cell.

    • Place the cell in the instrument.

    • Perform the measurement according to the instrument's instructions. A zeta potential more positive than +30 mV or more negative than -30 mV is generally considered to confer good electrostatic stability.

Mandatory Visualizations

G cluster_prep DEPE Liposome Preparation Workflow start Start: Dry Lipids (DEPE, Cholesterol, etc.) dissolve 1. Dissolve lipids in organic solvent (e.g., Chloroform) start->dissolve film 2. Form thin lipid film via rotary evaporation dissolve->film dry 3. Dry film under high vacuum film->dry hydrate 4. Hydrate film with aqueous buffer (T > Tm) to form MLVs dry->hydrate extrude 5. Extrude through polycarbonate membrane (e.g., 100 nm) to form LUVs hydrate->extrude characterize 6. Characterize liposomes (DLS, Zeta Potential) extrude->characterize end End: Stable DEPE Liposome Suspension characterize->end

Caption: Experimental workflow for preparing stable DEPE liposomes.

G cluster_stability Factors Affecting DEPE Bilayer Stability depe Stable DEPE Bilayer (Lamellar Phase) instability Bilayer Instability (Aggregation, Fusion, Leakage) depe->instability leads to temp High Temperature (approaching HII transition) temp->depe destabilizes ions Divalent Cations (e.g., Ca²⁺, Mg²⁺) ions->depe destabilizes ph Low/Neutral pH ph->depe destabilizes oxidation Lipid Oxidation oxidation->depe destabilizes cholesterol Add Cholesterol (Increases packing) cholesterol->depe stabilizes peg Add PEG-Lipid (Steric hindrance) peg->depe stabilizes high_ph High pH (>8.5) (Electrostatic repulsion) high_ph->depe stabilizes helper Add Helper Lipids (e.g., PC) helper->depe stabilizes

Caption: Factors influencing the stability of DEPE bilayers.

Optimizing Dielaidoylphosphatidylethanolamine (DLPE) Vesicle Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the formation of Dielaidoylphosphatidylethanolamine (DLPE) vesicles. This guide focuses on the critical role of pH and provides detailed experimental protocols and data to ensure successful and reproducible vesicle preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming stable DLPE vesicles?

A1: The optimal pH for forming stable DLPE vesicles is in the neutral to slightly alkaline range, typically between pH 7.0 and 8.5 . In this range, the primary amine group of the phosphatidylethanolamine (B1630911) (PE) headgroup is largely deprotonated, minimizing electrostatic repulsion between lipids and promoting stable lamellar bilayer formation.

Q2: How does pH affect the stability of DLPE vesicles?

A2: The stability of DLPE vesicles is highly dependent on pH due to the protonation state of the ethanolamine (B43304) headgroup.

  • Neutral to Slightly Alkaline pH (7.0 - 8.5): Vesicles are generally stable. The neutral charge on the amine group allows for tight lipid packing.

  • Acidic pH (below 6.5): As the pH becomes more acidic, the primary amine group becomes protonated (positively charged). This introduces electrostatic repulsion between the lipid headgroups, which can lead to vesicle aggregation, fusion, and leakage of encapsulated contents.[1] At very low pH, this can even induce a phase transition from the stable lamellar phase to an inverted hexagonal phase, causing a complete loss of vesicle structure.

Q3: What is the pKa of the ethanolamine headgroup in a lipid bilayer?

A3: The intrinsic pKa of the primary amino group of phosphatidylethanolamine (PE) within a lipid bilayer is approximately 9.6 .[2] This means that at a pH of 9.6, 50% of the ethanolamine headgroups will be protonated.

Q4: How does pH influence the surface charge (zeta potential) of DLPE vesicles?

A4: The zeta potential of pure DLPE vesicles is expected to become more positive as the pH decreases from alkaline to acidic conditions. At physiological pH (around 7.4), the vesicles will have a near-neutral or slightly negative charge. As the pH drops below the pKa of the amino group (9.6), the increasing protonation of the ethanolamine headgroup will lead to a more positive zeta potential.

Data Presentation

Table 1: Effect of pH on Phosphatidylethanolamine (PE) Vesicle Properties

pH RangePredominant Headgroup StateExpected Zeta PotentialVesicle Stability
< 6.5Protonated (-NH3+)PositiveProne to aggregation and fusion
7.0 - 8.5Largely Deprotonated (-NH2)Near-neutral to slightly negativeStable
> 9.6Deprotonated (-NH2)NegativeGenerally stable

Note: This table is based on the known behavior of phosphatidylethanolamine lipids. Specific values for DLPE may vary slightly.

Experimental Protocols

Protocol 1: DLPE Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol is a standard and reliable method for producing unilamellar vesicles of a defined size.

Materials:

  • This compound (DLPE) powder

  • Chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer of desired pH (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the DLPE powder in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of DLPE.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of DLPE.

    • Add the warm buffer to the round-bottom flask containing the dried lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs) and the suspension will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of DLPE.

    • Draw the MLV suspension into one of the glass syringes and pass it through the extruder into the second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles.

    • The final vesicle suspension should be more translucent than the initial MLV suspension.

  • Storage:

    • Store the final vesicle suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Vesicle Aggregation Incorrect pH: The pH of the hydration buffer is too acidic, leading to protonation of the ethanolamine headgroup and electrostatic attraction between vesicles.Ensure the hydration buffer is within the optimal pH range of 7.0-8.5. Verify the pH of your buffer before use.
High Lipid Concentration: The concentration of DLPE is too high, increasing the likelihood of vesicle collision and fusion.Prepare vesicles at a lower lipid concentration.
Presence of Divalent Cations: Divalent cations (e.g., Ca2+, Mg2+) can bridge negatively charged phosphate (B84403) groups on adjacent vesicles, causing aggregation.Use a chelating agent like EDTA in your hydration buffer if divalent cations are a concern.
Low Encapsulation Efficiency Inefficient Hydration: The lipid film was not fully hydrated, resulting in fewer vesicles forming.Ensure the hydration buffer is added at a temperature above the lipid's phase transition temperature and allow for sufficient agitation time.
Vesicle Leakage: The vesicles are unstable due to suboptimal pH or other formulation issues.Optimize the pH of your formulation. Consider including a small percentage of a stabilizing lipid like cholesterol.
Inconsistent Vesicle Size Insufficient Extrusion: The vesicle suspension was not passed through the extruder enough times.Increase the number of extrusion passes (an odd number is recommended for uniformity).
Membrane Clogging: The polycarbonate membrane in the extruder is clogged.Replace the polycarbonate membrane. If clogging is persistent, consider pre-filtering the MLV suspension through a larger pore size membrane first.

Mandatory Visualizations

Experimental Workflow for DLPE Vesicle Formation

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Sizing Dissolve DLPE in Organic Solvent Dissolve DLPE in Organic Solvent Form Thin Film via Rotary Evaporation Form Thin Film via Rotary Evaporation Dissolve DLPE in Organic Solvent->Form Thin Film via Rotary Evaporation Dry Film Under Vacuum Dry Film Under Vacuum Form Thin Film via Rotary Evaporation->Dry Film Under Vacuum Hydrate with pH-Adjusted Buffer Hydrate with pH-Adjusted Buffer Dry Film Under Vacuum->Hydrate with pH-Adjusted Buffer Add Buffer > Transition Temp. Formation of Multilamellar Vesicles (MLVs) Formation of Multilamellar Vesicles (MLVs) Hydrate with pH-Adjusted Buffer->Formation of Multilamellar Vesicles (MLVs) Extrusion Through Polycarbonate Membrane Extrusion Through Polycarbonate Membrane Formation of Multilamellar Vesicles (MLVs)->Extrusion Through Polycarbonate Membrane Multiple Passes Formation of Unilamellar Vesicles (ULVs) Formation of Unilamellar Vesicles (ULVs) Extrusion Through Polycarbonate Membrane->Formation of Unilamellar Vesicles (ULVs) Characterization & Use Characterization & Use Formation of Unilamellar Vesicles (ULVs)->Characterization & Use

Caption: Workflow for DLPE vesicle preparation.

Logical Relationship of pH and DLPE Vesicle Stability

G cluster_conditions Conditions & Outcomes pH pH Headgroup Charge Headgroup Charge pH->Headgroup Charge Determines Protonation State Vesicle Stability Vesicle Stability Headgroup Charge->Vesicle Stability Influences Inter-lipid Repulsion Aggregation/Fusion Aggregation/Fusion Vesicle Stability->Aggregation/Fusion Low Stability Leads To Stable Vesicles Stable Vesicles Vesicle Stability->Stable Vesicles High Stability Results In Acidic pH (<6.5) Acidic pH (<6.5) Protonated Headgroup (+) Protonated Headgroup (+) Acidic pH (<6.5)->Protonated Headgroup (+) Neutral/Alkaline pH (7.0-8.5) Neutral/Alkaline pH (7.0-8.5) Neutral Headgroup Neutral Headgroup Neutral/Alkaline pH (7.0-8.5)->Neutral Headgroup Protonated Headgroup (+)->Aggregation/Fusion Neutral Headgroup->Stable Vesicles

Caption: Influence of pH on DLPE vesicle stability.

Role of Phosphatidylethanolamine (PE) in Autophagy Signaling

G cluster_pathway Atg8/LC3 Lipidation Pathway Atg8/LC3 Atg8/LC3 Atg4 Atg4 Atg8/LC3->Atg4 Cleavage Atg8-G Atg8-Gly Atg4->Atg8-G Atg7 Atg7 (E1-like) Atg8-G->Atg7 Activation Atg3 Atg3 (E2-like) Atg7->Atg3 Conjugation Atg5-Atg12/Atg16L1 Atg5-Atg12/Atg16L1 (E3-like complex) Atg3->Atg5-Atg12/Atg16L1 Atg8-PE Atg8-PE Conjugate Atg5-Atg12/Atg16L1->Atg8-PE Lipidation PE Phosphatidylethanolamine (PE) PE->Atg8-PE Autophagosome Membrane Autophagosome Membrane Atg8-PE->Autophagosome Membrane Insertion Autophagosome Elongation & Closure Autophagosome Elongation & Closure Autophagosome Membrane->Autophagosome Elongation & Closure

References

Technical Support Center: The Effect of Lipid Concentration on DEPE Kinetic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the kinetic stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DEPE) liposomes, with a particular focus on the influence of lipid concentration.

Frequently Asked Questions (FAQs)

Q1: What is DEPE and why is its kinetic stability important?

A1: DEPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), also known as DOPE, is a phospholipid commonly used in the formulation of liposomes for drug delivery. Its kinetic stability refers to the ability of DEPE-containing liposomes to maintain their size and structure over time, preventing aggregation, fusion, and leakage of encapsulated contents. Poor kinetic stability can lead to a loss of therapeutic efficacy and unpredictable in vivo behavior.

Q2: How does the concentration of DEPE affect the kinetic stability of liposomes?

A2: Higher concentrations of DEPE in a liposomal suspension can lead to decreased kinetic stability. This is primarily due to an increased frequency of collisions between liposomes, which can result in aggregation and fusion. DEPE's inherent tendency to form a non-bilayer hexagonal (HII) phase, due to its conical shape, is also exacerbated at higher concentrations, further promoting instability.

Q3: What are the visible signs of DEPE liposome (B1194612) instability?

A3: Signs of instability in a DEPE liposome suspension include the appearance of visible aggregates, precipitation, or an increase in the turbidity or opalescence of the solution. These changes are often indicative of liposome aggregation or fusion.

Q4: How can I monitor the kinetic stability of my DEPE liposomes?

A4: The kinetic stability of DEPE liposomes can be monitored by tracking changes in their physicochemical properties over time. Key techniques include Dynamic Light Scattering (DLS) to measure particle size and polydispersity index (PDI), and zeta potential analysis to assess surface charge. A significant increase in size or PDI suggests aggregation.

Q5: What role does temperature play in the kinetic stability of DEPE liposomes?

A5: Temperature is a critical factor. DEPE has a specific lamellar-to-hexagonal phase transition temperature (TH). As the temperature approaches TH, the lipid bilayer becomes more fluid and prone to rearrangement, which can accelerate aggregation and fusion, especially at high lipid concentrations. Storing DEPE liposomes at refrigerated temperatures (e.g., 4°C) is generally recommended to enhance stability.

Troubleshooting Guides

Problem: My DEPE liposomes are aggregating at high concentrations.
Potential Cause Troubleshooting Solution
High Collision Frequency Dilute the liposome suspension to a lower lipid concentration. This reduces the likelihood of inter-vesicular interactions that lead to aggregation.
Increased Propensity for Hexagonal Phase (HII) Formation Incorporate "helper lipids" such as cholesterol or phosphatidylcholine (PC) into the formulation. Cholesterol can fill gaps between phospholipid molecules, increasing bilayer rigidity and stability.
Insufficient Steric Hindrance Include a small percentage (typically 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that sterically hinders vesicle-vesicle interactions.
Inappropriate Storage Conditions Store liposome suspensions at 4°C to minimize lipid mobility and reduce the rate of aggregation. Avoid freezing unless a suitable cryoprotectant is used.

Data Presentation

The following table provides representative data illustrating the effect of DEPE concentration on the kinetic stability of liposomes as monitored by Dynamic Light Scattering (DLS) over a 24-hour period at room temperature.

DEPE Concentration (mg/mL)Time (hours)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
10110.20.15
24115.80.18
50112.50.16
24180.40.35
100115.10.17
24350.7 (visible aggregates)0.62

Note: This data is illustrative and actual results may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Preparation of DEPE Liposomes by Thin-Film Hydration
  • Lipid Dissolution: Dissolve DEPE and any other lipids (e.g., cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation. The hydration temperature should be above the phase transition temperature of the lipids.

  • Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

Protocol for Monitoring Liposome Stability by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the DEPE liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement (typically to avoid multiple scattering effects).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a suitable cuvette and insert it into the instrument. Perform the measurement to obtain the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Time-Course Analysis: Repeat the measurement at regular intervals (e.g., 0, 1, 6, 12, 24 hours) to monitor changes in size and PDI over time. An increase in these parameters indicates aggregation.

Protocol for Zeta Potential Measurement
  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to a suitable concentration for the instrument.

  • Cell Preparation: Rinse the measurement cell (e.g., folded capillary cell) with the same buffer before loading the sample.

  • Measurement: Carefully load the sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

  • Interpretation: A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability due to electrostatic repulsion.

Mandatory Visualization

DEPE_Stability_Troubleshooting start Start: High DEPE Concentration Leads to Instability problem Problem: Liposome Aggregation Observed start->problem check_concentration Is Lipid Concentration > 5 mg/mL? problem->check_concentration dilute Action: Dilute Suspension to < 5 mg/mL check_concentration->dilute Yes check_formulation Is Formulation Pure DEPE? check_concentration->check_formulation No dilute->check_formulation add_helper Action: Incorporate Helper Lipids (e.g., Cholesterol, PC) check_formulation->add_helper Yes check_peg Is PEGylation Included? check_formulation->check_peg No add_helper->check_peg add_peg Action: Add 2-5 mol% DSPE-PEG check_peg->add_peg No stable Outcome: Improved Kinetic Stability check_peg->stable Yes add_peg->stable

Caption: Troubleshooting workflow for DEPE liposome aggregation.

Technical Support Center: Enhancing the Stability of DEPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE)-containing liposomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate common issues related to liposome (B1194612) leakage and instability.

Frequently Asked Questions (FAQs)

Q1: What are DEPE-containing liposomes and what are their primary applications?

DEPE is a phospholipid featuring a small headgroup and a cone-like molecular shape. This structure makes it favor the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase, particularly under acidic conditions. This characteristic is highly valuable in drug delivery for creating pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH (around 7.4) but become unstable and release their encapsulated contents in the acidic environments of endosomes or tumor tissues. This targeted release mechanism is a primary reason for using DEPE and its close structural analog, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Q2: What is the main cause of unintended leakage from DEPE-containing liposomes?

The primary cause of both intended and unintended leakage from liposomes containing DEPE is its natural tendency to form the inverted hexagonal phase rather than a stable bilayer.[1] While this is exploited for pH-triggered release, formulation instability, improper storage conditions, or interactions with serum components can lead to premature leakage. At neutral pH, helper lipids are often required to stabilize DEPE in a bilayer structure.[2]

Q3: How does cholesterol impact the stability and leakage of DEPE liposomes?

Cholesterol is a critical component for stabilizing liposomal membranes. It acts as a "molecular glue," filling the gaps between phospholipid molecules. This increases the packing density and rigidity of the lipid bilayer, which in turn decreases its permeability to encapsulated water-soluble drugs and reduces leakage.[1][2][3][4] However, the concentration of cholesterol is crucial; while it enhances stability, excessive amounts can negatively affect drug loading and release characteristics.[2][5]

Q4: What is the function of PEGylation in reducing leakage?

PEGylation involves incorporating lipids conjugated to polyethylene (B3416737) glycol (PEG), such as DSPE-PEG2000, into the liposome formulation. The PEG chains form a protective, hydrophilic layer on the liposome surface.[5][6] This layer provides steric hindrance, which physically prevents liposomes from aggregating—a common cause of instability and leakage.[1] In a biological context, this "stealth" coating also reduces clearance by the immune system, prolonging circulation time.[5]

Q5: How do pH and temperature affect the stability of these liposomes?

Both pH and temperature are critical factors.

  • pH: DEPE-containing liposomes are often intentionally designed to be destabilized by acidic pH. Helper lipids used to stabilize the bilayer at neutral pH may become protonated in acidic environments, disrupting the membrane and triggering a phase transition in DEPE, leading to content release.[2][7] Storing liposomes in a buffer with a pH that is too low can cause premature leakage.[8]

  • Temperature: Storing liposomes near or above their phase transition temperature (Tm) increases the fluidity of the lipid bilayer, which can significantly increase the rate of drug leakage.[1][8][9] For optimal stability, liposomes should be stored at a temperature well below the Tm of the lipid mixture, typically between 2-8°C.[1]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Solution(s)
High Leakage During Storage Inherent Instability: DEPE's cone shape favors the HII phase over a stable bilayer.[1]Incorporate Cholesterol: Add 30-50 mol% cholesterol to increase membrane rigidity and packing, reducing permeability.[2][3][4]
Improper Storage Temperature: Storage at room temperature or inconsistent temperatures increases membrane fluidity.[1]Optimize Storage: Store liposomes consistently at 2-8°C. Avoid repeated freeze-thaw cycles unless a suitable cryoprotectant is used.[1]
Incorrect Buffer pH: The storage buffer may be too acidic, causing premature destabilization.Adjust Buffer: Ensure the storage buffer pH is optimized for stability, typically around pH 7.4 for pH-sensitive formulations.
Lipid Oxidation: The unsaturated acyl chains of DEPE can be prone to oxidation, which compromises membrane integrity.Use Antioxidants: Add an antioxidant like alpha-tocopherol (B171835) to the lipid formulation during preparation.[1]
Liposome Aggregation/Fusion Insufficient Surface Repulsion: Liposomes may lack sufficient electrostatic or steric repulsion to prevent them from sticking together.PEGylate the Surface: Incorporate 2-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to create a protective steric barrier.[1][5]
High Liposome Concentration: Highly concentrated suspensions are more likely to aggregate.Dilute Suspension: If aggregation is observed, try diluting the liposome sample for storage.[1]
Mechanical Stress: Excessive shear forces during processing can damage liposomes, leading to fusion.Gentle Processing: Use gentle hydration methods and optimize extrusion parameters (e.g., number of passes) to avoid excessive stress.
Low Encapsulation Efficiency Passive Loading Inefficiency: For hydrophilic drugs, passive encapsulation during hydration can be inefficient.Active Loading: Consider using an active or remote loading method, such as creating a pH or ion gradient, to drive the drug into pre-formed liposomes.[5]
Leakage During Preparation: The encapsulated drug may be leaking out during the size reduction (extrusion) step.Process Below Tm: Perform extrusion at a temperature below the phase transition temperature of the lipid mixture to minimize membrane fluidity and leakage.

Experimental Protocols

Protocol 1: Preparation of DEPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DEPE-containing liposomes of a defined size.

Materials:

  • 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

  • Helper lipid (e.g., Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DEPE and other lipids (e.g., Cholesterol, DSPE-PEG2000) in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid mixture.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer.[10] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a liposome extruder that has been assembled with the desired pore-size polycarbonate membrane (e.g., 100 nm).

    • Force the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11-21) to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or solutes by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final liposome suspension at 2-8°C.

Protocol 2: Carboxyfluorescein (CF) Leakage Assay

This assay measures the integrity of the liposome membrane by monitoring the release of an encapsulated fluorescent dye.

Materials:

  • CF-loaded liposome suspension (prepared as in Protocol 1, using a 50-100 mM CF solution in buffer for hydration)

  • HEPES buffer (or other appropriate buffer)

  • Triton X-100 solution (e.g., 10% v/v)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Preparation:

    • Purify the CF-loaded liposomes thoroughly using a size-exclusion column (e.g., Sephadex G-50) to remove all unencapsulated CF.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the purified CF-loaded liposome suspension (e.g., 5-10 µL) to a larger volume of buffer (e.g., 190-195 µL) in triplicate.

    • Measure the initial fluorescence (F₀). This represents the baseline leakage.

  • Monitoring Leakage:

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Measure the fluorescence (Ft) at various time points. An increase in fluorescence corresponds to CF leakage from the liposomes, which de-quenches the dye upon dilution in the external buffer.

  • Determining Maximum Fluorescence:

    • At the end of the experiment, add a small volume of Triton X-100 solution (e.g., 10 µL of 10% Triton X-100) to each well to completely lyse the liposomes and release all encapsulated CF.

    • Measure the maximum fluorescence (F_max).

  • Calculation:

    • Calculate the percentage of leakage at each time point (t) using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

Visual Guides

Workflow_Liposome_Preparation cluster_prep Preparation Stages cluster_char Characterization A 1. Lipid Dissolution (DEPE, Cholesterol, etc. in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Add aqueous buffer, form MLVs) B->C D 4. Size Reduction (Extrusion through membrane) C->D E 5. Purification (Remove free drug/dye) D->E F Size & Zeta Potential (Dynamic Light Scattering) E->F G Encapsulation Efficiency (Spectroscopy/HPLC) E->G H Leakage Assay (Fluorescence Spectroscopy) E->H End Stable Liposomes Start Start Start->A Troubleshooting_Leakage cluster_causes Potential Causes & Solutions Start High Liposome Leakage Observed? Cause1 Formulation Issue? Start->Cause1 Yes Cause2 Storage Condition Issue? Start->Cause2 Yes Cause3 Chemical Degradation? Start->Cause3 Yes Sol1a Incorporate Cholesterol (30-50 mol%) Cause1->Sol1a Check Lipid Ratio Sol1b Add PEG-Lipid (2-10 mol%) Cause1->Sol1b Check for Aggregation Sol2a Store at 2-8°C Cause2->Sol2a Check Temperature Sol2b Check Buffer pH (Adjust to ~7.4) Cause2->Sol2b Check pH Sol2c Dilute if Concentrated Cause2->Sol2c Check Concentration Sol3 Add Antioxidant (e.g., α-tocopherol) Cause3->Sol3 Check for Oxidation pH_Release_Mechanism cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) (e.g., Endosome) Lipo_Stable Stable Bilayer Liposome (DEPE + Helper Lipid) Contents Encapsulated Protonation Protonation of Helper Lipid Lipo_Stable->Protonation Lower pH Destabilization Bilayer Destabilization Protonation->Destabilization Phase_Transition DEPE transitions to Inverted Hexagonal (HII) Phase Destabilization->Phase_Transition Release Content Release Phase_Transition->Release

References

Technical Support Center: Enhancing DEPE-Liposome Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the cellular uptake of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DEPE)-liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high cellular uptake of DEPE-liposomes?

A1: The primary challenges often stem from the physicochemical properties of the liposomes and their interaction with the biological environment. Key issues include:

  • Low Transfection Efficiency: For gene delivery applications, inefficient endosomal escape can lead to the degradation of the genetic payload in lysosomes.

  • Suboptimal Liposome (B1194612) Formulation: Incorrect sizing, surface charge, or lipid composition can hinder interaction with the cell membrane.

  • Instability in Biological Media: Liposomes can aggregate or be cleared by the immune system before reaching target cells, especially in the presence of serum proteins.[1][2][3]

  • Inefficient Endosomal Escape: Even after uptake, the liposomal cargo may remain trapped within endosomes, preventing it from reaching its intracellular target.

Q2: How does the choice of helper lipid affect the cellular uptake of DEPE-liposomes?

A2: The helper lipid plays a crucial role in the stability and fusogenicity of the liposome, which directly impacts cellular uptake and endosomal escape. While DEPE is a phosphoethanolamine-containing lipid, its fusogenic properties can be enhanced or modulated by other helper lipids. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a commonly used helper lipid known for its ability to form an inverted hexagonal phase in the acidic environment of the endosome, which destabilizes the endosomal membrane and facilitates the release of the liposome's contents into the cytoplasm.[4][5] In contrast, lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) tend to form more stable, lamellar structures, which can result in lower transfection efficiencies.[4]

Q3: What is the role of surface modification in enhancing DEPE-liposome uptake?

A3: Surface modification is a key strategy to improve the targeting and cellular uptake of liposomes. Common modifications include:

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the liposome surface can increase circulation time by reducing clearance by the mononuclear phagocyte system (MPS). However, high concentrations or long PEG chains can sometimes hinder cellular uptake, a phenomenon known as the "PEG dilemma."[6]

  • Ligand Targeting: Attaching specific ligands (e.g., antibodies, peptides, or small molecules) to the liposome surface that bind to receptors overexpressed on target cells can significantly enhance specific uptake.[7] For instance, cRGD-conjugated liposomes have shown a more than 3-fold higher internalization rate in tumor cells compared to untargeted liposomes.[8]

Q4: How do liposome size and zeta potential influence cellular uptake?

A4: Both size and surface charge (zeta potential) are critical parameters. Generally, smaller liposomes (around 50-100 nm) are more efficiently internalized by cells.[9] The zeta potential affects the interaction of the liposome with the negatively charged cell membrane. Cationic (positively charged) liposomes often exhibit higher cellular uptake due to electrostatic interactions with the cell surface. However, high positive charges can also lead to cytotoxicity.

Troubleshooting Guides

Problem 1: Low Cellular Uptake Despite Successful Encapsulation
Possible Cause Suggested Solution
Suboptimal Liposome Size Use an extruder with smaller pore-size membranes (e.g., 100 nm) to achieve a more uniform and smaller liposome population.[10]
Inappropriate Surface Charge Modify the lipid composition to include charged lipids. For example, incorporating a cationic lipid can enhance interaction with the negatively charged cell membrane.
Presence of Serum in Media Serum proteins can form a "protein corona" around liposomes, altering their surface properties and cellular uptake.[1][2][3] Evaluate uptake in both serum-free and serum-containing media to assess this effect.
Incorrect Cell Seeding Density Optimize cell confluency at the time of transfection. Typically, a confluency of 50-80% is recommended.[11]
Problem 2: High Cytotoxicity Observed After Transfection
Possible Cause Suggested Solution
Excessive Cationic Lipid Concentration Reduce the amount of cationic lipid in the formulation. Titrate the liposome concentration to find the optimal balance between uptake and cell viability.
Contamination of Liposome Preparation Ensure all reagents and equipment are sterile to prevent bacterial or endotoxin (B1171834) contamination, which can induce cell death.
Poor Cell Health Prior to Transfection Use healthy, actively dividing cells for your experiments. Avoid using cells that have been passaged too many times.[12]
Problem 3: Low Transfection Efficiency with DEPE-Lipoplexes
Possible Cause Suggested Solution
Inefficient Endosomal Escape Incorporate a fusogenic helper lipid like DOPE into the formulation to promote the destabilization of the endosomal membrane.[4][5]
Incorrect DNA:Lipid Ratio Optimize the charge ratio (N/P ratio) of the cationic lipid to the nucleic acid. This ratio is often cell-type dependent and requires empirical determination.[13]
Degradation of Nucleic Acid Ensure the quality and integrity of your plasmid DNA or siRNA before complexation.
Complexes Formed in the Presence of Serum Prepare the lipoplexes in a serum-free medium, as serum components can interfere with complex formation.[14]

Data Presentation

Table 1: Effect of Helper Lipid on Liposome Uptake and Transfection Efficiency

Helper LipidFormulation (molar ratio)Cellular Uptake (% of cells)Transfection Efficiency (% positive cells)Reference
DOPE Cationic Lipid:DOPE (1:1)HighHigh[4]
DOPC Cationic Lipid:DOPC (1:1)ModerateLow[4]
DEPE Cationic Lipid:DEPE (1:1)ModerateModerateHypothetical Data

Note: Data is illustrative and can vary significantly based on the specific cationic lipid, cell type, and experimental conditions.

Table 2: Influence of Physicochemical Properties on Liposome Cellular Uptake

ParameterValueEffect on Cellular UptakeReference
Size ~60 nmEnhanced uptake via caveolae-dependent pathway[15]
>130 nmUptake primarily via clathrin-dependent endocytosis[15]
Zeta Potential +15 to +35 mVIncreased internalization compared to near-neutral liposomes[16]
≥ +46 mVFurther increased internalization[16]
PEGylation 2% PEGBreakpoint where a decline in uptake is observed[16]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes.

Materials:

  • DEPE and other lipids (e.g., helper lipid, charged lipid)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the lipids in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[17]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[18]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[17]

  • Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane. Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[11]

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol outlines a general procedure for quantifying the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Cells of interest

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Liposome Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled liposomes at the desired concentration. Incubate for the desired time period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Sample Preparation: Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent probe with the appropriate laser and measure the emission to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate to the amount of liposome uptake.[19]

Signaling Pathways and Experimental Workflows

Endocytic_Pathways Major Endocytic Pathways for Liposome Uptake cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Dependent Endocytosis cluster_macro Macropinocytosis Clathrin_Pit Clathrin-Coated Pit Formation (Clathrin, AP2) Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Dynamin-mediated scission Uncoating Uncoating (Hsc70, Auxilin) Clathrin_Vesicle->Uncoating Early_Endosome_C Early Endosome Uncoating->Early_Endosome_C Lysosome Lysosomal Degradation Early_Endosome_C->Lysosome Cytosol Cytosolic Release (Endosomal Escape) Early_Endosome_C->Cytosol Caveolae_Invagination Caveolae Invagination (Caveolin-1, Cavins) Caveolar_Vesicle Caveolar Vesicle Caveolae_Invagination->Caveolar_Vesicle Dynamin-mediated scission Caveosome Caveosome Caveolar_Vesicle->Caveosome Caveosome->Early_Endosome_C Caveosome->Cytosol Membrane_Ruffling Membrane Ruffling (Actin, Rac1, Cdc42) Macropinosome_Formation Macropinosome Formation Membrane_Ruffling->Macropinosome_Formation Early_Endosome_M Early Endosome Macropinosome_Formation->Early_Endosome_M Early_Endosome_M->Lysosome Early_Endosome_M->Cytosol Liposome Liposome Liposome->Clathrin_Pit Liposome->Caveolae_Invagination Liposome->Membrane_Ruffling

Caption: Major endocytic pathways involved in the cellular uptake of liposomes.

Liposome_Prep_Workflow Experimental Workflow: Liposome Preparation and Uptake Quantification Start Start Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Start->Lipid_Dissolution Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form Unilamellar Vesicles Hydration->Extrusion Characterization 5. Characterize Liposomes (Size, Zeta Potential) Extrusion->Characterization Cell_Treatment 6. Treat Cells with Fluorescent Liposomes Characterization->Cell_Treatment Uptake_Quantification 7. Quantify Uptake (Flow Cytometry) Cell_Treatment->Uptake_Quantification End End Uptake_Quantification->End

Caption: Workflow for liposome preparation and cellular uptake analysis.

Troubleshooting_Logic Troubleshooting Logic for Low Cellular Uptake Problem Low Cellular Uptake? Check_Formulation Check Liposome Formulation? Problem->Check_Formulation Check_Cells Check Cell Conditions? Problem->Check_Cells Check_Protocol Check Experimental Protocol? Problem->Check_Protocol Optimize_Size Optimize Size & Zeta Potential Check_Formulation->Optimize_Size Yes Optimize_Helper_Lipid Incorporate Fusogenic Helper Lipid Check_Formulation->Optimize_Helper_Lipid Yes Optimize_Surface Consider Surface Modification Check_Formulation->Optimize_Surface Yes Check_Confluency Ensure Optimal Cell Confluency Check_Cells->Check_Confluency Yes Check_Health Use Healthy, Low-Passage Cells Check_Cells->Check_Health Yes Optimize_Incubation Optimize Incubation Time & Concentration Check_Protocol->Optimize_Incubation Yes Assess_Serum_Effect Test with/without Serum Check_Protocol->Assess_Serum_Effect Yes

Caption: A logical approach to troubleshooting low cellular uptake of DEPE-liposomes.

References

Technical Support Center: Optimizing DEPE to Helper Lipid Ratio for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the DEPE (1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine) to helper lipid ratio for efficient gene delivery using lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the role of DEPE as a helper lipid in LNP formulations?

A1: DEPE is a crucial "helper lipid" in LNP formulations. Its primary role is to facilitate endosomal escape, a critical step for the encapsulated payload (e.g., mRNA, siRNA) to reach the cytoplasm and exert its therapeutic effect. DEPE has a cone-shaped molecular structure that promotes the formation of a hexagonal (HII) phase, which can destabilize the endosomal membrane, leading to the release of the LNP's contents.[1][2]

Q2: How does the molar ratio of DEPE affect LNP stability and transfection efficiency?

A2: The molar ratio of DEPE significantly impacts both the stability and efficacy of LNPs. While essential for endosomal escape, an excessively high molar ratio of DEPE can lead to particle aggregation and instability.[3] This is because DEPE's fusogenic properties can cause LNPs to fuse. Therefore, optimizing the DEPE concentration is a balance between maximizing transfection efficiency and maintaining the colloidal stability of the formulation.[3]

Q3: What is a typical starting molar ratio for DEPE in an LNP formulation?

A3: A common starting point for the molar ratio of DEPE in LNP formulations is between 10% and 40% of the total lipid composition.[3] However, the optimal ratio is highly dependent on the other lipid components, including the ionizable lipid, cholesterol, and PEG-lipid, as well as the specific cargo being delivered and the target cell type.[3][4]

Q4: Can DEPE be used interchangeably with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)?

A4: DEPE and DOPE are structurally very similar, with the only difference being the stereochemistry of the double bonds in their acyl chains (trans for DEPE, cis for DOPE). While they are often used interchangeably in the literature and both exhibit fusogenic properties, their physical characteristics can lead to LNPs with slightly different properties. It is recommended to empirically determine the optimal helper lipid for a specific application.

Q5: What are the key considerations when adjusting the DEPE to helper lipid ratio?

A5: When adjusting the DEPE ratio, it is crucial to monitor key physicochemical properties of the LNPs, including:

  • Particle Size and Polydispersity Index (PDI): Changes in the lipid ratio can affect particle size and uniformity.

  • Zeta Potential: This can influence the interaction of LNPs with cell membranes.

  • Encapsulation Efficiency: The lipid composition can impact how effectively the nucleic acid payload is encapsulated.

  • In vitro Transfection Efficiency: This should be assessed in a relevant cell line.

  • Cytotoxicity: It is important to ensure that the optimized formulation is not toxic to the target cells.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

Possible Cause: Inefficient endosomal escape is a major bottleneck for LNP-mediated delivery. The molar ratio of DEPE may be too low to effectively destabilize the endosomal membrane.[3][5]

Troubleshooting Steps:

  • Increase DEPE Molar Ratio: Systematically increase the molar percentage of DEPE in your formulation. It is advisable to test a range, for example, from 10% to 50%, while keeping the ratios of other lipids constant.[3]

  • Monitor Particle Characteristics: As you increase the DEPE ratio, closely monitor particle size, PDI, and zeta potential to ensure the formulation remains within acceptable limits.

  • Evaluate Transfection Efficiency: Measure gene expression (e.g., reporter gene expression) at each DEPE concentration to identify the optimal ratio.

Issue 2: Particle Aggregation and Instability

Possible Cause: An excessively high molar ratio of DEPE can lead to LNP aggregation, especially at neutral pH.[3]

Troubleshooting Steps:

  • Decrease DEPE Molar Ratio: If you observe aggregation, systematically decrease the molar percentage of DEPE.

  • Optimize PEG-Lipid Content: The amount of PEG-lipid can help prevent aggregation. Ensure the PEG-lipid concentration is sufficient to provide steric stabilization.[3]

  • Control Formulation pH: Aggregation can occur more rapidly at neutral pH where ionizable lipids are less charged. Ensure proper pH control during formulation and storage.[3]

Issue 3: High Cytotoxicity

Possible Cause: The overall lipid composition or the positive surface charge of the LNPs at physiological pH can lead to cellular toxicity.

Troubleshooting Steps:

  • Optimize Ionizable Lipid to DEPE Ratio: The ratio of the ionizable lipid to the helper lipid can influence toxicity. A systematic optimization of this ratio may be necessary.

  • Assess Viability Across a Range of Concentrations: Perform a dose-response experiment to determine the concentration at which the formulation becomes toxic.

  • Use a Less Toxic Ionizable Lipid: If toxicity persists, consider screening different ionizable lipids.

Quantitative Data Summary

The following tables summarize common molar ratios of lipid components used in LNP formulations for gene delivery, providing a starting point for optimization.

Table 1: Molar Ratios of LNP Components from Various Studies

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Nucleic AcidReference
SM-102DOPECholesterolC14-PEG-200048:10:40:2mRNA[6]
4A3-SC8Variable PhospholipidCholesterolDMG-PEG38.5:30:30:1.5mRNA[4]
C12-200Variable PhospholipidCholesterolDMG-PEG50:10:38.5:1.35mRNA[4]
DLin-MC3-DMADSPCCholesterolPEG2000-DMG50:10:38.5:1.5mRNA[7]

Table 2: Example Optimization of DEPE Molar Ratio

Formulation IDIonizable Lipid (mol%)DEPE (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Transfection Efficiency (Relative Units)Particle Size (nm)PDI
LNP-DEPE-10501038.51.5100850.12
LNP-DEPE-20502028.51.5150900.15
LNP-DEPE-30503018.51.5250950.18
LNP-DEPE-4050408.51.52201100.25

Note: The data in Table 2 is illustrative and the optimal ratio will vary depending on the specific components and experimental conditions.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid, DEPE, Cholesterol, PEG-lipid dissolved in ethanol (B145695).

  • Nucleic acid (e.g., mRNA, siRNA) dissolved in a low pH aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[8]

  • Microfluidic mixing device and syringes.

  • Neutral pH buffer for dilution (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Stock Solutions:

    • Prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components.[8]

    • Prepare the nucleic acid stock solution in the aqueous buffer.[8]

  • Microfluidic Mixing:

    • Load the lipid and nucleic acid solutions into separate syringes.

    • Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase).[8]

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.[8]

  • Dilution and Neutralization:

    • Immediately collect the LNP solution and dilute it with a neutral pH buffer to stabilize the particles.[8]

  • Purification:

    • Remove ethanol and unencapsulated nucleic acid using a method such as tangential flow filtration (TFF).[8]

Protocol 2: Characterization of LNPs

1. Size, PDI, and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument.

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS for size and PDI, 0.1x PBS for zeta potential).[6]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential according to the instrument's instructions.

2. Encapsulation Efficiency:

  • Assay: RiboGreen assay.

  • Procedure:

    • In a 96-well plate, add the LNP sample to two separate sets of wells.

    • To one set of wells, add a detergent (e.g., Triton X-100) to lyse the LNPs and measure the total amount of nucleic acid.[3]

    • To the other set, add buffer without detergent to measure the unencapsulated nucleic acid.[3]

    • Add the RiboGreen reagent to all wells and measure fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100

Protocol 3: In Vitro Transfection and Cytotoxicity Assay

1. Cell Culture and Transfection:

  • Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Add the LNP formulations at various concentrations to the cells.

  • Incubate for a specified period (e.g., 24-48 hours).

2. Transfection Efficiency Measurement:

  • If using a reporter gene (e.g., Luciferase, GFP), measure the signal according to the manufacturer's protocol.

3. Cytotoxicity Assay (e.g., MTT or WST-8):

  • Procedure:

    • After the transfection incubation period, add the MTT or WST-8 reagent to the cells.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cell viability relative to untreated control cells.[9]

Visualizations

LNP_Formulation_Workflow cluster_prep Stock Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid Mix Lipid Mixture (Ionizable, DEPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid Mix->Microfluidics Nucleic Acid Nucleic Acid (mRNA, siRNA) in Aqueous Buffer (pH 4.0) Nucleic Acid->Microfluidics Dilution Dilution & Neutralization (PBS, pH 7.4) Microfluidics->Dilution Self-Assembly Purification Purification (e.g., TFF) Dilution->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization

LNP Formulation and Characterization Workflow.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape & Payload Release LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Cell_Membrane->Endocytosis Endosome Early Endosome (Acidifying pH) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation DEPE_Action DEPE promotes Hexagonal (HII) Phase Formation Endosome->DEPE_Action Low pH Trigger Membrane_Destabilization Endosomal Membrane Destabilization DEPE_Action->Membrane_Destabilization Payload_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->Payload_Release

Role of DEPE in Facilitating Endosomal Escape.

Troubleshooting_Logic Start Experiment Start Low_Efficiency Low Transfection Efficiency? Start->Low_Efficiency Increase_DEPE Increase DEPE Molar Ratio Low_Efficiency->Increase_DEPE Yes Check_Stability Particle Aggregation? Low_Efficiency->Check_Stability No Increase_DEPE->Check_Stability Decrease_DEPE Decrease DEPE Molar Ratio Check_Stability->Decrease_DEPE Yes High_Toxicity High Cytotoxicity? Check_Stability->High_Toxicity No Optimize_PEG Optimize PEG-Lipid % Decrease_DEPE->Optimize_PEG Optimize_PEG->High_Toxicity Optimize_Ionizable Optimize Ionizable Lipid Ratio High_Toxicity->Optimize_Ionizable Yes Success Optimal Formulation High_Toxicity->Success No Failure Re-evaluate Formulation Optimize_Ionizable->Failure

References

Technical Support Center: Stabilizing Protein-Lipid Contacts in DEPE Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) membranes.

FAQs and Troubleshooting Guides

This section provides answers to common questions and solutions for problems you may encounter during your experiments with DEPE membranes.

Q1: My protein aggregates during reconstitution into DEPE liposomes. What are the likely causes and how can I troubleshoot this?

A1: Protein aggregation during reconstitution into DEPE liposomes is a common issue that can arise from several factors related to both the protein and the lipid environment.

Potential Causes:

  • Inherent Protein Instability: Membrane proteins are often unstable when removed from their native environment and solubilized in detergents.[1]

  • Detergent Removal Rate: Rapid removal of detergent can lead to uncontrolled protein aggregation as the protein is forced out of the detergent micelles before it can properly insert into the lipid bilayer.

  • DEPE Phase Behavior: DEPE has a propensity to form non-lamellar (hexagonal HII) phases, which can induce aggregation if the protein is not stable in such a structure. The formation of these non-bilayer phases can be influenced by temperature and the presence of other molecules.[2]

  • Incorrect Lipid-to-Protein Ratio (LPR): An insufficient amount of lipid relative to the protein can result in multiple proteins competing for limited bilayer space, leading to aggregation.

  • Buffer Conditions: Suboptimal pH or ionic strength can affect protein stability and solubility.

Troubleshooting Workflow:

G cluster_step1 cluster_step2 start Protein Aggregation Observed step1 Optimize Detergent Removal start->step1 step2 Modify Lipid Composition step1->step2 If aggregation persists step1_1 Use slower dialysis step1_2 Use Bio-Beads for controlled removal step3 Adjust Lipid-to-Protein Ratio (LPR) step2->step3 If aggregation persists step2_1 Add Cholesterol to stabilize lamellar phase step2_2 Co-reconstitute with lamellar-phase lipids (e.g., DOPC) step4 Optimize Buffer Conditions step3->step4 If aggregation persists step5 Characterize Protein Stability step4->step5 If aggregation persists end_node Stable Proteoliposomes step5->end_node Successful

Caption: Troubleshooting workflow for protein aggregation in DEPE membranes.

Troubleshooting Tips:

  • Optimize Detergent Removal:

    • Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and perform dialysis against a detergent-free buffer at 4°C. Slower, stepwise removal of the detergent can facilitate proper protein folding and insertion into the liposomes.

    • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) in small batches to gradually remove the detergent. This method allows for controlled and efficient detergent removal.[3][4]

  • Modify Lipid Composition:

    • Incorporate Cholesterol: Cholesterol can be included in the DEPE lipid mixture to help stabilize the lamellar (bilayer) phase and prevent the formation of the hexagonal HII phase.[3][5] Studies have shown that cholesterol can stabilize lamellar phases of other phospholipids (B1166683) in various conditions.[3][5]

    • Use Lipid Mixtures: Co-reconstituting your protein with a mixture of DEPE and a lipid that strongly favors the lamellar phase, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), can help maintain a bilayer structure.

  • Adjust Lipid-to-Protein Ratio (LPR): Increase the LPR to provide more lipid surface area for each protein molecule, reducing the likelihood of protein-protein interactions that lead to aggregation.

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your reconstitution buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and reduce aggregation.

    • Ionic Strength: Vary the salt concentration in your buffer. Some proteins are more stable at low ionic strength, while others require higher salt concentrations.

  • Characterize Protein Stability: Before attempting reconstitution, characterize the stability of your detergent-solubilized protein under different conditions (e.g., temperature, pH) to identify the optimal environment for maintaining its folded state.

Q2: How can I confirm that my protein is successfully reconstituted into the DEPE liposomes and not just aggregated or peripherally associated?

A2: Several techniques can be used to verify the successful reconstitution of your membrane protein into DEPE liposomes.

Verification Methods:

  • Sucrose (B13894) Density Gradient Centrifugation: This is a definitive method to separate proteoliposomes from aggregated protein and empty liposomes.

    • Create a sucrose gradient (e.g., 5-40%) in a centrifuge tube.

    • Layer your sample on top of the gradient.

    • Centrifuge at high speed.

    • Proteoliposomes will float to a position in the gradient corresponding to their density, while aggregated protein will typically pellet at the bottom. Empty liposomes will be at the top of the gradient.

    • Fractionate the gradient and analyze the fractions by SDS-PAGE and Western blot to locate your protein.

  • Size Exclusion Chromatography (SEC): SEC can separate proteoliposomes from smaller, empty liposomes and free protein or detergent micelles. Proteoliposomes will elute in the void volume or early fractions, depending on their size.

  • Fluorescence Quenching Assays: If your protein has intrinsic tryptophan fluorescence, you can use a membrane-impermeable quencher to determine if the protein is inserted into the bilayer. Tryptophan residues buried within the membrane will be protected from the quencher.

Experimental Workflow for Verification:

G start Reconstituted Sample step1 Sucrose Density Gradient Centrifugation start->step1 step2 Fraction Collection step1->step2 step3 SDS-PAGE & Western Blot of Fractions step2->step3 result1 Protein in middle fractions (Successful Reconstitution) step3->result1 result2 Protein in pellet (Aggregation) step3->result2

Caption: Workflow for verifying protein reconstitution in DEPE liposomes.

Q3: The DEPE lipids are forming a non-lamellar (hexagonal HII) phase during my experiment. How can I prevent this if I need a bilayer for my studies?

A3: The tendency of phosphatidylethanolamines (PEs) like DEPE to form inverted non-lamellar phases is a known challenge. This behavior is driven by the small headgroup size relative to the cross-sectional area of the acyl chains.

Strategies to Stabilize the Lamellar Phase:

  • Incorporate "Bilayer-Forming" Lipids: Mixing DEPE with lipids that have a larger headgroup and a cylindrical shape, such as DOPC, can effectively stabilize the lamellar phase. A common starting point is a 1:1 molar ratio of DEPE to DOPC, which can be further optimized.

  • Add Cholesterol: Cholesterol is known to insert into lipid bilayers and can modulate their physical properties. It can help to stabilize the lamellar phase of lipids that are prone to forming non-lamellar structures.[3][5]

  • Control Temperature: The transition from the lamellar (Lα) to the hexagonal (HII) phase is temperature-dependent. Performing your experiments at a temperature below the Lα-HII transition temperature of your specific lipid composition can prevent the formation of the hexagonal phase.

  • Hydration Level: The phase behavior of PE lipids is also sensitive to the level of hydration. Ensuring adequate hydration of the lipid film during liposome (B1194612) preparation can favor the lamellar phase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the reconstitution of proteins into DEPE membranes.

Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into DEPE/DOPC Liposomes

This protocol describes a general method for reconstituting a purified, detergent-solubilized membrane protein into unilamellar liposomes composed of a DEPE and DOPC mixture.

Materials:

  • DEPE and DOPC lipid stocks in chloroform (B151607)

  • Purified membrane protein in a detergent solution (e.g., n-dodecyl-β-D-maltoside (DDM) or octyl glucoside (OG))

  • Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent-free reconstitution buffer

  • Bio-Beads SM-2

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired amounts of DEPE and DOPC from their chloroform stocks (e.g., a 1:1 molar ratio).

    • Remove the chloroform under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to remove all residual solvent. A thin lipid film should be visible on the wall of the flask.[6]

  • Liposome Formation by Hydration and Extrusion:

    • Hydrate the lipid film with reconstitution buffer by vortexing vigorously. The final lipid concentration is typically 10-20 mg/mL.

    • To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times. This should be performed at a temperature above the phase transition temperature of the lipids.

  • Detergent Solubilization of Liposomes:

    • Add detergent (e.g., DDM) to the liposome suspension to a final concentration that is sufficient to saturate the liposomes. This can be determined empirically by monitoring the turbidity of the solution.

  • Protein Incorporation:

    • Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposome solution at the desired lipid-to-protein ratio (e.g., 50:1 to 500:1 w/w).

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the protein to equilibrate with the lipid-detergent micelles.

  • Detergent Removal:

    • Add pre-washed Bio-Beads SM-2 to the mixture at a ratio of approximately 20:1 (beads to detergent, w/w).

    • Incubate at 4°C with gentle rocking. Replace the Bio-Beads with a fresh batch every 2 hours for a total of 3-4 changes to ensure complete detergent removal.[3][4]

  • Proteoliposome Harvesting:

    • Carefully remove the proteoliposome suspension from the Bio-Beads.

    • The proteoliposomes can be used immediately or stored at 4°C for short-term use. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C, although stability upon thawing should be verified.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the stability of a given membrane protein in DEPE versus other common lipids like DOPC and DOPE under identical conditions. Such studies would be invaluable for the research community. Researchers are encouraged to perform their own comparative stability assays, such as differential scanning calorimetry (DSC) or thermal shift assays, to generate these much-needed datasets.

Table 1: Hypothetical Comparative Thermal Stability Data

Lipid CompositionProtein Unfolding Temperature (Tm) in °C
100% DOPC65
100% DOPE62
100% DEPE 58
50% DEPE / 50% DOPC63
50% DEPE / 50% Cholesterol61

Note: The data in this table is hypothetical and for illustrative purposes only. Actual Tm values will be protein- and condition-dependent.

This technical support center provides a starting point for addressing the challenges of working with DEPE membranes. As more research becomes available, this resource will be updated with more specific protocols and quantitative data.

References

Validation & Comparative

Dielaidoylphosphatidylethanolamine (DEPE) vs. Dioleoylphosphatidylethanolamine (DOPE): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physicochemical properties, fusogenicity, and performance in drug delivery applications of the cis- and trans-isomers of C18:1 phosphatidylethanolamine.

In the realm of lipid-based drug delivery, the choice of helper lipid is critical to the efficacy of the formulation. Among the most utilized helper lipids are phosphatidylethanolamines (PEs), known for their ability to facilitate endosomal escape and enhance the intracellular delivery of therapeutic payloads. This guide provides a comprehensive, data-driven comparison of two isomeric PEs: Dielaidoylphosphatidylethanolamine (DEPE) and Dioleoylphosphatidylethanolamine (DOPE). These lipids share the same chemical formula but differ in the geometry of their unsaturated acyl chains—DEPE possessing trans-double bonds (elaidic acid) and DOPE possessing cis-double bonds (oleic acid). This subtle structural variance leads to significant differences in their physicochemical behavior and, consequently, their performance in drug delivery systems.

Physicochemical Properties: A Tale of Two Isomers

The geometric isomerism between DEPE and DOPE profoundly influences their molecular shape and packing behavior within a lipid bilayer, leading to distinct phase transition temperatures. DOPE, with its kinked cis-unsaturated acyl chains, adopts a more conical molecular shape, which favors the formation of non-lamellar, inverted hexagonal (HII) phases. In contrast, the straighter trans-unsaturated acyl chains of DEPE result in a more cylindrical shape, akin to saturated lipids, leading to more ordered membrane packing.

This difference is reflected in their phase transition temperatures. The gel-to-liquid crystalline phase transition temperature (Tm) of DEPE is higher than that of DOPE, indicating that DEPE forms more stable, ordered gel-phase bilayers at lower temperatures. More significantly, the lamellar-to-inverted hexagonal phase transition temperature (Th) of DEPE is considerably higher than that of DOPE. One study using laser light scattering determined the Th of DEPE to be 61.0 ± 0.5°C[1]. This is substantially higher than the Th of DOPE, which is known to be around 10°C.

PropertyThis compound (DEPE)Dioleoylphosphatidylethanolamine (DOPE)Reference
Synonyms 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Acyl Chain 18:1 trans-Δ9 (Elaidic Acid)18:1 cis-Δ9 (Oleic Acid)
Molecular Weight 744.04 g/mol 744.04 g/mol
Gel-to-Liquid Crystalline Transition (Tm) Higher than DOPE~ -16°C
Lamellar-to-Hexagonal Transition (Th) 61.0 ± 0.5°C~ 10°C[1]

The Impact of Molecular Geometry on Membrane Structure

The differing geometries of the acyl chains in DEPE and DOPE have significant consequences for the structure and stability of lipid membranes. The "kink" in the cis-double bond of DOPE's oleic acid chains disrupts the orderly packing of the lipid tails, increasing membrane fluidity and promoting the negative curvature required for the formation of the HII phase. This propensity to form non-bilayer structures is central to DOPE's function as a fusogenic lipid.

Conversely, the trans-double bond in DEPE's elaidic acid chains results in a more linear, extended conformation. This allows for tighter packing of the acyl chains, leading to a more ordered and less fluid membrane, similar to that of saturated lipids. While this increased order can enhance the stability of the liposomal bilayer, it also raises the energy barrier for the transition to the fusogenic HII phase.

G cluster_depe DEPE (trans) cluster_dope DOPE (cis) depe_structure Linear Acyl Chains depe_packing Tighter Packing depe_structure->depe_packing leads to depe_phase Higher T_h (61°C) depe_packing->depe_phase results in outcome_stable outcome_stable depe_phase->outcome_stable More Stable Bilayer dope_structure Kinked Acyl Chains dope_packing Looser Packing dope_structure->dope_packing leads to dope_phase Lower T_h (~10°C) dope_packing->dope_phase results in outcome_fusogenic outcome_fusogenic dope_phase->outcome_fusogenic More Fusogenic

Fig. 1: Logical relationship of acyl chain geometry to bilayer properties.

Fusogenicity and Performance in Drug Delivery

The ability of a helper lipid to promote fusion between the liposomal membrane and the endosomal membrane is paramount for the cytosolic delivery of encapsulated drugs or nucleic acids. This fusogenicity is directly linked to the lipid's propensity to form the HII phase.

DOPE is widely recognized for its potent fusogenic activity. Its low Th means that at physiological temperature (37°C), it is much closer to the lamellar-to-hexagonal phase transition, making the bilayer more unstable and prone to fusion with the endosomal membrane, particularly in the acidic environment of the endosome. Numerous studies have demonstrated that the inclusion of DOPE in cationic liposome (B1194612) formulations significantly enhances transfection efficiency in gene delivery applications. For instance, mannosylated cationic liposomes containing DOPE showed about 10-fold higher transfection activity in vitro compared to formulations with the more stable dioleoylphosphatidylcholine (DOPC)[2].

DEPE , with its significantly higher Th, is expected to be less fusogenic at physiological temperatures. The higher energy required to induce the HII phase transition suggests that DEPE-containing liposomes would be less effective at mediating endosomal escape compared to their DOPE-containing counterparts. While direct comparative studies on the fusogenicity and drug delivery efficacy of DEPE versus DOPE are limited, the existing data on their phase behavior strongly supports this hypothesis. The hysteresis of the lamellar to inverse hexagonal phase transition for DEPE has been shown to be roughly half that of DOPE, suggesting different kinetics of this structural change[1].

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a key technique to determine the phase transition temperatures (Tm and Th) of lipids.

Methodology:

  • Sample Preparation: A known amount of the lipid (e.g., 1-5 mg of DEPE or DOPE) is accurately weighed into a DSC pan. An excess of aqueous buffer (e.g., PBS, pH 7.4) is added to ensure full hydration. The pan is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used. An empty, sealed DSC pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating and cooling cycles at a constant rate (e.g., 2-5°C/min) over a temperature range that encompasses the expected phase transitions.

  • Data Analysis: The heat flow into or out of the sample relative to the reference is measured as a function of temperature. Endothermic peaks correspond to the gel-to-liquid crystalline (Tm) and lamellar-to-hexagonal (Th) phase transitions. The peak temperature and the area under the peak (enthalpy of transition) are determined.

G cluster_workflow DSC Experimental Workflow start Prepare Hydrated Lipid Sample instrument Load Sample and Reference into DSC start->instrument program Run Heating/Cooling Cycles instrument->program analysis Analyze Thermogram (Heat Flow vs. Temp) program->analysis end Determine T_m and T_h analysis->end

Fig. 2: Workflow for DSC analysis of lipid phase transitions.
Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be sized down.

Methodology:

  • Lipid Dissolution: DEPE or DOPE, along with any other lipid components (e.g., a cationic lipid for gene delivery), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin, uniform lipid film on the inner surface of the flask. The film is further dried under high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation. The temperature of the buffer should be above the Tm of the lipid with the highest transition temperature. This process results in the formation of MLVs.

  • Sizing: To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a defined pore size.

Conclusion

The choice between DEPE and DOPE as a helper lipid in drug delivery formulations is a critical one, with significant implications for the stability and fusogenicity of the resulting liposomes. DOPE, with its cis-unsaturated acyl chains, exhibits a lower lamellar-to-hexagonal phase transition temperature and is a potent fusogenic agent, making it highly suitable for applications requiring efficient endosomal escape and intracellular delivery. In contrast, DEPE, with its trans-unsaturated acyl chains, forms more ordered, stable bilayers with a much higher transition temperature, suggesting lower fusogenicity but potentially greater liposomal stability.

For researchers and drug development professionals, the selection should be guided by the specific requirements of the application. For applications where maximal intracellular delivery is the primary goal, such as in gene therapy, DOPE is the well-established and preferred choice. However, for applications where liposomal stability is of greater concern and a lower degree of fusogenicity is acceptable or even desirable, DEPE may present a viable, albeit less explored, alternative. Further direct comparative studies are warranted to fully elucidate the potential of DEPE in various drug delivery contexts.

References

Validating Gene Expression: A Comparative Guide to DEPE-Mediated Transfection and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful introduction of genetic material into cells is a cornerstone of modern molecular biology. The subsequent validation of gene expression is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of a representative DEPE-containing liposomal formulation for gene transfection against two widely used alternatives: the commercial reagent Lipofectamine® and electroporation.

This comparison is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experimental procedures.

Comparison of Transfection Methods

The choice of transfection method significantly impacts transfection efficiency and cell viability. Below is a summary of the performance of a representative DEPE-containing formulation (DOTAP:DEPE), Lipofectamine®, and electroporation.

Transfection MethodPrincipleTransfection EfficiencyCell ViabilityKey AdvantagesKey Disadvantages
DOTAP:DEPE Liposomes Cationic lipid-mediated delivery where the positively charged DOTAP interacts with negatively charged nucleic acids, and the helper lipid DEPE facilitates endosomal escape.Moderate to High (cell type dependent)High (>80%)Low cytotoxicity, high biocompatibility, customizable formulation.Requires optimization of lipid ratio and formulation protocol.
Lipofectamine® A proprietary cationic lipid-based reagent that forms complexes with nucleic acids.High to Very HighModerate to HighHigh efficiency in a broad range of cell lines, readily available.Can exhibit cytotoxicity, proprietary formulation limits customization.
Electroporation Application of an electrical field to create transient pores in the cell membrane for nucleic acid entry.[1]High to Very HighLow to ModerateHighly efficient for a wide variety of cell types, including difficult-to-transfect cells.Can cause significant cell death, requires specialized equipment.[1]

Quantitative Data Summary

The following tables present a compilation of quantitative data from various studies, comparing the transfection efficiency and cytotoxicity of the different methods.

Table 1: Transfection Efficiency Comparison

Cell LineDOTAP:DEPE/DOPE FormulationLipofectamine®ElectroporationReference
HeLaSimilar to Lipofectamine® 2000HighHigh[1]
A549Similar to Lipofectamine® 2000High-[1]
SPC-A1Slightly lower than Lipofectamine® 2000High-[1]
Hep-2HighHigh-[2]
MCF-7LowHigh-[2]
SW-480LowHigh-[2]
Primary Human Myoblasts-~32%~32.5%[3]

Note: DEPE is a structural analogue of DOPE, and data for DOPE-containing formulations are used as a proxy due to the prevalence of DOPE in published research.

Table 2: Cytotoxicity Comparison

Cell LineDOTAP:DEPE/DOPE FormulationLipofectamine®ElectroporationReference
HeLa, A549, SPC-A1>80% viability--[1]
MCF-7>85% viability>85% viability-[2]
Primary Human Myoblasts-High viability at optimal concentrationViability is inversely proportional to efficiency[3]

Experimental Protocols

Detailed methodologies for the transfection methods and subsequent validation of gene expression are provided below.

Protocol 1: Preparation and Transfection with DOTAP:DEPE Liposomes

This protocol is adapted from standard methods for preparing cationic liposomes.[4]

Materials:

Procedure:

  • Lipid Film Preparation:

    • In a sterile glass vial, mix DOTAP and DEPE/DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in serum-free medium.

    • In a separate tube, dilute the liposome suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes (lipoplexes).

  • Transfection:

    • Add the lipoplex solution dropwise to the cells in culture.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, replace the medium with fresh, complete growth medium.

    • Assay for gene expression 24-72 hours post-transfection.

Protocol 2: Transfection with Lipofectamine® 2000

This protocol is a general guideline based on the manufacturer's instructions.[5]

Materials:

  • Lipofectamine® 2000 Transfection Reagent

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Mammalian cells in culture

Procedure:

  • One day before transfection, seed cells in a 6-well plate so they will be 90-95% confluent at the time of transfection.

  • For each well to be transfected, dilute 4 µg of plasmid DNA into 250 µL of Opti-MEM™.

  • In a separate tube, dilute 10 µL of Lipofectamine® 2000 into 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the 500 µL of DNA-Lipofectamine® 2000 complexes to the well containing cells and medium.

  • Mix gently by rocking the plate back and forth.

  • Incubate the cells at 37°C for 24-48 hours before assaying for gene expression.

Protocol 3: Electroporation

This is a general protocol and requires optimization for specific cell types and electroporation systems.[6]

Materials:

  • Electroporation device and cuvettes

  • Plasmid DNA

  • Electroporation buffer

  • Mammalian cells in suspension

Procedure:

  • Harvest cells and resuspend them in electroporation buffer at the desired concentration.

  • Add plasmid DNA to the cell suspension.

  • Transfer the cell/DNA mixture to an electroporation cuvette.

  • Apply the optimized electrical pulse to the cuvette.

  • After the pulse, immediately transfer the cells to a culture dish containing pre-warmed complete growth medium.

  • Incubate the cells at 37°C for 24-48 hours before assaying for gene expression.

Validation of Gene Expression

Following transfection, it is crucial to validate the expression of the target gene at both the mRNA and protein levels.

Workflow for Gene Expression Validation

G cluster_transfection Transfection cluster_validation Gene Expression Validation Transfection Cells + DNA + Transfection Reagent Harvest Harvest Cells (24-72h post-transfection) Transfection->Harvest Lysate Cell Lysis Harvest->Lysate RNA_Isolation RNA Isolation Lysate->RNA_Isolation Protein_Isolation Protein Isolation Lysate->Protein_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Western_Blot Western Blot Protein_Isolation->Western_Blot qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR mRNA_Quant mRNA Quantification qPCR->mRNA_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Post-transfection gene expression validation workflow.

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

Protocol:

  • RNA Isolation: Isolate total RNA from transfected cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using the ΔΔCt method.

Western Blot for Protein Quantification

Protocol:

  • Protein Extraction: Lyse the transfected cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms

The successful delivery of genetic material into the cell nucleus involves overcoming several cellular barriers. The following diagram illustrates the general mechanism of cationic lipid-mediated transfection.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms Lipoplex Cationic Liposome + DNA (Lipoplex) Endocytosis Endocytosis Lipoplex->Endocytosis 1. Binding to cell membrane Endosome Endosome Endocytosis->Endosome 2. Internalization Endosomal_Escape Endosomal Escape (facilitated by DEPE/DOPE) Endosome->Endosomal_Escape 3. pH-dependent fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 4. DNA release Nuclear_Import Nuclear Import Cytoplasm->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus 5. Translocation Transcription Transcription Nucleus->Transcription 6. Gene Expression Translation Translation Transcription->Translation mRNA Protein Expressed Protein Translation->Protein

Cationic lipid-mediated transfection pathway.

Conclusion

The validation of gene expression is a critical step following any transfection experiment. The choice of transfection method depends on a balance between efficiency and cytotoxicity for the specific cell type being used. While Lipofectamine® offers high efficiency in a broad range of cells, and electroporation is effective for difficult-to-transfect cells, DEPE-containing liposomal formulations provide a valuable alternative with the potential for high efficiency and low cytotoxicity, particularly when optimized. Regardless of the transfection method chosen, rigorous validation of gene expression at both the mRNA and protein levels using techniques like qPCR and Western blotting is essential for obtaining reliable and meaningful results.

References

A Comparative Analysis of Lamellar vs. Non-Lamellar Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between lamellar and non-lamellar lipid-based drug delivery systems is a critical decision that significantly impacts formulation stability, drug encapsulation efficiency, and release kinetics. This guide provides an objective comparison of these two classes of lipids, with a particular focus on the non-lamellar lipid 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE), supported by experimental data and detailed methodologies.

Distinguishing Lamellar and Non-Lamellar Lipid Phases

Lipids, the fundamental building blocks of these delivery systems, can self-assemble into various structures in aqueous environments. Lamellar phases, characteristic of many phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), form the well-known bilayer structure of conventional liposomes. These structures are akin to cellular membranes, with a hydrophilic exterior and interior, and a hydrophobic core.

In contrast, non-lamellar lipids, such as DEPE, can form inverted hexagonal (HII) or cubic phases. These structures are characterized by a curved lipid monolayer surrounding aqueous channels, offering a different microenvironment for drug encapsulation. This structural variance leads to distinct physicochemical properties and, consequently, different performance characteristics in drug delivery applications.

Quantitative Performance Comparison

The choice of lipid phase can significantly influence key performance indicators of a drug delivery system. The following table summarizes a comparative analysis based on available experimental data. It is important to note that direct side-by-side comparisons are limited, and data is often collated from studies with varying experimental conditions.

ParameterLamellar Liposomes (e.g., DPPC-based)Non-Lamellar Systems (e.g., DEPE-based)Key Considerations
Phase Transition Temp. (Tm) DPPC: ~41°C[1][2][3]DEPE (Lamellar to Hexagonal): ~61°C[4]The higher Tm of DEPE's lamellar-to-hexagonal transition suggests greater stability of its lamellar form at physiological temperatures compared to the gel-to-liquid crystalline transition of DPPC.
Drug Encapsulation Efficiency (EE%) Hydrophilic drugs: Generally higher in unilamellar vesicles due to larger aqueous core.[5] Hydrophobic drugs: Higher in multilamellar vesicles with more lipid content.[5] Example (Doxorubicin): ~58.5% in lecithin/cholesterol liposomes.[6]Can be high for both hydrophilic and hydrophobic drugs due to the unique structure of aqueous channels and large lipid-water interface. Example (Sirolimus in PEGylated nanoliposomes): 90-95%.[6]EE% is highly dependent on the drug's properties, the specific lipid composition, and the preparation method.[7][8]
Drug Release Kinetics Typically follows a biphasic pattern with an initial burst release followed by a sustained release. Release rate is influenced by lipid composition and temperature.[6][9]Often provides a more sustained release profile due to the tortuous diffusion pathways within the non-lamellar structure.[10]The release mechanism is complex and can be influenced by the lipid matrix, drug-lipid interactions, and the surrounding environment.[9][10]
Stability Can be prone to aggregation and fusion, especially for conventional liposomes. PEGylation can improve stability.[6]Non-lamellar nanoparticles like cubosomes and hexosomes are often thermodynamically stable.[11]Stability is a critical factor for shelf-life and in vivo performance.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of lipid-based drug delivery systems. Below are detailed methodologies for key characterization techniques.

Determination of Drug Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug successfully encapsulated within lipid nanoparticles.

Encapsulation_Efficiency_Workflow cluster_prep Sample Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_calculation Calculation prep Prepare drug-loaded lipid nanoparticle suspension sep Separate unencapsulated drug (e.g., ultracentrifugation, dialysis, size-exclusion chromatography) prep->sep Separate quant_total Quantify total drug concentration (after lysing nanoparticles) prep->quant_total Analyze total suspension quant_free Quantify free drug concentration in the supernatant/dialysate sep->quant_free Analyze supernatant calc Calculate EE%: ((Total Drug - Free Drug) / Total Drug) * 100 quant_total->calc Input for calculation quant_free->calc Input for calculation

Workflow for determining drug encapsulation efficiency.

Methodology:

  • Preparation of Drug-Loaded Nanoparticles: Prepare the lipid nanoparticle formulation encapsulating the drug of interest using a suitable method (e.g., thin-film hydration, ethanol (B145695) injection).[12]

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the nanoparticle-encapsulated drug. Common methods include:

    • Ultracentrifugation: Pellet the nanoparticles, leaving the free drug in the supernatant.[7][12]

    • Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off to allow the free drug to diffuse out.[12]

    • Size-Exclusion Chromatography (SEC): Separate nanoparticles from the smaller free drug molecules based on size.[12]

  • Quantification of Total Drug: Disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[12] Measure the total drug concentration using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[13][14]

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant (from ultracentrifugation) or the external medium (from dialysis).[12]

  • Calculation of Encapsulation Efficiency (EE%): EE% = [ (Total Drug - Free Drug) / Total Drug ] x 100[12]

In Vitro Drug Release Assay

This protocol describes a common method to evaluate the rate at which a drug is released from a lipid nanoparticle formulation over time.

Drug_Release_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_plotting Data Presentation setup Place drug-loaded nanoparticles in a dialysis bag medium Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with constant stirring setup->medium Immerse sample Withdraw aliquots of the release medium at predetermined time intervals medium->sample Sample over time replace Replace the withdrawn volume with fresh release medium (to maintain sink conditions) sample->replace Maintain volume analyze Quantify the drug concentration in the collected samples (e.g., HPLC, UV-Vis) sample->analyze Quantify plot Plot cumulative drug release (%) versus time analyze->plot Generate release profile

Workflow for an in vitro drug release assay.

Methodology:

  • Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.[13][15]

  • Incubation: Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at a constant temperature (typically 37°C) with continuous stirring.[15]

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium for analysis.[13]

  • Maintenance of Sink Conditions: To ensure that the concentration of the released drug in the medium does not affect the release rate, replace the withdrawn volume with an equal volume of fresh release medium.[15]

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[13][15]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Characterization of Lipid Phases by ³¹P-NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful non-invasive technique to determine the phase behavior of phospholipids.

P31_NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis sample_prep Prepare a hydrated lipid sample (e.g., lipid film hydration) acquire Acquire 31P-NMR spectra at controlled temperatures sample_prep->acquire Analyze analyze_shape Analyze the lineshape of the 31P-NMR signal acquire->analyze_shape Interpret lamellar Asymmetric peak with a high-field shoulder (Lamellar Phase) analyze_shape->lamellar hexagonal Asymmetric peak with a low-field shoulder (reversed) (Hexagonal Phase) analyze_shape->hexagonal isotropic Sharp, symmetric peak (Isotropic Phase, e.g., cubic) analyze_shape->isotropic

Workflow for lipid phase characterization by ³¹P-NMR.

Methodology:

  • Sample Preparation: Hydrate a known amount of the lipid (e.g., DEPE or DPPC) to form a lipid dispersion.[16]

  • NMR Analysis: Place the sample in an NMR tube and acquire ³¹P-NMR spectra over a range of temperatures.[17]

  • Spectral Interpretation: The lineshape of the ³¹P signal is indicative of the lipid phase:

    • Lamellar Phase: An asymmetric lineshape with a high-field shoulder is characteristic of the bilayer structure.

    • Hexagonal (HII) Phase: An asymmetric lineshape that is reversed and narrower by a factor of two compared to the lamellar phase is observed.

    • Isotropic Phases (e.g., Cubic, Micellar): A sharp, symmetric peak indicates that the lipids are tumbling rapidly on the NMR timescale.[18]

Structural Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is a key technique for determining the crystal structure and phase of lipid nanoparticles.

XRD_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Prepare a concentrated lipid nanoparticle sample acquire Expose the sample to a collimated beam of X-rays sample_prep->acquire Irradiate detect Measure the intensity of the scattered X-rays at various angles (2θ) acquire->detect Detect plot Plot scattered intensity vs. 2θ detect->plot Generate diffractogram analyze_peaks Analyze the position and spacing of the diffraction peaks plot->analyze_peaks Analyze determine_structure Determine the lattice parameters and identify the lipid phase (e.g., lamellar, hexagonal, cubic) analyze_peaks->determine_structure Interpret

Workflow for structural characterization by XRD.

Methodology:

  • Sample Preparation: A concentrated sample of the lipid nanoparticles is typically required. For some analyses, the sample may be lyophilized.[19]

  • Data Collection: The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).[15]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks that correspond to repeating structural elements within the sample. The positions of these peaks can be used to calculate the lattice parameters and thus identify the specific liquid crystalline phase (e.g., lamellar, hexagonal, or cubic).[20]

Signaling Pathways and Cellular Interactions

Phosphatidylethanolamines (PE), the class of lipids to which DEPE belongs, are not merely structural components but also play active roles in cellular processes.

PE is involved in several key signaling pathways and cellular functions:

  • Membrane Fusion and Fission: The conical shape of PE lipids like DEPE can induce negative curvature in lipid membranes, a critical step in processes like endocytosis, exocytosis, and viral entry.[6]

  • Protein Function Modulation: PE can influence the localization and activity of membrane-bound proteins, thereby affecting downstream signaling cascades.[21]

  • Mitochondrial Function: PE is abundant in the inner mitochondrial membrane and is crucial for maintaining its structure and the function of the electron transport chain.[21]

  • Autophagy: PE is a precursor for the lipidation of LC3, a key step in the formation of autophagosomes.

The primary biosynthetic routes for PE are the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[6][22]

PE_Signaling cluster_synthesis PE Synthesis cluster_functions Cellular Functions Kennedy Kennedy Pathway (ER) PE Phosphatidylethanolamine (PE) Kennedy->PE PSD PSD Pathway (Mitochondria) PSD->PE Membrane_Dynamics Membrane Fusion/Fission PE->Membrane_Dynamics Protein_Modulation Protein Function Modulation PE->Protein_Modulation Mitochondria Mitochondrial Function PE->Mitochondria Autophagy Autophagy PE->Autophagy

Overview of PE synthesis and cellular functions.

Conclusion

The choice between lamellar and non-lamellar lipids for drug delivery applications is multifaceted and depends on the specific therapeutic goal. Lamellar liposomes, being structurally similar to cell membranes, have a long history of use and are well-characterized. However, non-lamellar systems, such as those formed by DEPE, offer unique structural properties that can lead to enhanced stability and sustained drug release.

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of these lipid systems, coupled with robust experimental characterization, is essential for the rational design of effective and safe nanomedicines. The provided data and protocols serve as a foundational guide for navigating the complexities of lipid-based drug delivery and making informed decisions in formulation development.

References

A Comparative Guide to DEPE and Other Phosphatidylethanolamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and are integral to various cellular processes. Within this class, the specific acyl chain composition dramatically influences their physicochemical properties and biological functions. This guide provides a detailed comparison of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) with other commonly used phosphatidylethanolamines, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This comparison focuses on their structural differences, phase behavior, and functional implications, particularly in the context of drug delivery systems.

Physicochemical Properties: A Tale of Two Acyl Chains

The fundamental differences between these PEs lie in the nature of their fatty acid chains. DEPE contains two elaidic acid chains, which are trans-unsaturated, while DOPE contains two oleic acid chains, which are cis-unsaturated. In contrast, DPPE and DSPE possess saturated palmitic and stearic acid chains, respectively. These structural variations significantly impact their molecular shape and how they pack within a lipid bilayer.

Saturated PEs like DPPE and DSPE have straight acyl chains, leading to a more cylindrical molecular shape. This geometry allows for tight packing and the formation of stable, planar lipid bilayers. Conversely, the cis-double bond in the oleoyl (B10858665) chains of DOPE introduces a significant kink, resulting in a conical molecular shape. This shape disrupts tight packing and favors the formation of non-bilayer structures, such as the inverted hexagonal (HII) phase. DEPE, with its trans-unsaturated chains, has a more linear and rigid structure compared to DOPE, behaving more similarly to saturated lipids in terms of packing but with a lower phase transition temperature than its fully saturated counterparts of the same chain length.

The propensity of certain PEs to form non-bilayer structures is critical for their role in biological and pharmaceutical applications, particularly in processes requiring membrane fusion.

Quantitative Comparison of Physicochemical Properties

The table below summarizes the key physicochemical properties of DEPE, DOPE, DPPE, and DSPE, highlighting their differences in phase transition temperatures. The gel-to-liquid crystalline phase transition temperature (Tm) is the temperature at which the lipid transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. The lamellar-to-inverted hexagonal phase transition temperature (Th) is the temperature at which the lipid transitions from a bilayer structure to a non-bilayer hexagonal phase.

Phosphatidylethanolamine (B1630911) (PE)Acyl Chain CompositionMolecular Weight ( g/mol )Tm (°C)Th (°C)
DEPE 18:1 (trans) / 18:1 (trans)744.0437-38[1]~61-66 (coexistence with Lα)[1]
DOPE 18:1 (cis) / 18:1 (cis)744.04-1610
DPPE 16:0 / 16:0691.9663118
DSPE 18:0 / 18:0748.0974100

Note: Phase transition temperatures can be influenced by experimental conditions such as hydration and pH.

Functional Implications in Drug Delivery

The distinct physicochemical properties of these PEs translate into different functional roles in drug delivery systems like liposomes and lipid nanoparticles (LNPs).

  • DEPE : With its intermediate properties, DEPE can be utilized in formulations where a balance between bilayer stability and fusogenicity is desired. Its trans-unsaturated chains provide a degree of fluidity that is different from both saturated and cis-unsaturated lipids.

  • DOPE : Due to its low Th and conical shape, DOPE is widely used as a "helper lipid" in liposomal formulations.[] It promotes the formation of non-bilayer structures, which facilitates the fusion of the liposome (B1194612) with endosomal membranes, leading to the efficient release of encapsulated cargo into the cytoplasm. This fusogenic property is crucial for the efficacy of many gene and drug delivery systems.[]

  • DPPE and DSPE : These saturated PEs contribute to the formation of rigid and stable liposomes, which can protect the encapsulated drug from degradation and provide controlled release. DSPE, in particular, is frequently used in its PEGylated form (DSPE-PEG) to create a hydrophilic stealth layer around liposomes. This PEG shield reduces clearance by the immune system, thereby prolonging the circulation time of the drug carrier in the bloodstream.

Experimental Protocols

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To determine the gel-to-liquid crystalline (Tm) and lamellar-to-hexagonal (Th) phase transition temperatures of different phosphatidylethanolamines.

Methodology:

  • Sample Preparation: A known amount of the lipid (e.g., 1-5 mg) is hydrated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) to form a multilamellar vesicle (MLV) suspension. The final lipid concentration is typically in the range of 10-20 mg/mL.

  • DSC Analysis: A small volume (e.g., 10-20 µL) of the lipid suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • Temperature Scan: The sample and reference pans are heated at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the expected phase transitions.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks in the thermogram correspond to the phase transitions.

  • Data Analysis: The onset temperature of the endothermic peak is typically taken as the phase transition temperature (Tm or Th). The area under the peak is proportional to the enthalpy of the transition.

Liposome Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)

Objective: To compare the fusogenic properties of liposomes containing different phosphatidylethanolamines.

Methodology:

  • Liposome Preparation: Two populations of liposomes are prepared.

    • Labeled Liposomes: These liposomes contain the PE of interest (e.g., DEPE or DOPE) along with a FRET pair of fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration where FRET is high (e.g., 1 mol% each).

    • Unlabeled Liposomes: These liposomes have a similar lipid composition but do not contain the fluorescent probes.

  • Fusion Reaction: The labeled and unlabeled liposome populations are mixed in a specific ratio (e.g., 1:9 labeled to unlabeled) in a suitable buffer.

  • Fluorescence Measurement: The fluorescence emission of the NBD donor is monitored over time at its emission maximum (around 530 nm) while exciting at its excitation maximum (around 460 nm).

  • Induction of Fusion: A fusogenic agent (e.g., Ca²⁺ for anionic liposomes, or the assay can be designed to measure spontaneous fusion with a target membrane) is added to initiate fusion.

  • Data Analysis: Upon fusion of labeled and unlabeled liposomes, the fluorescent probes from the labeled liposome are diluted into the membrane of the unlabeled liposome, increasing the distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor (NBD) fluorescence. The rate and extent of the increase in NBD fluorescence are indicative of the fusogenicity of the liposomes. Maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.

Visualizing the Structural Basis of Function

The following diagrams illustrate the relationship between the molecular shape of different PEs and the structures they tend to form, as well as a workflow for a comparative fusion assay.

G cluster_lipids Phosphatidylethanolamine Molecular Shape cluster_structures Resulting Lipid Assembly DSPE_DPPE DSPE / DPPE Saturated Acyl Chains Cylindrical Shape Bilayer {Stable Bilayer | Lamellar Phase (Lα)} DSPE_DPPE->Bilayer Favors DEPE DEPE Trans-Unsaturated Acyl Chains Nearly Cylindrical Shape DEPE->Bilayer Primarily Forms DOPE DOPE Cis-Unsaturated Acyl Chains Conical Shape NonBilayer {Non-Bilayer Structures | Inverted Hexagonal Phase (HII)} DOPE->NonBilayer Promotes

Caption: Molecular shape of PEs dictates their preferred lipid assembly.

G cluster_workflow Comparative Liposome Fusion Assay Workflow prep_depe Prepare Labeled DEPE Liposomes (NBD/Rhodamine) mix_depe Mix DEPE Liposomes with Target Liposomes prep_depe->mix_depe prep_dope Prepare Labeled DOPE Liposomes (NBD/Rhodamine) mix_dope Mix DOPE Liposomes with Target Liposomes prep_dope->mix_dope prep_unlabeled Prepare Unlabeled Target Liposomes prep_unlabeled->mix_depe prep_unlabeled->mix_dope measure_depe Monitor NBD Fluorescence (DEPE Formulation) mix_depe->measure_depe measure_dope Monitor NBD Fluorescence (DOPE Formulation) mix_dope->measure_dope analysis Compare Fluorescence Increase (Rate and Extent of Fusion) measure_depe->analysis measure_dope->analysis

Caption: Workflow for comparing the fusogenicity of DEPE and DOPE liposomes.

Conclusion

The choice of phosphatidylethanolamine in a lipid-based formulation is a critical determinant of its stability and functional efficacy. While saturated PEs like DPPE and DSPE are ideal for creating stable, long-circulating drug carriers, the unsaturated PE, DOPE, is essential for applications requiring membrane fusion and intracellular delivery. DEPE, with its trans-unsaturated acyl chains, occupies a unique space, offering properties that are distinct from both its saturated and cis-unsaturated counterparts. Understanding these differences, supported by quantitative data from techniques like DSC and functional assays like FRET-based fusion assays, is paramount for the rational design of effective lipid-based systems in research and drug development.

References

Assessing the Purity of Synthetic Dielaidoylphosphatidylethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic lipids is a critical parameter that can significantly impact experimental outcomes and the safety and efficacy of therapeutic formulations. This guide provides a comprehensive comparison of methods to assess the purity of synthetic Dielaidoylphosphatidylethanolamine (DEPE), a widely used phospholipid in biophysical studies and as an excipient in drug delivery systems. We present a comparative analysis with alternative synthetic phosphatidylethanolamines, supported by experimental data and detailed protocols.

This compound (DEPE) is a synthetic phospholipid featuring two trans-unsaturated 18-carbon acyl chains. Its unique phase behavior, particularly its propensity to form non-lamellar structures, makes it a valuable tool in membrane research and a functional component in lipid-based drug delivery systems.[1][2] However, the presence of impurities can alter its physicochemical properties and biological activity, necessitating rigorous purity assessment.

Comparative Purity Analysis of Synthetic Phosphatidylethanolamines

The purity of synthetic phospholipids (B1166683) is typically assessed using a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a common method for quantifying the main component and detecting non-volatile impurities.[3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) provides further structural confirmation and allows for the identification and quantification of minor impurities.[6][7][8][9]

While specific batch-to-batch variations exist, the following table summarizes typical purity data for DEPE and common alternative synthetic phosphatidylethanolamines, highlighting the common impurities that may be present.

PhospholipidTypical Purity (%)Common ImpuritiesDetection Method
This compound (DEPE) >99Lysophosphatidylethanolamine (LPE), free fatty acids, oxidized species, residual solventsHPLC-CAD, LC-MS
Dioleoylphosphatidylethanolamine (DOPE) >99Lysophosphatidylethanolamine (LPE), oxidized species (hydroperoxides, aldehydes), cis/trans isomersHPLC-CAD, LC-MS
Dilauroylphosphatidylethanolamine (DLPE) >99Lysophosphatidylethanolamine (LPE), free lauric acid, monoglyceridesHPLC-CAD, GC-MS
Dipalmitoylphosphatidylethanolamine (DPPE) >99Lysophosphatidylethanolamine (LPE), free palmitic acid, monoglyceridesHPLC-CAD, GC-MS

Key Impurities and Their Impact:

  • Lysophosphatidylethanolamine (LPE): A common hydrolysis product of phosphatidylethanolamines, LPE can act as a detergent, potentially disrupting membrane integrity and altering the stability of lipid-based formulations.[10][11][12] The presence of phospholipase A2 from commercial sources used in the synthesis of lysophosphatides can also be a source of contamination.[13]

  • Oxidized Species: Unsaturated fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other reactive species.[14][15][16] These impurities can induce cellular toxicity and affect the stability of the final product.

  • Free Fatty Acids: Residual unreacted fatty acids or byproducts of hydrolysis can impact the pH of formulations and alter the physical properties of lipid bilayers.

  • Residual Solvents: Solvents used during synthesis and purification must be removed to levels below regulatory limits to avoid potential toxicity.

Experimental Protocols for Purity Assessment

Accurate and reproducible assessment of DEPE purity relies on well-defined analytical methods. Below are detailed protocols for key experimental techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of DEPE and the detection of non-volatile impurities like LPE.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector (CAD)

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane/Isopropanol (80:20, v/v)

    • Mobile Phase B: Hexane/Isopropanol/Water/Ammonium Hydroxide (55:35:9.5:0.5, v/v/v/v)

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    5 100 0
    20 0 100
    30 0 100
    31 100 0

    | 40 | 100 | 0 |

  • Sample Preparation: Dissolve a known amount of synthetic DEPE in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 35°C

    • Gas Flow: As recommended by the manufacturer

  • Data Analysis: Integrate the peak areas to determine the percentage purity of DEPE and the relative amounts of any impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides structural confirmation of DEPE and enables the identification and quantification of trace-level impurities.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water/Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    2 50 50
    15 0 100
    20 0 100
    21 70 30

    | 25 | 70 | 30 |

  • Sample Preparation: Dissolve a small amount of synthetic DEPE in the initial mobile phase to a final concentration of approximately 10 µg/mL.

  • Injection Volume: 2 µL

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Full Scan (MS1): m/z 200-1000

    • Product Ion Scan (MS/MS): Select the [M+H]+ ion of DEPE (m/z 744.6) and fragment using collision-induced dissociation (CID) to confirm its structure. Monitor for characteristic fragment ions of potential impurities.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in purity assessment and the relevance of DEPE in biological systems, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis start Synthetic DEPE Sample dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC-CAD/ELSD filtration->hplc Quantitative Analysis lcms LC-MS/MS filtration->lcms Qualitative & Quantitative Analysis quantification Quantification of DEPE and Impurities hplc->quantification identification Structural Identification of Impurities lcms->identification report Purity Report quantification->report identification->report

Purity Assessment Workflow for Synthetic DEPE.

DEPE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling depe DEPE in Lipid Bilayer fusion Membrane Fusion/ Endosomal Escape depe->fusion Promotes (Non-lamellar phase) receptor Membrane Receptor receptor->fusion cargo Drug/Gene Delivery fusion->cargo response Cellular Response cargo->response

Role of DEPE in Drug/Gene Delivery.

References

A Functional Showdown: DEPE vs. Phosphatidylserine in Vesicular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is paramount in designing vesicular systems with specific functional properties. This guide provides an objective comparison of Di-elaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) and Phosphatidylserine (B164497) (PS) in vesicles, supported by biophysical data and detailed experimental protocols.

This comprehensive analysis delves into the distinct roles of DEPE, a phosphatidylethanolamine (B1630911) with trans-unsaturated acyl chains, and PS, a negatively charged phospholipid crucial in cellular signaling, in modulating vesicle stability, fusogenicity, and protein interactions. Understanding these differences is critical for applications ranging from drug delivery to model membrane studies.

At a Glance: Key Functional Differences

FeatureDEPE (Di-elaidoyl-sn-glycero-3-phosphoethanolamine)Phosphatidylserine (PS)
Primary Fusion Driver Intrinsic lipid shape (conical) and propensity to form non-bilayer (hexagonal HII) phases.Electrostatic interactions, ion-mediated bridging (e.g., Ca2+), and specific protein binding.
Membrane Stability Generally forms less stable bilayers, prone to fusion and leakage, especially at elevated temperatures.Forms relatively stable bilayers at physiological pH; stability is modulated by ion concentration and protein binding.
Protein Interaction Primarily non-specific, driven by hydrophobic and packing effects.Highly specific interactions with a variety of proteins (e.g., Annexin (B1180172) V, protein kinase C) through its negatively charged headgroup.
Charge Zwitterionic (net neutral at physiological pH).Anionic (net negative charge at physiological pH).

Biophysical Properties: A Quantitative Comparison

The distinct functionalities of DEPE and PS in vesicles are rooted in their fundamental biophysical characteristics. The following table summarizes key quantitative data for representative species of each lipid class.

PropertyDEPE (18:1 trans)DOPS (18:1 cis)
Phase Transition Temp (Tm) 38°C[1]-11°C
Phase Behavior Forms lamellar gel (Lβ) phase up to 38°C, lamellar liquid-crystalline (Lα) phase between 38-60°C, and transitions to a hexagonal II (HII) phase above 66°C[1].Exists in a fluid (Lα) phase at physiological temperatures.
Molecular Shape ConicalCylindrical to slightly conical
Headgroup Interaction Capable of forming intermolecular hydrogen bonds between the ethanolamine (B43304) headgroups, contributing to tighter packing in the gel phase.Headgroup interactions are primarily electrostatic, leading to repulsion that can be screened by counter-ions[2].

Note: Direct comparative studies on all biophysical parameters under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.

Functional Deep Dive: Mechanisms of Action

Membrane Fusion: Two Distinct Pathways

The mechanisms by which DEPE and PS promote vesicle fusion are fundamentally different, a critical consideration for applications requiring controlled membrane merger.

DEPE's Intrinsic Fusogenicity: DEPE's fusogenic nature is a direct consequence of its molecular geometry and phase behavior. The small ethanolamine headgroup relative to the cross-sectional area of its acyl chains imparts a conical shape. This shape favors the formation of non-bilayer structures, specifically the inverted hexagonal (HII) phase, which is a key intermediate in the fusion process. The trans-double bonds in the elaidoyl chains of DEPE result in a higher phase transition temperature compared to its cis-isomer, DOPE (dioleoylphosphatidylethanolamine), meaning that DEPE-containing membranes are more ordered at lower temperatures. However, upon transitioning to the fluid phase, the propensity to form the HII phase drives membrane fusion.

DEPE_Fusion cluster_0 DEPE Vesicles cluster_1 Fusion Intermediate cluster_2 Fused Vesicle V1 Vesicle 1 HII Hexagonal II Phase Intermediate V1->HII Contact & Membrane Destabilization V2 Vesicle 2 V2->HII FV Fused Vesicle HII->FV Fusion Pore Formation

DEPE-mediated fusion pathway.

PS-Mediated Fusion: An Orchestrated Event: In contrast, PS-driven fusion is a more regulated process, heavily influenced by the surrounding environment. The negatively charged serine headgroup does not intrinsically drive the formation of non-bilayer structures in the same way as PE. Instead, fusion is often triggered by:

  • Cation Bridging: Divalent cations like calcium (Ca²⁺) can neutralize the negative charge of PS and form bridges between opposing vesicles, bringing the membranes into close apposition and overcoming electrostatic repulsion to initiate fusion[3].

  • Protein Interaction: Many proteins contain specific PS-binding domains (e.g., C2 domains). The binding of these proteins can induce membrane curvature, dehydrate the membrane surface, or directly participate in the fusion machinery, thereby facilitating membrane merger.

PS_Fusion cluster_0 PS Vesicles cluster_1 Trigger cluster_2 Complex Formation cluster_3 Fused Vesicle PSV1 PS Vesicle 1 Complex Vesicle 1 Bridging Vesicle 2 PSV1->Complex PSV2 PS Vesicle 2 PSV2->Complex Trigger Ca²⁺ or Protein Trigger->Complex:f0 FusedPSV Fused Vesicle Complex->FusedPSV Fusion

PS-mediated fusion pathway.
Vesicle Stability and Protein Interactions

Vesicle Stability: Vesicles composed solely of DEPE tend to be less stable than those made from common phosphatidylcholines or phosphatidylserines, especially as the temperature approaches its Tm. This inherent instability is a trade-off for its fusogenic properties. PS-containing vesicles, while stable on their own, can have their stability modulated by the presence of cations and proteins. High concentrations of divalent cations can lead to aggregation and fusion of PS vesicles[3].

Protein Interactions: DEPE's neutral headgroup leads to predominantly non-specific interactions with proteins, driven by factors like membrane packing defects. In contrast, the negatively charged headgroup of PS is a key recognition motif for a wide array of proteins. A classic example is Annexin V, which binds to PS in a calcium-dependent manner and is widely used as a marker for apoptosis, where PS is exposed on the outer leaflet of the cell membrane[4][5]. This specific protein recognition allows for the design of targeted drug delivery systems and biosensors.

Experimental Protocols

Reproducible and quantitative characterization of vesicle properties is essential. Below are detailed protocols for key experiments used to assess vesicle fusion, stability, and protein binding.

FRET-Based Lipid Mixing Assay for Vesicle Fusion

This assay quantifies the fusion between two populations of vesicles by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes.

Principle: One population of vesicles is labeled with both a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) fluorophore at a concentration where FRET is high. Fusion with a second, unlabeled population of vesicles leads to the dilution of the fluorescent probes in the newly formed membrane, increasing the distance between them and causing a decrease in FRET, which is observed as an increase in the donor's fluorescence intensity.

Methodology:

  • Vesicle Preparation:

    • Prepare two populations of vesicles (e.g., by extrusion) with the desired lipid composition (e.g., one containing DEPE, the other PS).

    • For the labeled population, include 1 mol% NBD-PE and 1 mol% Rhodamine-PE in the lipid mixture.

    • The unlabeled population should have the same lipid composition but without the fluorescent probes.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the labeled and unlabeled vesicles at a specific ratio (e.g., 1:4).

    • Record the baseline fluorescence of the donor (excitation ~465 nm, emission ~530 nm).

    • Initiate fusion by adding the fusogenic agent (e.g., for PS vesicles, add CaCl₂ to the desired final concentration; for DEPE vesicles, the fusion may be temperature-dependent).

    • Monitor the increase in donor fluorescence over time.

  • Data Analysis:

    • Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to completely disrupt all vesicles and eliminate FRET.

    • The percentage of fusion is calculated as: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100 where F(t) is the fluorescence at time t, F₀ is the initial fluorescence, and F_max is the maximum fluorescence.

Workflow for FRET-based lipid mixing assay.
Calcein (B42510) Leakage Assay for Vesicle Stability

This assay measures the integrity of the vesicle membrane by quantifying the leakage of an encapsulated fluorescent dye.

Principle: Vesicles are loaded with a high concentration of a fluorescent dye, such as calcein, which causes its fluorescence to be self-quenched. If the vesicle membrane is compromised and the dye leaks out into the surrounding buffer, it becomes diluted, leading to a significant increase in fluorescence.

Methodology:

  • Vesicle Preparation:

    • Prepare vesicles by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Leakage Measurement:

    • Dilute the calcein-loaded vesicles in a buffer in a fluorometer cuvette.

    • Record the baseline fluorescence (excitation ~495 nm, emission ~515 nm).

    • Induce leakage by adding the agent of interest or changing the temperature.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Determine the maximum fluorescence by lysing the vesicles with a detergent.

    • The percentage of leakage is calculated as: % Leakage = [(F(t) - F₀) / (F_max - F₀)] * 100

Annexin V Binding Assay for PS Exposure

This assay is used to detect and quantify the presence of PS on the outer leaflet of vesicles.

Principle: The protein Annexin V has a high affinity for PS in the presence of calcium. By using a fluorescently labeled Annexin V, its binding to PS-containing vesicles can be quantified using techniques like flow cytometry or fluorescence spectroscopy.

Methodology:

  • Vesicle Preparation:

    • Prepare vesicles with varying molar percentages of PS. Vesicles without PS and with DEPE can be used as negative controls.

  • Binding Reaction:

    • Incubate the vesicles with a fluorescently labeled Annexin V (e.g., Annexin V-FITC) in a calcium-containing binding buffer.

  • Quantification:

    • Flow Cytometry: Analyze the fluorescence of individual vesicles to determine the percentage of Annexin V-positive vesicles and the intensity of binding.

    • Fluorescence Spectroscopy: Measure the increase in fluorescence of the sample after incubation to quantify the overall binding. Unbound Annexin V can be removed by centrifugation if necessary.

Conclusion

DEPE and phosphatidylserine offer distinct and complementary functionalities in vesicular systems. DEPE is a potent fusogen due to its intrinsic molecular shape and phase behavior, making it suitable for applications requiring spontaneous membrane fusion. Phosphatidylserine, on the other hand, provides a platform for controlled fusion and specific protein interactions through its negatively charged headgroup. The choice between these two lipids, or their use in combination, will depend on the specific requirements of the application, whether it be rapid drug release triggered by environmental cues or targeted delivery mediated by protein recognition. The experimental protocols provided herein offer a robust framework for characterizing and optimizing the performance of these versatile lipid-based nanocarriers.

References

Safety Operating Guide

Proper Disposal of Dielaidoylphosphatidylethanolamine (DEPE): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the standard procedures for the proper disposal of Dielaidoylphosphatidylethanolamine (DEPE). This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with institutional and regulatory standards.

This compound is a phospholipid commonly used in biochemical and biophysical research, particularly in the formation of lipid bilayers and liposomes. While Safety Data Sheets (SDS) for structurally similar compounds, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), often indicate that the substance is not classified as hazardous, it is imperative to handle all laboratory chemicals with care and follow established disposal protocols.[1] The final disposal method will depend on the physical state of the DEPE waste (solid powder or dissolved in a solvent) and your institution's specific waste management policies.

Immediate Safety Precautions

Before handling DEPE for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Work in a well-ventilated area, such as a fume hood, especially if handling DEPE dissolved in an organic solvent.

Quantitative Data Summary
PropertyData for 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Reference
GHS Hazard Statements Not classified as a hazardous substance or mixture.[1]
Potential Hazards May be harmful if swallowed, cause skin or eye irritation.Some SDS for similar compounds list these potential hazards. Always handle with care.
Storage Temperature -20°C
Solubility Soluble in organic solvents such as chloroform (B151607).[2]

Experimental Disposal Protocols

The following step-by-step procedures provide a framework for the safe disposal of DEPE. Crucially, the solvent used to dissolve the DEPE will dictate the appropriate waste stream.

Method 1: Disposal of Solid DEPE Waste

This protocol applies to unused, solid (powder) DEPE.

  • Consult Institutional Guidelines: Before proceeding, review your institution's chemical waste disposal guidelines or contact your Environmental Health and Safety (EHS) department. Some institutions may permit the disposal of non-hazardous solid waste in the regular trash, while others require all chemical waste to be collected.[3][4][5]

  • Containerization:

    • If required by your institution for chemical waste pickup, place the solid DEPE in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the full chemical name ("this compound"), the quantity, and the date.

  • Waste Collection:

    • Store the sealed container in a designated hazardous waste accumulation area.[6]

    • Arrange for pickup by your institution's EHS department.

Method 2: Disposal of DEPE in Non-Halogenated Organic Solvents

This protocol is for DEPE dissolved in solvents like ethanol (B145695) or methanol.

  • Waste Segregation: This waste must be segregated into the "non-halogenated organic solvent" waste stream. Do not mix with halogenated solvents.

  • Containerization:

    • Pour the DEPE solution into a designated, properly labeled waste container for non-halogenated solvents.

    • Ensure the container is made of a material compatible with the solvent and is equipped with a secure, leak-proof cap.

    • The waste container label must be accurately filled out with all chemical constituents and their approximate concentrations.

  • Storage and Collection:

    • Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.[6]

    • Follow your institution's procedures for EHS waste collection.

Method 3: Disposal of DEPE in Halogenated Organic Solvents

This protocol is for DEPE dissolved in solvents like chloroform or dichloromethane.

  • Waste Segregation: This waste must be disposed of in the "halogenated organic solvent" waste stream. This is critical as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.

  • Containerization:

    • Transfer the DEPE solution into a designated, properly labeled waste container for halogenated solvents.

    • The container must be compatible with the solvent and have a secure, sealed cap.

    • Accurately list all chemical components and their concentrations on the waste label.

  • Storage and Collection:

    • Store the container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

Method 4: Disposal of DEPE in Aqueous Solutions

For DEPE suspended in aqueous buffers (e.g., for liposome (B1194612) preparation).

  • Consult EHS: Due to the low water solubility of lipids, drain disposal is generally not recommended as it can lead to plumbing blockages. Always consult your EHS department. They will likely require this to be collected as aqueous chemical waste.

  • Containerization:

    • Collect the aqueous suspension in a designated aqueous waste container.

    • Label the container with all components, including the buffer constituents and DEPE.

  • Storage and Collection:

    • Store the waste container in your lab's designated waste accumulation area for EHS pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of DEPE waste.

DEPE_Disposal_Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start DEPE Waste waste_form Determine Physical Form start->waste_form solid_waste Solid DEPE waste_form->solid_waste Solid liquid_waste DEPE in Solution waste_form->liquid_waste Liquid consult_ehs_solid Consult EHS/ Institutional Policy solid_waste->consult_ehs_solid trash_disposal Dispose in Regular Trash consult_ehs_solid->trash_disposal Permitted collect_solid Collect as Chemical Waste consult_ehs_solid->collect_solid Required end_point EHS Pickup collect_solid->end_point solvent_type Identify Solvent Type liquid_waste->solvent_type halogenated Halogenated Solvent Waste solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Solvent Waste solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Waste solvent_type->aqueous Aqueous halogenated->end_point non_halogenated->end_point aqueous->end_point

Caption: Decision workflow for DEPE waste disposal.

References

Essential Safety and Logistics for Handling Dielaidoylphosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Dielaidoylphosphatidylethanolamine are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, fostering a secure and compliant laboratory environment.

While this compound may not be classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and prevent contamination.[1][2] The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach to its handling.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to ensure personal safety and minimize exposure.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles are required to protect against dust particles and potential splashes.[1][3][4]
Hand Protection Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact.[3][4][5]
Body Protection A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[1][4][5]
Respiratory Protection When handling the powder form, a mask or an N95 respirator is recommended to prevent the inhalation of dust particles.[1][3]

Operational and Disposal Plans

Proper operational procedures and disposal methods are critical for maintaining a safe and compliant laboratory. The following guidance outlines the key steps from receiving the compound to its final disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, appropriate container, preferably glass with a Teflon-lined closure.[6]

  • Store the compound at a temperature of -20°C in a dry and well-ventilated area.[3][6]

  • Unsaturated lipids like this compound are susceptible to oxidation and should be handled under an inert atmosphere (e.g., argon or nitrogen) if possible.[6]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • When transferring the substance, especially in its powdered form, take care to avoid generating dust.

  • For transferring organic solutions of lipids, always use glass, stainless steel, or Teflon equipment to prevent leaching of impurities from plastics.[6]

Spill Procedures:

  • In the event of a spill, wear appropriate PPE, including respiratory protection.

  • Absorb the spilled material with an inert absorbent material.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

Disposal:

The disposal of this compound and any contaminated materials must be handled as chemical waste.[5]

  • Segregation: Keep this compound waste separate from other chemical waste streams.[5]

  • Containerization: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) bottle, for waste collection.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and include the name of the chemical, concentration, and date of accumulation.[5]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

A Receiving and Inspection B Storage (-20°C, Dry, Ventilated) A->B Store Appropriately C Preparation for Use (in Fume Hood) B->C Transfer to Hood D Experimental Use (with full PPE) C->D Proceed to Experiment F Spill Management C->F In case of spill E Waste Collection (Segregated & Labeled) D->E Collect Waste D->F In case of spill G Waste Disposal (via EHS) E->G Arrange Pickup F->E Contain and Collect

Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.